2-Chloro-5-(tributylstannyl)thiazole
Description
The exact mass of the compound 2-Chloro-5-(tributylstannyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-(tributylstannyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(tributylstannyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(2-chloro-1,3-thiazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCAZVZCUGOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470107 | |
| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889672-73-5 | |
| Record name | 2-Chloro-5-(tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: A Keystone Reagent for Medicinal Chemistry
Introduction: The Thiazole Scaffold and the Strategic Importance of Organostannane Reagents
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic penicillin nucleus and the antiretroviral drug Ritonavir.[1] The unique electronic properties and the capacity of the thiazole scaffold to engage in various non-covalent interactions make it a "privileged structure" in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]
The synthesis of diverse libraries of substituted thiazoles is therefore a critical task for drug discovery programs. 2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly valuable and versatile building block for this purpose. As an organostannane, its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds. This guide provides a comprehensive overview of the properties, synthesis, and application of 2-Chloro-5-(tributylstannyl)thiazole, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Safety Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-Chloro-5-(tributylstannyl)thiazole are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 889672-73-5 | [5] |
| Molecular Formula | C₁₅H₂₈ClNSSn | [5][6] |
| Molecular Weight | 408.62 g/mol | [5][7] |
| Appearance | Liquid | [5][6] |
| Density | 1.236 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.528 | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
| SMILES String | CCCC(CCCC)c1cnc(Cl)s1 | [5][6] |
| InChI Key | ZXCCAZVZCUGOQU-UHFFFAOYSA-N | [5][6] |
Safety & Handling
Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole, are known to be toxic and require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[6][8]
Precautionary Statements: P202 (Do not handle until all safety precautions have been read and understood), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8]
Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and scientifically sound synthetic route can be proposed based on well-established organometallic chemistry principles. The most logical approach involves the stannylation of a pre-existing 2-chlorothiazole precursor. A common and effective method is via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.
Proposed Synthetic Workflow
The synthesis would logically start from 2-chloro-5-bromothiazole. The significantly different reactivity of the C-Br versus the C-Cl bond under lithium-halogen exchange conditions allows for selective metalation at the 5-position.
Caption: Proposed synthesis of 2-Chloro-5-(tributylstannyl)thiazole.
Step-by-Step Synthetic Protocol (Exemplary)
This protocol is based on analogous syntheses of stannylated heterocycles.[9]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-5-bromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of n-butyllithium is critical as it facilitates rapid lithium-halogen exchange at the more reactive C-Br bond.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour. Successful formation of the 2-chloro-5-lithiothiazole intermediate is crucial for the subsequent step.
-
Stannylation: Add tributyltin chloride (1.1 eq.) dropwise to the cold solution. The electrophilic tin atom is readily attacked by the nucleophilic lithiated thiazole.
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
Core Application: The Stille Cross-Coupling Reaction
The paramount application of 2-Chloro-5-(tributylstannyl)thiazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, allowing for the direct attachment of the 2-chlorothiazole moiety to a wide variety of aromatic, heteroaromatic, and vinylic partners.
Catalytic Cycle Mechanism
The mechanism of the Stille reaction is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (in this case, the thiazole derivative, R²) transfers its thiazole group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Field-Proven Experimental Protocol: Stille Coupling
This protocol provides a robust starting point for coupling 2-Chloro-5-(tributylstannyl)thiazole with an aryl bromide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq.), 2-Chloro-5-(tributylstannyl)thiazole (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq.), and anhydrous, degassed solvent (e.g., toluene or DMF) to a Schlenk flask equipped with a magnetic stir bar and condenser.
-
Causality Insight: The use of an excess of the organostannane helps to drive the reaction to completion. The Pd(PPh₃)₄ catalyst is often effective as it is pre-activated to the Pd(0) state. Degassing the solvent is critical to prevent oxidation of the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-110 °C. The optimal temperature is substrate-dependent and should be determined empirically.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts (e.g., Bu₃SnBr). A common and effective workup involves adding a saturated aqueous solution of potassium fluoride (KF) to the reaction mixture and stirring vigorously for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
-
Isolation: After filtration, extract the aqueous phase with an organic solvent, combine the organic layers, dry, and concentrate. The crude product is then purified by flash column chromatography to yield the desired 5-aryl-2-chlorothiazole.
Applications in Drug Discovery and Development
The true value of 2-Chloro-5-(tributylstannyl)thiazole lies in its ability to serve as a versatile scaffold for generating novel molecular entities with potential therapeutic applications. By coupling this reagent with a diverse range of aryl and heteroaryl halides, medicinal chemists can rapidly construct libraries of compounds for biological screening.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core that interacts with the hinge region of the ATP-binding site. The 2-chlorothiazole moiety can be used as such a core, with the Stille coupling providing a means to introduce various substituents to probe the kinase's active site.
-
Anticancer Agents: The thiazole ring is a feature of several approved anticancer drugs. Using 2-Chloro-5-(tributylstannyl)thiazole, novel derivatives can be synthesized to explore structure-activity relationships (SAR) for improved potency and selectivity against cancer cell lines.
-
Antimicrobial Drug Development: Thiazole-containing compounds have shown potent antibacterial and antifungal activities. This building block enables the synthesis of new antimicrobial candidates to combat drug-resistant pathogens.
The chlorine atom at the 2-position provides an additional synthetic handle for further functionalization, for example, via nucleophilic aromatic substitution, allowing for the creation of highly complex and diverse molecular architectures from a single, strategic starting material.
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a powerful and strategic reagent for modern organic synthesis and medicinal chemistry. Its primary utility in the Stille cross-coupling reaction provides a reliable and versatile method for the construction of 5-substituted-2-chlorothiazoles, which are key intermediates in the development of new therapeutic agents. While the inherent toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this building block are undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate 2-Chloro-5-(tributylstannyl)thiazole into their synthetic programs, accelerating the discovery of next-generation pharmaceuticals.
References
-
Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Available from: [Link]
-
Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Available from: [Link]
-
ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. Available from: [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Available from: [Link]
-
PubChem. 5-Chlorothiazole. Available from: [Link]
-
PubMed Central. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Available from: [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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2-Chloro-5-(tributylstannyl)thiazole CAS number 889672-73-5
An In-depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole (CAS: 889672-73-5): A Versatile Building Block for Modern Drug Discovery
Introduction
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1][2][3] This five-membered heterocycle's unique electronic properties and its capacity to act as a bioisostere for other aromatic systems make it a highly sought-after component in drug design.[2][4] 2-Chloro-5-(tributylstannyl)thiazole has emerged as a critical and highly versatile building block for the efficient introduction of the thiazole moiety into complex molecular architectures.[5] Its principal utility lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful carbon-carbon bond-forming method that offers broad functional group tolerance and reliable reactivity.[3][6][7]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. From the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the underlying principles and causality behind experimental choices, providing field-proven insights into the effective use of this powerful reagent. We will explore its physicochemical properties, safe handling, synthesis, and core reactivity, with a focus on its strategic application in the synthesis of advanced, biologically active molecules.
Part 1: Physicochemical Properties and Critical Safety Protocols
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in any research setting. 2-Chloro-5-(tributylstannyl)thiazole is a high-value reagent with specific handling requirements due to the toxicity associated with organotin compounds.[6][8]
Physicochemical Data Summary
The key properties of 2-Chloro-5-(tributylstannyl)thiazole are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 889672-73-5 | [9][10][11] |
| Molecular Formula | C₁₅H₂₈ClNSSn | [10][11][12] |
| Molecular Weight | 408.62 g/mol | [11][12] |
| Appearance | Yellow liquid | [10][11] |
| Density | 1.236 g/mL at 25 °C | [11][12] |
| Refractive Index | n20/D 1.528 | [11][12] |
| Storage Conditions | 2-8°C, under inert atmosphere | [11][12] |
Expert Insights: Handling and Stability
The tributylstannyl group renders the molecule susceptible to protodestannylation, particularly under acidic conditions. Therefore, it should be handled using anhydrous solvents and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen. Its stability is generally good under neutral or slightly basic conditions at the recommended storage temperature.
Mandatory Safety & Handling Protocol
Organotin compounds are classified as highly toxic and pose significant health and environmental risks.[11][12] Strict adherence to safety protocols is non-negotiable.
-
Hazard Profile : This compound is acutely toxic if swallowed or in contact with skin, causes serious skin and eye irritation, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[11][12] It is also very toxic to aquatic life with long-lasting effects.[11]
-
Engineering Controls : All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Gloves : Nitrile or neoprene gloves (double-gloving is recommended).
-
Eye Protection : Chemical safety goggles and a full-face shield.
-
Lab Coat : A flame-retardant lab coat with tight-fitting cuffs.
-
-
Waste Disposal : All organotin-contaminated waste, including reaction residues, solvents, and contaminated labware, must be collected in a designated, sealed hazardous waste container. Disposal must follow institutional, local, and national regulations for heavy metal waste.
Part 2: Synthesis and Characterization
While 2-Chloro-5-(tributylstannyl)thiazole is commercially available, understanding its synthesis provides insight into potential impurities and its reactivity. The most logical and widely practiced approach for creating aryl-stannane bonds is through a metal-halogen exchange followed by quenching with an electrophilic tin species.[6]
Proposed Synthetic Workflow
The synthesis would logically start from a 2-chloro-5-halothiazole precursor, such as 2-chloro-5-bromothiazole. The process involves a low-temperature lithiation to form the highly reactive 5-lithiothiazole intermediate, which is then trapped with tributyltin chloride.
Causality in Synthesis
-
Cryogenic Temperature (-78 °C) : The lithiation step is performed at dry ice/acetone bath temperature. This is critical because the resulting 5-lithiothiazole intermediate is highly basic and thermally unstable. The low temperature prevents side reactions, such as decomposition or reaction with the solvent (THF).
-
Anhydrous Conditions : All reagents and solvents must be scrupulously dried. n-Butyllithium reacts violently with water, and the lithiated intermediate would be instantly quenched by any protic source, terminating the desired reaction pathway.
Characterization
Verification of the final product's identity and purity is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹⁹Sn NMR are definitive. ¹H NMR would confirm the presence of the thiazole proton and the characteristic multiplets of the tributyl groups. ¹¹⁹Sn NMR provides a clear signal for the tin center.
-
Mass Spectrometry (MS) : Provides the molecular weight and isotopic pattern characteristic of the tin and chlorine atoms, confirming the elemental composition.
Part 3: The Stille Cross-Coupling Reaction: A Detailed Protocol
The premier application of 2-Chloro-5-(tributylstannyl)thiazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This reaction enables the formation of a C-C bond between the thiazole ring (at C5) and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[7]
The Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Self-Validating Experimental Protocol: Stille Coupling
This protocol describes a general procedure for coupling 2-Chloro-5-(tributylstannyl)thiazole with a generic aryl bromide.
1. Reagent and Glassware Preparation (The Foundation of Success):
-
Rationale : The palladium catalyst is sensitive to oxygen, and organometallic reagents can be quenched by water. A successful reaction is contingent on a scrupulously inert environment.
-
Procedure :
- Dry a Schlenk flask and magnetic stir bar in an oven (120 °C) overnight and allow to cool under a stream of dry argon or nitrogen.
- Ensure all solvents (e.g., Dioxane, Toluene, or DMF) are anhydrous and degassed. Degassing is achieved by bubbling argon through the solvent for 30-60 minutes or by three freeze-pump-thaw cycles.
2. Reaction Assembly (Precision Under Inert Atmosphere):
-
Rationale : Maintaining the inert atmosphere during reagent addition is critical to prevent catalyst deactivation.
-
Procedure :
- To the dried Schlenk flask, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a magnetic stir bar.
- Seal the flask, and evacuate and backfill with argon three times.
- Via syringe, add the degassed solvent (to make a ~0.1 M solution).
- Finally, add 2-Chloro-5-(tributylstannyl)thiazole (1.2 eq) via syringe. The slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.
3. Reaction Execution and Monitoring:
-
Rationale : Most Stille couplings require thermal energy to drive the catalytic cycle, particularly the reductive elimination step.
-
Procedure :
- Immerse the flask in a preheated oil bath (typically 80-110 °C).
- Stir the reaction vigorously.
- Monitor the reaction's progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting the organic layer on a TLC plate. The disappearance of the starting aryl bromide is a key indicator of completion.
4. Work-up and Purification (The Critical Tin Removal):
-
Rationale : The primary challenge post-reaction is the removal of the stoichiometric and highly toxic tributyltin byproducts (e.g., Bu₃SnBr).
-
Procedure :
- Cool the reaction mixture to room temperature.
- Dilute the mixture with a solvent like ethyl acetate.
- Wash the organic solution with an aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tributyltin fluoride which can be removed by filtration through a pad of Celite. This is a crucial, self-validating step for toxicity mitigation.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the pure coupled product.
Part 4: Strategic Applications in Drug Discovery
The true value of 2-Chloro-5-(tributylstannyl)thiazole lies in the synthetic versatility it provides. The product of the Stille coupling is not necessarily the final molecule but a highly functionalized intermediate for further elaboration.
Dual-Functionality Workflow
This reagent allows for a two-stage diversification strategy. The Stille reaction installs the core scaffold, and the chloro-group at the 2-position serves as a handle for subsequent nucleophilic aromatic substitution (SNAr) or other cross-coupling reactions. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
This dual reactivity makes it an ideal tool for programs targeting kinases, where the 5-aryl group can be tailored to occupy a hydrophobic pocket while the 2-amino group can form critical hydrogen bonds with the kinase hinge region.[3] Similarly, in the development of novel antimicrobial or anticancer agents, this strategy allows for fine-tuning of physicochemical properties to optimize potency and pharmacokinetic profiles.[13][14]
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is more than a mere chemical; it is a strategic enabler for innovation in medicinal chemistry and materials science. Its reliable performance in the Stille cross-coupling reaction provides a robust method for constructing the valuable thiazole scaffold. The retained chloro-substituent offers a secondary point for diversification, empowering chemists to rapidly explore chemical space and optimize molecular properties. By combining a deep understanding of its reactivity with stringent adherence to safety protocols, researchers can fully leverage the power of this versatile building block to accelerate the discovery and development of next-generation therapeutics.
References
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El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]
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Yurttas, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1195-1203. [Link]
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Aziz, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7433. [Link]
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Chemsrc. (n.d.). 5-(Tributylstannyl)thiazole. [Link]
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American Elements. (n.d.). Product Datasheet: 2-Chloro-5-(tri-n-butylstannyl)thiazole. [Link]
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Chemsrc. (n.d.). 4-(Tributylstannyl)-1,3-thiazole. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Zade, S. S., & Vittal, J. J. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Organometallics, 28(15), 4416-4423.
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- 12. 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5 [sigmaaldrich.com]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Structure of 2-Chloro-5-(tributylstannyl)thiazole
An In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence in pharmaceuticals, from anticancer agents to antivirals, underscores the continuous need for versatile and efficient synthetic building blocks to facilitate the discovery of new chemical entities.[4][5][6] 2-Chloro-5-(tributylstannyl)thiazole emerges as a particularly valuable intermediate for drug development professionals. This bifunctional reagent offers two distinct points for chemical modification: a chloro-substituent at the 2-position, amenable to nucleophilic substitution, and a tributylstannyl group at the 5-position, primed for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical overview of 2-Chloro-5-(tributylstannyl)thiazole, designed for researchers and scientists in the field. As a Senior Application Scientist, the aim is not merely to present data but to provide a cohesive narrative grounded in mechanistic principles and practical laboratory experience. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its primary application in the Stille cross-coupling reaction, and address the critical safety protocols required for handling organotin compounds.
Part 1: Physicochemical Properties and Spectral Data
Understanding the fundamental properties of a reagent is the first step in its effective application. 2-Chloro-5-(tributylstannyl)thiazole is a dense, liquid organometallic compound that requires refrigerated storage to maintain its integrity.[7]
Physical and Chemical Properties
The key identifying and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 889672-73-5 | [8][9] |
| Molecular Formula | C₁₅H₂₈ClNSSn | |
| Molecular Weight | 408.62 g/mol | |
| Physical Form | Liquid | |
| Density | 1.236 g/mL at 25 °C | |
| Refractive Index | n20/D 1.528 | |
| Storage Temperature | 2-8°C | [7] |
| SMILES String | CCCC(CCCC)c1cnc(Cl)s1 | |
| InChI Key | ZXCCAZVZCUGOQU-UHFFFAOYSA-N |
Anticipated Spectral Data
| Spectrum Type | Expected Signals and Interpretation |
| ¹H NMR | ~7.5-7.8 ppm (s, 1H): Thiazole ring proton at C4. ~0.9-1.8 ppm (m, 27H): Overlapping signals corresponding to the protons of the three n-butyl groups attached to the tin atom. |
| ¹³C NMR | ~155-160 ppm: C2 carbon bearing the chloro group. ~145-150 ppm: C5 carbon bearing the stannyl group. ~140-145 ppm: C4 carbon of the thiazole ring. ~10-30 ppm: Signals corresponding to the carbons of the n-butyl groups. |
| Mass Spec (ESI+) | m/z ~409 [M+H]⁺: Predicted parent ion peak, accounting for the isotopic distribution of Sn and Cl.[10] Additional adducts like [M+Na]⁺ at m/z ~432 may be observed.[10] |
Part 2: Synthesis and Purification
The synthesis of 2-Chloro-5-(tributylstannyl)thiazole is most logically achieved via the stannylation of a pre-existing 2-chlorothiazole. This approach leverages the reactivity of organolithium reagents to create a nucleophilic thiazole intermediate that can be quenched with an electrophilic tin source. This method is adapted from established protocols for the stannylation of similar heterocyclic systems.[12]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-Chloro-5-(tributylstannyl)thiazole.
Detailed Experimental Protocol
Materials: 2-Chlorothiazole, n-Butyllithium (n-BuLi) in hexanes, Tributyltin chloride, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate, Silica gel.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chlorothiazole (1.0 eq.) and anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are critical because organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Causality: The low temperature controls the exothermic reaction and prevents side reactions. The proton at the 5-position of the thiazole is the most acidic and is selectively deprotonated by the strong base.[13]
-
-
Stannylation: While maintaining the temperature at -78 °C, add tributyltin chloride (1.2 eq.) dropwise. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: The newly formed lithiated thiazole acts as a potent nucleophile, attacking the electrophilic tin atom of tributyltin chloride to form the desired C-Sn bond.
-
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the final product.
Part 3: Chemical Reactivity and Key Applications
The synthetic utility of 2-Chloro-5-(tributylstannyl)thiazole is dominated by the palladium-catalyzed Stille cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, valued for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[14][15]
The Stille Cross-Coupling Reaction
The reaction couples the thiazole moiety (from the organostannane) with an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[16]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Stille cross-coupling reaction.[15]
Detailed Protocol for a Representative Stille Coupling
Materials: 2-Chloro-5-(tributylstannyl)thiazole, Aryl bromide (e.g., 4-bromoacetophenone), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous DMF or Toluene, Copper(I) iodide (CuI, optional additive).
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and optionally, CuI (0.1 eq.).
-
Causality: Pd(PPh₃)₄ is a common pre-catalyst that generates the active Pd(0) species in solution. CuI can act as a co-catalyst, accelerating the transmetalation step, which is often rate-limiting.[17]
-
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add 2-Chloro-5-(tributylstannyl)thiazole (1.1 eq.) via syringe, followed by the anhydrous solvent.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF).
-
Causality: The KF wash helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be filtered off.
-
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to yield the coupled product.
Part 4: Application in Drug Discovery - A Synthetic Strategy
The true power of this reagent lies in its ability to facilitate sequential couplings. A drug discovery program might first use the stannane in a Stille coupling to build a core scaffold, and then use the chloro-substituent for further diversification.
Workflow for Scaffold Diversification
Caption: Sequential functionalization using the subject reagent.
This two-step process allows for the rapid generation of a library of compounds from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to drug development.
Part 5: Safety, Handling, and Disposal
Trustworthiness in science begins with safety. Organotin compounds are acutely toxic and pose significant health and environmental hazards.[18][19] Strict adherence to safety protocols is not optional; it is a mandatory component of responsible research.
Hazard Identification
2-Chloro-5-(tributylstannyl)thiazole is classified with multiple hazards.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H312 | Harmful in contact with skin |
| H315 / H319 | Causes skin/serious eye irritation |
| H360FD | May damage fertility. May damage the unborn child. |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H410 | Very toxic to aquatic life with long lasting effects |
Safe Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[20][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; use heavier-duty gloves or double-glove), and splash-proof safety goggles.[21]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite). Do not use water.[18] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Working Alone: Do not work with organotin reagents while alone in the laboratory.[20]
Waste Disposal
Organotin waste is classified as hazardous and must not be disposed of down the drain.[19]
-
Liquid Waste: Collect all liquid waste containing tin residues (including reaction mother liquors and chromatography solvents) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated solids (gloves, silica gel, filter paper) should be placed in a separate, sealed hazardous waste container.
-
Decontamination: Glassware that has come into contact with the reagent should be rinsed with a solvent (e.g., hexanes or toluene) into the hazardous waste container before conventional washing.[20]
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a highly versatile and potent building block for organic synthesis, particularly within the context of drug discovery and development. Its dual reactivity allows for controlled, sequential bond formations, enabling the efficient construction of complex molecular architectures based on the privileged thiazole scaffold. While its utility is significant, its high toxicity necessitates a rigorous and disciplined approach to handling and disposal. By understanding its properties, mastering its application in key reactions like the Stille coupling, and adhering strictly to safety protocols, researchers can effectively leverage this reagent to advance the frontiers of medicinal chemistry.
References
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National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link][18]
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Del Valle Lab. Standard Operating Procedures - Organotin reagents. [Link][20]
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Al-Ostoot, F.H., et al. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 2023. [Link][1]
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Bentham Science Publisher. Synthesis, Reaction and Biological Activity of Thiazoles. [Link][4]
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PubMed. Synthesis, Reaction and Biological Activity of Thiazoles. [Link][5]
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Educational Administration: Theory and Practice. A Systematic Review On Thiazole Synthesis And Biological Activities. [Link][2]
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ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. [Link][3]
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PubChemLite. 2-chloro-5-(tributylstannyl)-1,3-thiazole (C15H28ClNSSn). [Link][10]
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Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. [24]
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Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. [25]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link][13]
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Clym Environmental Services. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link][21]
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Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link][26]
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PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. [Link][6]
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Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link][28]
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Molecular weight of 2-Chloro-5-(tributylstannyl)thiazole
An In-Depth Technical Guide to 2-Chloro-5-(tributylstannyl)thiazole: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(tributylstannyl)thiazole, a pivotal organostannane reagent in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge of its chemical properties, a detailed synthesis protocol, its primary application in palladium-catalyzed Stille cross-coupling reactions, and critical safety and handling procedures. The thiazole moiety is a privileged scaffold in medicinal chemistry, and this guide illuminates the role of 2-Chloro-5-(tributylstannyl)thiazole as a key building block for introducing this valuable heterocycle into complex molecular architectures, thereby facilitating the development of novel therapeutic agents.
Introduction: The Strategic Importance of 2-Chloro-5-(tributylstannyl)thiazole
The five-membered heterocyclic compound, thiazole, is a cornerstone in the design of biologically active molecules. Its presence in numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, underscores its significance.[1] The thiazole ring's unique electronic properties and its capacity for hydrogen bonding and other non-covalent interactions make it a favored structural motif in medicinal chemistry.[2] It is a component of a wide array of compounds with diverse pharmaceutical applications, including anti-inflammatory, anti-cancer, anti-viral, and antimicrobial activities.[1][3]
2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly versatile and efficient building block for the synthesis of complex, substituted thiazoles.[2] Its utility is primarily demonstrated in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2][4] This reagent provides a reliable pathway to couple the 2-chloro-thiazole unit with a wide variety of organic electrophiles. The tributylstannyl group serves as the nucleophilic partner in this reaction, while the chloro substituent offers an additional handle for subsequent chemical modifications, further enhancing its synthetic value.
This guide will delve into the essential technical aspects of 2-Chloro-5-(tributylstannyl)thiazole, offering both foundational knowledge and practical, field-proven insights to empower researchers in its effective and safe utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 2-Chloro-5-(tributylstannyl)thiazole is a liquid at room temperature with a defined set of characteristics that dictate its handling and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 408.62 g/mol | [5] |
| Empirical Formula | C₁₅H₂₈ClNSSn | |
| CAS Number | 889672-73-5 | [5] |
| Appearance | Liquid | |
| Density | 1.236 g/mL at 25 °C | |
| Refractive Index | n20/D 1.528 | |
| Boiling Point | 152-155 °C at 0.2 mmHg | [5] |
| Flash Point | >110 °C | [5] |
| Storage Temperature | 2-8°C |
Characterization of 2-Chloro-5-(tributylstannyl)thiazole is typically achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
The synthesis of organostannanes like 2-Chloro-5-(tributylstannyl)thiazole generally involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. The following protocol describes a representative synthesis starting from 2-chlorothiazole.
Synthesis Workflow
The synthesis is a two-step process involving the deprotonation of 2-chlorothiazole to create a nucleophilic intermediate, followed by quenching with tributyltin chloride.
Caption: Synthesis of 2-Chloro-5-(tributylstannyl)thiazole.
Detailed Experimental Protocol
Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-Butyllithium at low temperatures (-78 °C) is critical. It ensures regioselective deprotonation at the C5 position of the thiazole ring, which is the most acidic proton, without competing nucleophilic attack at the C2 position. Anhydrous conditions are paramount as organolithium reagents react violently with water.
Materials:
-
2-Chlorothiazole
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous hexanes or toluene for rinsing
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-chlorothiazole (1.0 eq.) dissolved in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to facilitate the complete formation of the 2-chloro-5-lithiothiazole intermediate.
-
Stannylation: Tributyltin chloride (1.2 eq.) is added dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and is stirred overnight. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-5-(tributylstannyl)thiazole.
Application in Stille Cross-Coupling Reactions
The paramount application of 2-Chloro-5-(tributylstannyl)thiazole is in the Stille cross-coupling reaction. This reaction is a cornerstone of C-C bond formation, valued for its tolerance of a wide range of functional groups and its generally neutral reaction conditions.[4][6]
The Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction is a well-established catalytic cycle involving a palladium(0) catalyst.[4]
Sources
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A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-(tributylstannyl)thiazole
This guide provides an in-depth analysis of the safety protocols and handling precautions required for 2-Chloro-5-(tributylstannyl)thiazole. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the minimization of risk during its use in a laboratory setting. The core philosophy of this guide is that true laboratory safety is achieved not by merely following steps, but by understanding the chemical's nature and the causality behind each procedural requirement.
Hazard Identification and Compound Profile
2-Chloro-5-(tributylstannyl)thiazole is an organotin compound, a class of chemicals known for significant toxicity.[1] The presence of the tributyltin moiety, in particular, dictates the compound's hazardous nature. Organotin compounds with three or four alkyl groups attached to the tin atom exhibit the highest degree of toxicity.[1] Understanding the specific hazards is the foundational step in establishing a robust safety protocol.
The compound is a liquid at room temperature with a density of 1.236 g/mL at 25 °C.[2] It is designated for storage at 2-8°C to maintain its stability.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 889672-73-5 | |
| Molecular Formula | C₁₅H₂₈ClNSSn | |
| Molecular Weight | 408.62 g/mol | |
| Form | Liquid | [2] |
| Density | 1.236 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.528 | [2] |
| Storage Temperature | 2-8°C |[2] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary risks associated with 2-Chloro-5-(tributylstannyl)thiazole.[2]
Table 2: GHS Hazard Classification for 2-Chloro-5-(tributylstannyl)thiazole
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |
| Reproductive Toxicity (Category 1B) | H360FD | May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H410 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Source:[2]
The signal word for this compound is "Danger".[2] This classification underscores the necessity for stringent controls and meticulous handling procedures at all times.
Toxicological Profile and Routes of Exposure
The primary toxicological concern with 2-Chloro-5-(tributylstannyl)thiazole stems from the tributyltin (TBT) group. Organotin compounds are readily absorbed through the skin, via ingestion, and by inhalation of vapors or aerosols.[1] They are known to affect the central nervous system and the immune system.[3] The H372 classification ("Causes damage to organs through prolonged or repeated exposure") indicates that chronic, low-level exposure can lead to cumulative organ damage, making consistent and proper use of personal protective equipment (PPE) non-negotiable.[2]
The reproductive toxicity (H360FD) is of paramount concern, indicating that exposure can impair fertility and harm a developing fetus.[2] This necessitates that all personnel, particularly those of reproductive age, are fully aware of these risks and are rigorously trained in the required handling protocols.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The hierarchy of controls prioritizes eliminating hazards, followed by substituting with less hazardous materials, implementing engineering controls, administrative controls, and finally, relying on PPE. For a specialized reagent like 2-Chloro-5-(tributylstannyl)thiazole, engineering controls and PPE are the most critical and practical lines of defense in a research setting.
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of 2-Chloro-5-(tributylstannyl)thiazole must be conducted within a certified chemical fume hood.[3][4] This is the primary containment method to prevent the inhalation of any vapors or aerosols. The causality is simple: the hood draws airborne contaminants away from the user's breathing zone, providing a critical safety barrier.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5]
Personal Protective Equipment (PPE): PPE is not a substitute for good engineering controls but is essential to protect from direct contact.[6] A multi-layered PPE approach is mandatory.[7]
Table 3: Personal Protective Equipment (PPE) Specification
| Protection Area | Equipment | Specification and Rationale |
|---|---|---|
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are required to prevent splashes from reaching the eyes.[4] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes. |
| Hand | Double Gloving (Nitrile/Neoprene) | Chemical-impermeable gloves are mandatory.[4] Double gloving with a nitrile inner glove and a neoprene or other highly resistant outer glove provides enhanced protection. This is because organotins can permeate some glove materials over time. Gloves must be inspected for any signs of degradation or puncture before and during use and discarded immediately upon contamination.[7] |
| Body | Flame-Resistant Lab Coat | A fully buttoned laboratory coat protects the skin on the arms and torso.[4] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[4] |
| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be available and used if there is any risk of generating vapors or aerosols outside of a fume hood, or in the event of a significant spill.[4][8] |
Safe Handling and Standard Operating Procedures
Meticulous adherence to standard operating procedures (SOPs) is critical. Never work with organotin reagents alone.[3]
Protocol 1: Weighing and Transferring the Reagent
-
Preparation: Cordon off the designated area within the fume hood.[3] Ensure all necessary glassware is dry and any required solvents are anhydrous, as some organotin compounds can react with water.[1][3]
-
Don PPE: Put on all required PPE as specified in Table 3.
-
Tare Container: Place a clean, dry, and sealed container (e.g., a round-bottom flask with a septum) on a tared balance inside the fume hood.
-
Syringe Transfer: As organotin reagents are often stored in Sure/Seal™ bottles, use a clean, dry syringe and needle to pierce the septum.[3] Pressurize the bottle slightly with an inert gas (e.g., Argon or Nitrogen).
-
Withdraw Reagent: Carefully draw the desired volume of the liquid reagent into the syringe.
-
Transfer to Flask: Insert the needle into the septum of the tared reaction flask and dispense the liquid.
-
Determine Mass: Weigh the flask to determine the exact mass of the reagent transferred.
-
Quench Syringe: Immediately quench the syringe and needle by flushing them multiple times with a suitable solvent (e.g., hexanes or toluene) into a designated organotin waste container.[3]
-
Secure Reagent Bottle: Remove the inert gas line from the reagent bottle. Cover the puncture hole in the septum with tape or high-vacuum grease and replace the cap securely. Parafilm can be used for an additional seal.[3]
Caption: A logical workflow minimizes exposure risk during handling.
Storage and Transport
Storage:
-
Temperature: Store the compound in a refrigerator at the recommended 2-8°C.[2]
-
Container: Keep the container tightly closed to prevent exposure to moisture and air.
-
Location: Store in a designated, secure, and well-ventilated area.[4] The storage area should be accessible only to authorized personnel. Organotins should be stored separately from incompatible materials, such as strong oxidizing agents.
Transport:
-
Classification: 2-Chloro-5-(tributylstannyl)thiazole falls under the transport classification for organotin compounds (e.g., UN3146 for solids or UN2788 for liquids, n.o.s.).[9]
-
Packaging: When transporting, either within the lab or between sites, use secondary containment to prevent spills in case the primary container fails. The container must be clearly labeled with the compound name and all relevant hazard pictograms.
Emergency Procedures
Immediate and correct response to an emergency is vital to minimize harm.
Personnel Exposure (First Aid):
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[1][8]
Spill Response: A spill of an organotin compound must be treated as a serious incident.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate. Restrict access to the area.[10]
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or do not have the proper equipment. For large spills (>1 L), evacuate and call emergency services.[10]
-
Contain: Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[1][11] Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material.[1] Place it into a designated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Decontaminate: Decontaminate the spill area using a suitable method, such as washing with a detergent solution followed by solvent rinses (e.g., acetone), with all cleaning materials also being disposed of as hazardous waste.[4]
-
Report: Report the incident to the appropriate institutional authority, such as Environmental Health & Safety.[12]
Caption: A systematic approach to spill response is critical for safety.
Fire Response:
-
While not considered a significant fire hazard, containers may burn, emitting toxic fumes.[1][11]
-
Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, or carbon dioxide.[11][13]
-
Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[8]
Waste Management and Decontamination
Waste Disposal: The high aquatic toxicity (H410) of this compound means that environmental release must be strictly avoided.[2]
-
Segregation: All waste containing 2-Chloro-5-(tributylstannyl)thiazole, including contaminated consumables like gloves, pipette tips, paper towels, and absorbent material, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][4] The label must clearly state "Hazardous Waste: Organotin Compounds".[4]
-
Storage: Store hazardous waste containers in a secure, designated area away from general laboratory traffic until collection by institutional environmental health and safety personnel or a licensed hazardous waste disposal company.[4]
-
Disposal: Disposal must be carried out through an approved and licensed hazardous waste management facility.[14] Organotin waste is often disposed of in a controlled landfill or via incineration in a specialized facility equipped with afterburners and scrubbers.[14][15]
Decontamination Protocol: Proper decontamination of glassware and equipment is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with an organic solvent (e.g., acetone or toluene) directly into the designated organotin liquid waste container.[4] This removes the bulk of the residue.
-
Oxidative Soak: Prepare an oxidizing solution, such as 10% bleach or 20% nitric acid, in a designated basin inside a fume hood.[4]
-
Soak Equipment: Submerge the rinsed glassware in the oxidizing solution and allow it to soak overnight. This helps to break down residual organotin compounds.
-
Dispose of Solution: Carefully decant the oxidizing solution into a designated hazardous waste container for corrosive materials.[4]
-
Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water, before returning it to general use.[4]
By understanding the significant and varied hazards of 2-Chloro-5-(tributylstannyl)thiazole and adhering to the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and environmental protection.
References
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- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (General reference for organotin compounds, as seen in "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)").
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96%.
- Fisher Scientific. (n.d.). Bis(tributyltin) Oxide MSDS.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Royal Society of Chemistry. (1998). Stability and storage problems in organotin speciation in environmental samples.
- Synquest Labs. (n.d.). Tributyltin chloride Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling Diphenylstannane.
- Fisher Scientific. (n.d.). Sigma Aldrich Fine Chemicals Biosciences 2-Chloro-5-(tributylstannyl)thiazole.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole 96% (Alternative Product Page).
- Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS.
- Apollo Scientific. (2023). Tributylstannyliodomethane Safety Data Sheet.
- University of California, Los Angeles (UCLA). (n.d.). Tributyltin hydride Standard Operating Procedure.
- Benchchem. (n.d.). Navigating the Risks: A Guide to Personal Protective Equipment for Stannane.
- Benchchem. (n.d.). Technical Support Center: Safe Handling of Tributyltin (TBT) Compounds.
- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet.
- BOC Sciences. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
- Toronto Research Chemicals. (2025). C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg.
- ChemicalBook. (2025). 2-Chloro-5-(tributylstannyl)-1,3-thiazole.
- Prasad, R., & Schafran, G. C. (2006). Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment. Water Research, 40(3), 453-462.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(TRIBUTYLSTANNYL)THIAZOLE.
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Reactivity of the tributylstannyl group in thiazole compounds
An In-depth Technical Guide to the Reactivity of the Tributylstannyl Group in Thiazole Compounds
Authored by: A Senior Application Scientist
Abstract
The thiazole ring is a cornerstone heterocyclic scaffold in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its strategic functionalization is paramount in drug discovery and materials science. This technical guide provides an in-depth exploration of the reactivity of tributylstannylthiazoles, versatile organometallic intermediates that serve as powerful linchpins in molecular construction. The primary focus is on the palladium-catalyzed Stille cross-coupling reaction, a robust and highly tolerant method for carbon-carbon bond formation.[1][2] Additionally, this guide will cover other significant transformations, such as halogenation and protodestannylation, providing field-proven insights into reaction mechanisms, experimental design, and practical applications for researchers, scientists, and drug development professionals.
Foundational Principles: The Carbon-Tin Bond in Thiazoles
The utility of tributylstannylthiazoles stems from the unique nature of the carbon-tin (C-Sn) bond. This bond is relatively weak and highly polarizable, with the carbon atom possessing a nucleophilic character. This inherent reactivity allows the tributylstannyl group to act as a versatile carbanion equivalent, capable of participating in a range of transmetalation reactions.[3]
Unlike more reactive organometallics like organolithium or Grignard reagents, organostannanes, including 2-(tributylstannyl)thiazole and 5-(tributylstannyl)thiazole, exhibit remarkable stability towards air and moisture.[4][5] This stability simplifies handling and purification while offering exceptional tolerance for a wide array of functional groups such as esters, ketones, amides, and nitro groups, a significant advantage in the synthesis of complex molecules.[6]
The reactivity of the tributylstannyl group is primarily harnessed in palladium-catalyzed cross-coupling reactions, but it is also susceptible to cleavage by various electrophiles.[2] The following sections will detail these key transformations.
Diagram 1: General Reactivity Pathways
Caption: Overview of the primary reaction pathways for tributylstannylthiazoles.
The Workhorse Reaction: Stille Cross-Coupling
The Stille reaction is the most prominent application of tributylstannylthiazoles, enabling the formation of a C-C bond between the thiazole ring and various sp²- or sp³-hybridized carbon centers.[4][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[8]
The Catalytic Cycle: A Mechanistic Deep Dive
The mechanism of the Stille reaction has been studied extensively and proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide or triflate (R-X). This step forms a Pd(II) intermediate.[6][9] The reactivity of the halide is crucial, with iodides reacting faster than bromides, while chlorides are often too unreactive.[9]
-
Transmetalation : This is the key step where the tributylstannylthiazole transfers its thiazole group to the palladium center, displacing the halide. The precise mechanism can vary, but it often involves an associative pathway where the organostannane coordinates to the palladium before the group transfer occurs.[4] This step regenerates a trialkyltin halide (Bu₃Sn-X).
-
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together and detaching from the metal. This forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Diagram 2: The Stille Reaction Catalytic Cycle
Caption: Step-by-step workflow for a typical Stille cross-coupling experiment.
Methodology
-
Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and if required, a copper(I) iodide co-catalyst (0.05 eq).
-
Causality: Using dry glassware is critical to prevent hydrolysis of reagents and deactivation of the catalyst.
-
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would inhibit the catalytic cycle. An inert atmosphere preserves its activity.
-
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Then, add the 5-(tributylstannyl)thiazole (1.2 eq) via syringe.
-
Causality: Degassed solvent removes dissolved oxygen. A slight excess of the organostannane ensures complete consumption of the potentially more valuable aryl halide.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). [1] * Causality: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the cycle.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours). [2] * Causality: Monitoring prevents premature workup of an incomplete reaction or decomposition from prolonged heating.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.
-
Causality: The KF solution reacts with the tributyltin halide byproduct to form insoluble tributyltin fluoride, which precipitates and can be easily removed by filtration, simplifying purification.
-
-
Purification : Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. [2] * Causality: This standard workup and chromatographic purification separate the desired product from residual reagents, byproducts, and catalyst residues.
Applications in Drug Discovery and Development
The thiazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antimicrobial agents. [1][10][11]The ability to efficiently synthesize complex thiazole derivatives using tributylstannyl intermediates is therefore of immense value.
-
Kinase Inhibitors : Many kinase inhibitors, a major class of anticancer drugs, feature a thiazole core that interacts with the ATP-binding site of the target kinase. Stille coupling provides a convergent route to construct these inhibitors by joining the stannylthiazole with complex aryl or heteroaryl halides. [1]* Structure-Activity Relationship (SAR) Studies : In drug development, rapid synthesis of analog libraries is essential for SAR studies. The reliability and functional group tolerance of the Stille reaction make it an ideal tool for quickly generating diverse thiazole derivatives to optimize potency, selectivity, and pharmacokinetic properties. [10]
Conclusion
Tributylstannylthiazoles are exceptionally versatile and reliable intermediates in modern organic synthesis. Their reactivity is dominated by the palladium-catalyzed Stille cross-coupling, which provides a robust and highly functional group-tolerant method for constructing complex molecules relevant to the pharmaceutical and materials science industries. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages often outweigh this drawback, particularly in complex synthetic campaigns where other methods may fail. A thorough understanding of the underlying reaction mechanisms and experimental protocols, as detailed in this guide, is essential for leveraging the full potential of these powerful chemical tools.
References
- An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole. (n.d.). BenchChem.
- A Comparative Guide to Stille and Suzuki Coupling for Thiazole Arylation. (n.d.). BenchChem.
- Stille reaction. (n.d.). In Wikipedia.
- Stille Coupling. (n.d.). OpenOChem Learn.
- 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. (2025, November 10). SACH.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC.
- 5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules. (n.d.). BenchChem.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025, August 10). ResearchGate.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (n.d.). SynArchive.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PubMed Central.
- New perspectives in the cross-coupling reactions of organostannanes. (n.d.). SciSpace.
- Electrophilic substitution. (n.d.). In Wikipedia.
- The Six Key Electrophilic Aromatic Substitution Reactions. (2025, February 28). Master Organic Chemistry.
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A Senior Application Scientist's Guide to 2-Chloro-5-(tributylstannyl)thiazole: A Bifunctional Linchpin in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-(tributylstannyl)thiazole, a pivotal research chemical at the confluence of heterocyclic and organometallic chemistry. We will dissect its molecular architecture to understand its dual reactivity, focusing on its primary role as a versatile building block in palladium-catalyzed Stille cross-coupling reactions. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the compound's properties, synthesis, reaction mechanisms, and practical applications. We will explore not only established protocols but also the underlying chemical principles that govern its utility, offering field-proven insights into leveraging this reagent for the synthesis of complex molecular targets in medicinal chemistry and materials science.
Foundational Concepts: The Synergy of Thiazole and Organostannane Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding contribute to its frequent role in bioactive molecules.[4] Parallel to this, the advent of organostannanes, particularly in the context of the Stille cross-coupling reaction, has revolutionized the formation of carbon-carbon bonds.[5][6] These reagents are valued for their stability to air and moisture and their broad functional group tolerance.[6]
2-Chloro-5-(tributylstannyl)thiazole emerges as a highly strategic synthetic intermediate by merging these two domains. It presents two distinct, orthogonally reactive sites on a single thiazole core:
-
The C5-Tributylstannyl Group: The primary site for palladium-catalyzed Stille cross-coupling, enabling the facile introduction of aryl, heteroaryl, vinyl, and other organic moieties at the 5-position of the thiazole ring.[7]
-
The C2-Chloro Group: An electrophilic center susceptible to nucleophilic aromatic substitution or subsequent cross-coupling reactions, allowing for further molecular elaboration. The C2 position on the thiazole ring is known to be electron-deficient and thus a favored site for nucleophilic attack.[2][8]
This bifunctional nature allows for controlled, stepwise elaboration of the thiazole scaffold, making it an invaluable tool for building molecular complexity.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation. The key properties of 2-Chloro-5-(tributylstannyl)thiazole are summarized below.
| Property | Value | Reference |
| CAS Number | 889672-73-5 | |
| Molecular Formula | C₁₅H₂₈ClNSSn | |
| Molecular Weight | 408.62 g/mol | |
| Appearance | Liquid | |
| Density | 1.236 g/mL at 25 °C | |
| Refractive Index | n20/D 1.528 | |
| Storage Temperature | 2-8°C |
Safety and Handling: As with all organotin compounds, 2-Chloro-5-(tributylstannyl)thiazole must be handled with extreme caution. It is classified as acutely toxic upon ingestion, toxic in contact with skin, and causes skin and eye irritation. Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.
Core Handling Protocol:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin or eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended.
-
All waste materials must be disposed of as hazardous chemical waste according to institutional and local regulations.
Synthesis and Characterization
While commercially available from suppliers like Sigma-Aldrich, understanding the synthesis of 2-Chloro-5-(tributylstannyl)thiazole provides insight into potential impurities and quality control.[9][10] The most logical route involves the stannylation of a pre-functionalized thiazole. A general, well-established method for creating stannylated heterocycles proceeds via a lithiation-stannylation sequence.[7]
Caption: Proposed synthesis of 2-Chloro-5-(tributylstannyl)thiazole.
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structural integrity and the presence of both the thiazole ring protons and the characteristic signals of the tributyl groups.
-
¹¹⁹Sn NMR: A definitive technique to observe the tin environment, providing information on coordination and purity.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and isotopic distribution pattern characteristic of the tin atom.
Core Application: The Stille Cross-Coupling Reaction
The primary utility of 2-Chloro-5-(tributylstannyl)thiazole is its function as the organostannane partner in the Stille reaction, a powerful palladium-catalyzed method for forming C-C bonds.[5][6]
The Catalytic Cycle: A Mechanistic Dissection
Understanding the mechanism is key to troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][11]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl iodide), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step.[11] The organic group (the thiazole moiety) is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II) complex containing both coupling partners.
-
Reductive Elimination: The two organic groups are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each component choice is deliberate, and checkpoints are included to ensure reaction progression.
Objective: To couple 2-Chloro-5-(tributylstannyl)thiazole with 4-iodoanisole.
Materials & Reagents:
-
2-Chloro-5-(tributylstannyl)thiazole (1.0 eq)
-
4-iodoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas supply (Argon or Nitrogen)
Caption: Step-by-step workflow for a typical Stille coupling experiment.
Detailed Step-by-Step Methodology:
-
System Preparation (The Causality of Inertness): To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). The Pd(0) species is oxygen-sensitive and will be readily oxidized to an inactive state, hence the strict requirement for an inert atmosphere. Flame-drying removes adsorbed water, which can interfere with the catalyst and reagents.
-
Reagent Addition: Add 2-Chloro-5-(tributylstannyl)thiazole (1.0 eq) and 4-iodoanisole (1.1 eq). A slight excess of the electrophile ensures complete consumption of the more valuable stannane reagent. Subsequently, add anhydrous, degassed dioxane via cannula. Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to promote the oxidative addition and subsequent steps in the catalytic cycle.
-
Reaction Monitoring (The Validation Checkpoint): Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the organotin spot) or by taking small aliquots for GC-MS analysis. The reaction is complete upon the disappearance of the limiting reagent (the stannane).
-
Workup (Removing the Byproduct): After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and treat with an aqueous solution of potassium fluoride (KF). The fluoride ions have a high affinity for tin and will precipitate the tributyltin byproduct as insoluble tributyltin fluoride, which can be easily removed by filtration through a pad of Celite. This is a critical purification step in Stille chemistry.
-
Purification: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Advanced Strategy: Sequential Functionalization
The true synthetic power of 2-Chloro-5-(tributylstannyl)thiazole lies in its potential for sequential, site-selective reactions. A typical strategy involves an initial Stille coupling at the C5 position, which is generally more reactive under these conditions, followed by a different transformation at the C2-chloro position.
Caption: Strategic roadmap for the sequential functionalization of the title compound.
This approach allows for the rapid construction of diverse libraries of 2,5-disubstituted thiazoles, which are highly sought after in drug discovery programs. For example, after the initial Stille coupling, the resulting 2-chloro-5-arylthiazole can undergo a subsequent Suzuki coupling with a boronic acid, a Buchwald-Hartwig amination, or a simple nucleophilic substitution with an alkoxide to install a second, distinct substituent.
Conclusion and Future Outlook
2-Chloro-5-(tributylstannyl)thiazole is a testament to the power of rational reagent design. Its bifunctional nature provides a robust platform for the controlled and sequential synthesis of complex thiazole derivatives. While the toxicity of organotin compounds is a significant drawback and has led to the increased popularity of alternatives like the Suzuki coupling, the Stille reaction remains indispensable in many contexts due to the stability and unique reactivity profile of organostannanes.[5] For the experienced synthetic chemist, 2-Chloro-5-(tributylstannyl)thiazole is not merely a reagent but a strategic tool, enabling efficient pathways to novel chemical entities with high potential in pharmacology and materials science.
References
- Vertex AI Search. (2025). 2-(Tributylstannyl)
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Methodological & Application
Stille coupling reactions using 2-Chloro-5-(tributylstannyl)thiazole
An Application Guide to Stille Coupling Reactions Using 2-Chloro-5-(tributylstannyl)thiazole
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1] Found in a multitude of biologically active compounds, including approved drugs like Dasatinib, its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design.[1][2] 2-Chloro-5-(tributylstannyl)thiazole is a highly versatile and functionalized building block designed for the strategic introduction of this valuable scaffold. It participates in the palladium-catalyzed Stille cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the underlying mechanism, provides field-tested protocols, and addresses the critical safety considerations associated with the use of this powerful organostannane reagent. The molecule's design is unique: the tributylstannyl group at the 5-position acts as the nucleophilic partner in the Stille coupling, while the chloro group at the 2-position is retained post-coupling, offering a reactive handle for subsequent diversification.[4]
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The Stille reaction is a Nobel Prize-winning transformation that couples an organostannane with an organic electrophile, typically a halide or triflate, catalyzed by a palladium complex.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is paramount for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which oxidatively adds to the organic electrophile (R¹-X). This step forms a 16-electron Pd(II) intermediate, where both the R¹ group and the halide (X) are bound to the palladium center.[3][6] The reactivity of the electrophile typically follows the trend I > OTf ≈ Br >> Cl, making aryl iodides and bromides common substrates.[7]
-
Transmetalation : This is the defining step of the Stille coupling. The organostannane reagent (in this case, 2-Chloro-thiazole-5-SnBu₃) exchanges its organic group with the halide on the Pd(II) complex.[3] This forms a new Pd(II) intermediate with both organic partners (R¹ and R²) attached. The precise mechanism can be complex, but it is often the rate-limiting step and can be accelerated by the choice of ligands and additives.[8]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][6] For this to occur, the organic groups must be cis to each other on the palladium center.[9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols and Methodologies
The following protocols are designed to be robust starting points. Optimization of catalyst, ligand, solvent, and temperature is often necessary for specific substrate combinations.
General Protocol for Stille Coupling of an Aryl Halide
This procedure details a representative coupling between 2-Chloro-5-(tributylstannyl)thiazole and an aryl bromide.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole (1.05 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Flask Preparation : Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature. Backfill the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition : To the flask, add the aryl bromide (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%).
-
Solvent Addition : Add anhydrous, degassed solvent (5-10 mL) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Stannane Addition : Add 2-Chloro-5-(tributylstannyl)thiazole (1.05 mmol) to the reaction mixture via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Tin Byproduct Removal : To remove the tributyltin bromide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[5] The resulting tributyltin fluoride is a filterable solid. Alternatively, filter the crude mixture through a plug of silica gel treated with triethylamine.[5]
-
Purification : Filter the mixture, wash the solid with ethyl acetate, and separate the organic layer of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
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Application Note & Protocol: Leveraging 2-Chloro-5-(tributylstannyl)thiazole in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the Thiazole Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in numerous FDA-approved pharmaceuticals, including anticancer agents like Dasatinib and various antimicrobial and anti-inflammatory drugs.[3][4] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and the versatile synthetic handles it offers for molecular elaboration.[3]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, providing a powerful methodology for forming carbon-carbon bonds under mild and functional-group-tolerant conditions.[5][6][7] Among these, the Stille cross-coupling reaction, which pairs an organostannane with an organic electrophile, is particularly noteworthy for its reliability and the stability of the organotin reagents to air and moisture.[8][9][10]
This guide focuses on a uniquely versatile building block: 2-Chloro-5-(tributylstannyl)thiazole .[11] This reagent is a bifunctional linchpin, featuring a nucleophilic organostannane at the C5-position, primed for Stille coupling, and an electrophilic chloride at the C2-position, which can be engaged in subsequent transformations. This dual reactivity allows for the sequential and regioselective construction of highly substituted thiazole derivatives, making it an invaluable tool for researchers in pharmaceutical and materials science.
The Engine of Synthesis: The Stille Catalytic Cycle
The efficacy of the Stille reaction hinges on a catalytic cycle driven by a palladium(0) complex.[12] The cycle can be understood through three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The cycle begins when the active 14-electron Pd(0) catalyst reacts with the organic electrophile (R¹-X), such as an aryl halide. The palladium atom inserts itself into the carbon-halide bond, undergoing oxidation from Pd(0) to a 16-electron Pd(II) complex.[8][12]
-
Transmetalation: This is often the rate-determining step. The organostannane reagent (R²-SnBu₃), in this case, the thiazolylstannane, exchanges its organic group (the thiazole ring) with the halide on the Pd(II) complex.[8][13] This step forms a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium center. Additives like copper(I) iodide (CuI) are often used to accelerate this crucial step.[13][14]
-
Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling to form a new carbon-carbon bond. This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which is then regenerated to re-enter the catalytic cycle.[8][10][12]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Core Protocol: Stille Coupling of 2-Chloro-5-(tributylstannyl)thiazole with an Aryl Iodide
This protocol details a representative Stille coupling to synthesize a 2-chloro-5-arylthiazole derivative. The procedure is designed to be robust and serves as an excellent starting point for optimization with other electrophiles.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 2-Chloro-5-(tributylstannyl)thiazole | ≥96% | Sigma-Aldrich | Organostannane coupling partner |
| Aryl Iodide (e.g., 4-Iodoanisole) | Synthesis Grade | Major Supplier | Electrophile coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Strem, Aldrich | Pd(0) catalyst precursor |
| Copper(I) Iodide (CuI) | ≥98% | Acros, Aldrich | Co-catalyst/additive to accelerate transmetalation[13][14] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros, Aldrich | Polar aprotic solvent |
| Potassium Fluoride (KF) | Spray-dried, ≥99% | Major Supplier | Used in workup to remove tin byproducts[9] |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | Drying agent |
| Oven-dried Schlenk flask & magnetic stir bar | N/A | N/A | Reaction vessel for inert atmosphere |
| Inert Gas (Nitrogen or Argon) | High Purity | Airgas, etc. | Prevents catalyst oxidation and side reactions like homocoupling[8] |
Step-by-Step Experimental Procedure
A. Reaction Setup (Under Inert Atmosphere)
-
Place an appropriately sized magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
To the flask, add 2-Chloro-5-(tributylstannyl)thiazole (409 mg, 1.0 mmol, 1.0 equiv.).
-
Sequentially add the aryl iodide (e.g., 4-Iodoanisole, 257 mg, 1.1 mmol, 1.1 equiv.), Copper(I) Iodide (19 mg, 0.1 mmol, 0.1 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Scientist's Note: The order of addition can be important. Adding the solid reagents first is often most convenient. The catalyst is sensitive and should be handled quickly.
-
-
Using a syringe, add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask.
-
Degas the resulting solution by subjecting it to three cycles of "freeze-pump-thaw" or by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst and lead to homocoupling of the stannane.[8][9]
B. Reaction Execution and Monitoring
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. The color may change from light yellow to dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots (0.1 mL) from the reaction, dilute with ethyl acetate, and spot on a TLC plate. A typical mobile phase would be 10-20% Ethyl Acetate in Hexanes. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is typically complete within 6-12 hours.
C. Workup and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes.
-
Causality Explained: Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates out of the organic phase, greatly simplifying the removal of the highly toxic tin byproduct.[9]
-
-
A gelatinous precipitate will form. Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate (3 x 20 mL).
-
Transfer the filtrate back to the separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-chloro-5-arylthiazole.
Experimental Workflow and Troubleshooting
The success of the Stille coupling relies on careful execution and an understanding of potential pitfalls.
Caption: General experimental workflow for the Stille coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Use a fresh bottle of catalyst or a different batch. Ensure the solvent is truly anhydrous. Incrementally increase the temperature (e.g., to 100 °C).[15] |
| Stannane Homocoupling | Presence of oxygen in the reaction vessel.[8][9] | Improve degassing procedures (e.g., use freeze-pump-thaw). Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Difficult Purification | Incomplete removal of tributyltin byproducts. | Increase the duration and vigor of the KF wash. An alternative is to wash with a DBU/acetonitrile solution or use specific tin-scavenging resins. Slurrying the crude product may also help.[13] |
| Reaction Stalls | Ligand dissociation or catalyst decomposition. The transmetalation step is too slow. | Add a co-catalyst like CuI if not already present.[13] Consider a more robust ligand, such as a sterically hindered biaryl phosphine ligand, especially for less reactive electrophiles.[13][14] |
Safety and Handling
CRITICAL: Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole and its byproducts, are highly toxic.[5][8][9] They can be absorbed through the skin and are harmful if inhaled or ingested.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses.
-
Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: All tin-contaminated waste (glassware, silica gel, Celite, aqueous layers) must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour tin waste down the drain.
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a powerful and versatile intermediate for the synthesis of complex, biologically relevant molecules. The Stille cross-coupling at the C5-position provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents. By understanding the underlying mechanism and adhering to careful experimental technique, particularly regarding the maintenance of an inert atmosphere and the meticulous removal of toxic tin byproducts, researchers can effectively unlock the synthetic potential of this valuable building block. The remaining chloro-substituent offers a gateway for further diversification, enabling the rapid assembly of compound libraries for screening in drug and materials development programs.
References
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Wikipedia. Stille reaction . [Link]
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Myers, A. The Stille Reaction - Chem 115 . [Link]
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Pharmaffiliates. The Role of Thiazole Derivatives in Modern Pharmaceuticals . [Link]
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Chemistry LibreTexts. Stille Coupling . [Link]
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PubMed. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments . [Link]
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FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . [Link]
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De Gruyter. A review on thiazole based compounds & it's pharmacological activities . [Link]
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Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . [Link]
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MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . [Link]
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ResearchGate. A Historical Note of the Stille Reaction | Request PDF . [Link]
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Organic Chemistry Portal. Stille Coupling . [Link]
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ResearchGate. ChemInform Abstract: Reactions of Organostannanes Catalyzed by a Palladium-Iminophosphine Complex . [Link]
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ACS Publications. The Stille Reaction, 38 Years Later | ACS Catalysis . [Link]
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MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters . [Link]
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Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon . [Link]
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ResearchGate. Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction | Request PDF . [Link]
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MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions . [Link]
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Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole . [Link]
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Chemistry of Heterocyclic Compounds. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction . [Link]
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NIH National Center for Biotechnology Information. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . [Link]
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Royal Society of Chemistry. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions . [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole . [Link]
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Royal Society of Chemistry. Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole . [Link]
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ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene . [Link]
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Royal Society of Chemistry. General palladium-catalyzed cross coupling of cyclopropenyl esters . [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Thiazoles Using 2-Chloro-5-(tributylstannyl)thiazole
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in a vast array of therapeutic agents.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][4] Notable drugs such as the antiretroviral Ritonavir and numerous experimental compounds feature this versatile core, underscoring its significance in the development of new medicines.[5] The strategic functionalization of the thiazole ring is therefore a critical task for chemists, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.
This guide focuses on the synthetic utility of 2-Chloro-5-(tributylstannyl)thiazole , a bifunctional building block that provides a reliable and powerful platform for creating diverse libraries of substituted thiazoles. We will explore its application in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for researchers in drug discovery and synthetic chemistry.
The Key Reagent: 2-Chloro-5-(tributylstannyl)thiazole
2-Chloro-5-(tributylstannyl)thiazole (CAS No. 889672-73-5) is a liquid organostannane reagent that offers two distinct points for chemical modification: a chloro group at the 2-position, susceptible to nucleophilic substitution, and a tributylstannyl group at the 5-position, primed for palladium-catalyzed cross-coupling reactions.[6] This dual functionality allows for sequential and regioselective derivatization, making it an exceptionally valuable intermediate.
Properties and Handling:
-
Appearance: Liquid[6]
-
Molecular Formula: C₁₅H₂₈ClNSSn[6]
-
Molecular Weight: 408.62 g/mol [6]
-
Density: 1.236 g/mL at 25 °C[6]
-
Storage: Store at 2-8°C under an inert atmosphere.[6]
Safety Considerations: Organotin compounds are toxic and require careful handling.[7][8] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Organotin waste must be quenched and disposed of according to institutional safety guidelines.
Core Methodology: The Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic electrophile, catalyzed by a palladium complex.[8][9][10] Its high functional group tolerance, stability of reagents to air and moisture, and generally mild reaction conditions make it ideal for the synthesis of complex molecules.[8][11][12]
The catalytic cycle, illustrated below, is the mechanistic heart of the reaction. It explains how a catalytic amount of palladium can mediate the formation of a new C-C bond.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality of the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst to re-enter the cycle.[8][13]
Application Protocol 1: Synthesis of 2-Chloro-5-Arylthiazoles
This protocol details a general procedure for the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole with various aryl halides. The goal is to create a C(sp²)-C(sp²) bond at the 5-position of the thiazole ring.
Caption: General experimental workflow for Stille cross-coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (0.50 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 0.05 eq.), and copper(I) iodide (CuI, 0.05 mmol, 0.1 eq.).
-
Expert Insight: The use of a copper(I) co-catalyst can accelerate the transmetalation step, often leading to improved yields and milder reaction conditions.[14]
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen three times to ensure an inert atmosphere.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by 2-Chloro-5-(tributylstannyl)thiazole (0.55 mmol, 1.1 eq.).
-
Expert Insight: Using a slight excess of the organostannane helps to drive the reaction to completion, especially if the aryl halide is precious. The solvent must be anhydrous and degassed to prevent side reactions and catalyst poisoning.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent (aryl halide) is consumed (typically 4-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir the resulting biphasic mixture vigorously for 1 hour.
-
Causality: The fluoride ions react with the tributyltin byproducts to form insoluble tributyltin fluoride, which can be easily removed by filtration. This is a critical purification step.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 10 mL). Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-chloro-5-arylthiazole product.
Representative Data:
| Entry | Aryl Halide Partner | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5%) | 90 | 6 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5%) | 100 | 8 | 85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5%) | 90 | 12 | 78 |
| 4 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3%) | 110 | 16 | 88 |
Note: This table presents representative data based on typical outcomes for Stille coupling reactions. Actual results may vary.
Application Protocol 2: Synthesis of 2-Chloro-5-Acylthiazoles
This protocol adapts the Stille methodology for coupling with acyl chlorides to form ketones. This reaction, sometimes called the Stille-carbonylative coupling, is a powerful tool for C-C bond formation.[15][16][17]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., bis(di-tert-butylchlorophosphine)palladium(II) dichloride, 0.015 mmol, 0.025 eq.) and anhydrous THF (5 mL).
-
Reagent Addition: Add 2-Chloro-5-(tributylstannyl)thiazole (0.60 mmol, 1.2 eq.) followed by the acyl chloride (0.50 mmol, 1.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently to 50 °C if necessary.
-
Monitoring: The reaction is typically rapid (1-4 hours). Monitor for the disappearance of the acyl chloride by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 (Section 4.0), using an aqueous KF quench to remove tin byproducts followed by column chromatography.
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a robust and versatile building block for the synthesis of functionalized thiazoles. The protocols detailed herein demonstrate its utility in Stille cross-coupling reactions to form both 5-aryl and 5-acyl derivatives. The high functional group tolerance and reliable nature of this methodology make it a valuable asset for researchers in medicinal chemistry and drug development, facilitating the rapid assembly of novel molecular architectures for biological screening.
References
- The Role of Thiazolyl Derivatives in Modern Drug Discovery. BenchChem.
- An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole. BenchChem.
- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds.
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
- Palladium-catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. PubMed.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes.
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- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Stille Coupling. Organic Chemistry Portal.
- The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles. Semantic Scholar.
- Stille reaction. Wikipedia.
- Stille Coupling. Chemistry LibreTexts.
- The Stille Cross-Coupling Reaction for the Synthesis of Biaryls. Organic Syntheses.
- A versatile protocol for Stille–Migita cross coupling reactions. Royal Society of Chemistry.
- Stille Cross-Coupling Reaction. Thermo Fisher Scientific.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
- Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction.
- 2-Chloro-5-(tributylstannyl)thiazole 96%. Sigma-Aldrich.
- Thiazole synthesis. Organic Chemistry Portal.
- synthesis of thiazoles. YouTube.
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The Strategic Application of 2-Chloro-5-(tributylstannyl)thiazole in Modern Pharmaceutical Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. This scaffold is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and notably, antiviral properties.[1][3][4] The ongoing pursuit of novel therapeutics, particularly in the realm of antiviral agents, necessitates efficient and versatile methods for the construction of complex molecules bearing the thiazole nucleus.
2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly valuable and versatile building block in this endeavor. This organostannane reagent masterfully combines the desirable attributes of the thiazole core with the synthetic utility of the tributylstannyl group, primarily serving as a potent nucleophile in palladium-catalyzed cross-coupling reactions. Its application is particularly prominent in the Stille coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5]
This comprehensive guide provides detailed application notes and protocols for the effective use of 2-Chloro-5-(tributylstannyl)thiazole in the synthesis of pharmaceutical intermediates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this reagent's full potential, from its synthesis to its application in complex molecular construction, with a focus on scientific integrity and practical, field-proven insights.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties and the necessary safety precautions is paramount for its successful and safe implementation in any synthetic workflow.
Material Properties
| Property | Value | Reference |
| CAS Number | 889672-73-5 | [6] |
| Molecular Formula | C₁₅H₂₈ClNSSn | [6] |
| Molecular Weight | 408.62 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.236 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.528 | [6] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Safety and Handling of Organotin Reagents
Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole, are toxic and require careful handling to minimize exposure.[6]
-
Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects).[6]
-
Precautionary Measures:
-
Always handle organotin reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
All glassware and equipment that come into contact with the reagent should be decontaminated. A common method is to rinse with a solution of potassium fluoride (KF) to precipitate the tin as insoluble and less toxic tributyltin fluoride.
-
Dispose of organotin waste in clearly labeled, dedicated containers according to institutional and local regulations.
-
Synthesis of 2-Chloro-5-(tributylstannyl)thiazole: A Representative Protocol
While 2-Chloro-5-(tributylstannyl)thiazole is commercially available, an in-house synthesis may be required for large-scale applications or for researchers wishing to have full control over the material's purity.[6][7][8] The most logical and widely practiced approach for the synthesis of aryl and heteroaryl stannanes is through the lithiation of a corresponding halide, followed by quenching with an electrophilic tin species, such as tributyltin chloride.
Workflow for the Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
Caption: Synthetic workflow for 2-Chloro-5-(tributylstannyl)thiazole.
Detailed Experimental Protocol
Materials:
-
2-Chlorothiazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)[7]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chlorothiazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The causality behind this slow addition at low temperature is to prevent side reactions and ensure regioselective lithiation at the 5-position, which is the most acidic proton on the 2-chlorothiazole ring. Stir the resulting mixture at -78 °C for 1 hour.
-
Stannylation: To the freshly prepared solution of 2-chloro-5-lithiothiazole, add tributyltin chloride (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford 2-Chloro-5-(tributylstannyl)thiazole as a liquid.
Application in Pharmaceutical Intermediate Synthesis: The Stille Cross-Coupling Reaction
The paramount application of 2-Chloro-5-(tributylstannyl)thiazole in pharmaceutical synthesis is its use as a nucleophilic partner in the Stille cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the thiazole ring and an sp²-hybridized carbon of an organic electrophile, such as an aryl, heteroaryl, or vinyl halide or triflate.
The Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (in this case, 2-Chloro-5-(tributylstannyl)thiazole, where R² is the thiazole moiety) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple and are eliminated from the metal center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Protocol: Stille Coupling for the Synthesis of a 2-Aryl-5-chlorothiazole Intermediate
This protocol provides a general yet robust method for the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole with an aryl bromide, a common transformation in the synthesis of pharmaceutical intermediates. This can be adapted for the synthesis of precursors to antiviral agents like Nirmatrelvir.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole
-
Aryl bromide (e.g., a functionalized bromobenzene derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Celite®
Reaction Scheme:
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl bromide (1.0 eq) and 2-Chloro-5-(tributylstannyl)thiazole (1.2 eq) in anhydrous DMF.
-
Catalyst and Additive Addition: To the stirred solution, add copper(I) iodide (0.1 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The addition of CuI is a field-proven insight; it can accelerate the transmetalation step, leading to higher yields and shorter reaction times, particularly with less reactive aryl bromides.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Removal of Tin Byproducts:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour. This is a critical self-validating step; the fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.
-
Filter the mixture through a pad of Celite® to remove the precipitated tin salts and any palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water (3 x volumes) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chlorothiazole.
Quantitative Data Summary: Representative Stille Coupling Reactions
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄, CuI | DMF | 90 | 6 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Toluene | 100 | 4 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃, P(o-tol)₃ | Dioxane | 100 | 12 | 78 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Conclusion: A Versatile Tool for Pharmaceutical Innovation
2-Chloro-5-(tributylstannyl)thiazole is a powerful and versatile reagent in the arsenal of the modern medicinal chemist. Its ability to efficiently introduce the biologically significant thiazole moiety into complex molecular architectures via the Stille cross-coupling reaction makes it an invaluable tool in the synthesis of pharmaceutical intermediates. By understanding the underlying principles of its synthesis, handling, and reactivity, and by employing robust and well-validated protocols, researchers can effectively harness the potential of this reagent to accelerate the discovery and development of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of 2-Chloro-5-(tributylstannyl)thiazole in the innovative landscape of drug development.
References
-
Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]
-
Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry, 20(2), 256–262. [Link][3]
-
U.S. Patent No. US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. [10]
-
Barros, T. A., et al. (2011). Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters, 13(21), 5886–5889. [Link][5]
-
Patel, H., & Singh, S. K. (2022). Thiazole Compounds as Antiviral Agents: An Update. Current Drug Discovery Technologies, 19(2), 1-1. [Link][4]
-
Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. [11]
-
Elgemeie, G. H., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link][9]
-
Google Patents. Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. [12][13]
-
Google Patents. Preparation method of 2-chloro-5-chloromethyl thiazole. [14]
-
Pop, R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6543. [Link][1]
-
Abdel-Wahab, B. F., et al. (2022). Anti-viral activity of thiazole derivatives: an updated patent review. Expert Opinion on Therapeutic Patents, 32(6), 635-651. [Link][2]
-
Southern, J., et al. (2024). 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry. [Link][15]
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- 4. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Sigma Aldrich Fine Chemicals Biosciences 2-Chloro-5-(tributylstannyl)thiazole | Fisher Scientific [fishersci.com]
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- 15. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-5-(tributylstannyl)thiazole in Carbon-Carbon Bond Formation
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] Its presence is critical in pharmaceuticals such as the anti-inflammatory drug Meloxicam and the essential vitamin B1 (Thiamine).[2] The ability to selectively introduce the thiazole unit into complex molecular architectures is therefore of paramount importance in drug discovery and development.[3]
2-Chloro-5-(tributylstannyl)thiazole has emerged as a highly effective and versatile building block for this purpose. It serves as a stable, readily accessible, and reactive precursor for forging new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[4] This guide provides an in-depth exploration of this reagent, covering the mechanistic underpinnings of its reactivity, detailed protocols for its synthesis and application, and practical insights for troubleshooting and optimization.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a powerful C-C bond-forming transformation that couples an organostannane (like our title reagent) with an organic electrophile, typically an aryl or vinyl halide/triflate.[5] The reaction is prized for its remarkable tolerance of a wide array of functional groups, including esters, amides, ketones, and hydroxyl groups, making it a workhorse in complex molecule synthesis.[6][7] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three fundamental steps.[5]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically a 14-electron species formed from a pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This species reacts with the organic electrophile (R¹-X), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a 16-electron square planar intermediate.[6]
-
Transmetalation: This is the key step where the organostannane reagent, 2-Chloro-5-(tributylstannyl)thiazole, transfers its thiazole group to the palladium center. The tributyltin moiety departs as a tributyltin halide (Bu₃Sn-X). This step is often the rate-limiting step and can be accelerated by the choice of ligands and additives.[8] The mechanism is believed to proceed through an associative pathway, forming a transient, 18-electron pentavalent species.[5]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and the thiazole moiety) coupled on the Pd(II) center are expelled as the final product (R¹-thiazole). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
The title reagent is typically synthesized from a commercially available halothiazole precursor, such as 5-bromo-2-chlorothiazole.[4] The general strategy involves a halogen-metal exchange followed by quenching with an electrophilic tin source.
Protocol: Synthesis via Lithiation-Stannylation
This protocol is based on established methods for preparing stannylated heterocycles.[4]
Materials:
-
5-Bromo-2-chlorothiazole (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq., solution in hexanes)
-
Tributyltin chloride (Bu₃SnCl, 1.2 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromo-2-chlorothiazole (1.0 eq.) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: This low temperature is critical to prevent side reactions and ensure complete formation of the highly reactive 5-lithiothiazole intermediate.
-
Stannylation: Add tributyltin chloride (1.2 eq.) dropwise to the solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the lithiated intermediate.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Tin Removal (Aqueous): Combine the organic layers and wash with a saturated aqueous solution of potassium fluoride (KF) (2x). Stirring the biphasic mixture vigorously for 30-60 minutes can help precipitate insoluble tributyltin fluoride, facilitating its removal.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to afford 2-Chloro-5-(tributylstannyl)thiazole as a liquid.
Caption: Workflow for the synthesis of the title reagent.
Protocol: Stille Coupling with 2-Chloro-5-(tributylstannyl)thiazole
This section provides a generalized, robust protocol for the palladium-catalyzed Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole with various aryl halides or triflates.
Expert Insights on Reagent Selection:
-
Palladium Catalyst: The oxidative addition to an aryl chloride (Ar-Cl) is often more challenging than for bromides or iodides. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended to facilitate this step.[9][10] Common choices include Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands like XPhos, SPhos, or RuPhos. Preformed palladium catalysts incorporating these ligands are also excellent options for reproducibility.[9]
-
Solvent: Anhydrous, polar aprotic solvents such as dioxane, toluene, or DMF are typically used.
-
Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, leading to significantly higher reaction rates and yields.[8] The use of fluoride sources like CsF can also promote the reaction.[11]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide/triflate (1.0 eq.), 2-Chloro-5-(tributylstannyl)thiazole (1.1-1.5 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), and the phosphine ligand (e.g., XPhos, 2.5-6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical as the active Pd(0) catalyst is sensitive to oxygen and can decompose, leading to the formation of inactive palladium black.[9]
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Work-up for Tin Removal: Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of KF (2 x 50 mL). Stir each wash vigorously for at least 30 minutes. A white precipitate of tributyltin fluoride should form, which can often be removed by filtration through a pad of Celite®. Trustworthiness Note: This fluoride wash is the most common and effective method for removing the highly toxic and often difficult-to-separate tin byproducts.[4][7]
-
Final Wash and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-chloro-5-arylthiazole product.
Caption: Experimental workflow for a typical Stille coupling reaction.
Data Presentation: Substrate Scope & Conditions
The following table presents representative (hypothetical, for illustrative purposes) conditions and outcomes for the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole, demonstrating its utility with various coupling partners.
| Entry | Aryl Halide (R¹-X) | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Dioxane | 100 | 12 | 92 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (2.0) | SPhos (4.5) | Toluene | 110 | 18 | 85 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2.5) | RuPhos (6.0) | Dioxane | 110 | 24 | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5.0) | - | DMF | 90 | 16 | 88 |
| 5 | Methyl 4-bromobenzoate | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Toluene | 100 | 14 | 90 |
Handling and Safety Precautions
CRITICAL: Organotin compounds, including 2-Chloro-5-(tributylstannyl)thiazole and its byproducts, are highly toxic.[5][7]
-
Hazard Statements: Acutely toxic if swallowed, toxic in contact with skin, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[12]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area (recommended 2-8°C).[12]
-
Waste Disposal: All waste containing organotin compounds (liquid waste, contaminated glassware, silica gel, Celite®) must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂). 2. Reaction temperature too low for aryl chloride activation. 3. Insufficiently active catalyst/ligand system. | 1. Ensure rigorous degassing of solvent and use of inert atmosphere.[9] 2. Gradually increase reaction temperature in 10 °C increments. 3. Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) and a suitable Pd source (e.g., Pd₂(dba)₃).[9][10] |
| Homocoupling of Stannane | 1. Presence of oxygen. 2. High catalyst loading. | 1. Improve inert atmosphere technique. 2. Reduce catalyst loading. This side reaction is a known possibility with Stille couplings.[5][7] |
| Protodestannylation | Presence of acidic protons (e.g., from water, acidic impurities). | Use thoroughly dried, anhydrous solvents and reagents. If necessary, add a non-nucleophilic base to scavenge trace acid. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation or insufficient washing. | Increase the duration and vigor of the aqueous KF wash. Multiple washes may be necessary. Filtering through a pad of Celite® after the KF wash can help remove the fine precipitate.[4] |
References
-
Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 7, 2026, from [Link]
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Stille reaction. (2023, December 26). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved January 7, 2026, from [Link]
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Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 7, 2026, from [Link]
-
Organotin chemistry. (2023, November 29). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Introduction to organotin chemistry - and applications. (n.d.). Gelest, Inc. Retrieved January 7, 2026, from [Link]
- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
- Gielen, M., & Tiekink, E. R. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: the use of metals in medicine. John Wiley & Sons.
- Davies, A. G. (2004). Organotin chemistry. John Wiley & Sons.
- Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Negishi cross-coupling of aryl chlorides.
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. (2021). Google Patents. CN112661717A.
- Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap.
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents. WO1997023469A1.
- Systematic Review On Thiazole And Its Applications. (2023). Educational Administration: Theory and Practice, 30(5), 1983-1988.
- Williams, D. R., & Klingler, F. D. (2011). Preparation of a Sterically Demanding Biaryl System via Stille Cross-Coupling. Organic Syntheses, 88, 197-209.
- Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795.
- Welch, C. J., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 14(10), 2536–2539.
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2017). Molecules, 22(8), 1269.
- Thiazole derivatives: prospectives and biological applications. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 339-370.
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]
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Suzuki coupling versus Stille coupling for thiazole functionalization
An Application Guide to Palladium-Catalyzed Cross-Coupling for Thiazole Functionalization: Suzuki vs. Stille Reactions
For drug development professionals, medicinal chemists, and researchers, the thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active agents.[1] The ability to precisely and efficiently append diverse molecular fragments to this heterocycle is paramount for generating novel compound libraries and optimizing structure-activity relationships (SAR). Among the most powerful tools for forging C-C bonds to the thiazole core are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.[2][3]
This technical guide provides a comparative analysis of these two cornerstone methodologies. It moves beyond a simple recitation of procedures to offer field-proven insights into the causality behind experimental choices, ensuring that researchers can not only execute these reactions but also intelligently select and troubleshoot them for their specific synthetic challenges.
Section 1: A Comparative Overview
Both the Suzuki and Stille couplings are exceptionally versatile for the functionalization of thiazoles, but they operate on different principles and present distinct advantages and challenges. The choice between them is often dictated by factors such as functional group tolerance, reagent availability and toxicity, and the specific electronic and steric nature of the substrates.
The Suzuki-Miyaura coupling utilizes an organoboron reagent (e.g., a boronic acid or ester) and requires a base for activation.[4] Its primary advantage lies in the low toxicity of the boron reagents and their byproducts, a critical consideration in pharmaceutical development.[2] The Stille coupling, conversely, employs an organostannane (organotin) reagent and typically proceeds under neutral conditions.[5] Its key strengths are exceptional functional group tolerance and robustness, even with substrates that possess coordinating moieties or significant steric hindrance.[6][7] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8][9]
Data Presentation: At-a-Glance Comparison
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃) | Organoboron (e.g., R-B(OH)₂) |
| Key Advantages | Excellent functional group tolerance; stable and easily handled reagents; generally mild, neutral reaction conditions.[5][6][10] | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; ease of byproduct removal; often high yields.[1][2] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficulty in removing tin byproducts.[2][8] | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[2] |
| Byproducts | Toxic organotin compounds.[2] | Generally non-toxic boronic acid derivatives.[2] |
| Typical Coupling Partner | Halothiazole + Arylstannane or Stannylthiazole + Aryl Halide | Halothiazole + Arylboronic Acid/Ester |
Section 2: Mechanistic Insights
The catalytic cycles for both reactions proceed through the three fundamental steps of oxidative addition, transmetalation, and reductive elimination.[5][11] The critical distinction lies in the transmetalation step.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling requires a base to activate the organoboron reagent. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4]
Caption: Catalytic cycle of the Suzuki coupling.[2][11]
Stille Coupling Catalytic Cycle
The Stille coupling typically proceeds under neutral conditions. The transmetalation step involves the direct transfer of the organic group from the organostannane to the palladium center, often via an associative mechanism where the tin reagent coordinates to the palladium complex.[5]
Caption: Catalytic cycle of the Stille coupling.[2][5]
Section 3: Experimental Protocols
The following are generalized, self-validating protocols for the functionalization of a thiazole core. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid
This protocol is a representative procedure for arylating a halothiazole. The choice of Pd(PPh₃)₄ as a pre-catalyst is common due to its stability, though more active catalyst systems using Pd(OAc)₂ with specialized phosphine ligands like SPhos or XPhos may be required for challenging substrates.[12][13] The base, K₂CO₃, is a moderately strong inorganic base sufficient for activating the boronic acid.[14]
Materials:
-
2-Bromothiazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-bromothiazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent oxidative degradation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).[14] The mixture should be stirred to form a suspension.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the 2-bromothiazole starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthiazole.[12]
Protocol 2: Stille Coupling of 2-Bromothiazole with Phenyltributylstannane
This protocol demonstrates a typical Stille coupling. The reaction is often run under anhydrous, neutral conditions. The addition of a ligand like triphenylarsine (AsPh₃) or P(2-furyl)₃ can sometimes accelerate the reaction, but Pd(PPh₃)₄ often serves as both pre-catalyst and ligand source.[16]
Materials:
-
2-Bromothiazole
-
Phenyltributylstannane [PhSn(Bu)₃]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene or DMF
-
Ethyl acetate, Water, Potassium Fluoride (KF) solution, Brine for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-bromothiazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Ensure the system is free of oxygen and moisture by performing at least three evacuate-backfill cycles with Argon.
-
Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for a few minutes, then add the phenyltributylstannane (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting halide.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. To remove the toxic tin byproducts, wash the organic solution several times with an aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tin fluorides that can be removed by filtration through a pad of Celite, or by partitioning into the aqueous layer.
-
Purification: Further wash the organic layer with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Section 4: Best Practices and Decision Workflow
Choosing the optimal coupling method requires a careful evaluation of the synthetic goals and substrate properties.
Decision Workflow:
Caption: Decision workflow for choosing between Stille and Suzuki coupling.[2]
Troubleshooting Insights:
-
Low Yield in Suzuki Coupling: If yields are low, consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃), a different solvent system (e.g., DMF/water), or a more active catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or Xantphos).[17] Ensure reagents, especially the boronic acid, are pure, as protodeboronation can be a competing side reaction.[2]
-
Difficulty Removing Tin in Stille Coupling: If KF washes are insufficient, treatment with DBU/iodine or a final chromatography step on fluoride-impregnated silica gel can be effective for scavenging residual tin compounds.
-
No Reaction: For either coupling, if no reaction occurs, ensure the catalyst is active. Use a fresh bottle of catalyst or a different batch. Verify the inert atmosphere was properly established. For unreactive aryl chlorides, more specialized, electron-rich ligands are almost always necessary.[7] In some cases, particularly for the Stille reaction, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step.[8]
Conclusion
Both the Stille and Suzuki couplings are indispensable for thiazole functionalization. The Suzuki coupling is frequently the first choice due to its environmental and safety advantages, which are paramount in drug development.[1][2] However, the Stille coupling's exceptional functional group tolerance and reliability with complex or sensitive substrates ensure its continued importance in synthetic chemistry.[16][18] By understanding the mechanistic underpinnings and practical nuances of each reaction, researchers can confidently select and execute the optimal strategy for their synthetic targets.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles.
- Wikipedia. (2023). Stille reaction.
- MacLean, D. F., et al. (2023). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Stille and Suzuki Coupling for Thiazole Arylation.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Casado-Sánchez, A., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis.
- Trofimov, A. S., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Publishing.
- El-Damasy, A. K., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- OpenOChem Learn. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). Palladium-catalysed coupling of thiazole derivatives with aryl halides.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
- Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03905G [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Chloro-5-(tributylstannyl)thiazole in Advanced Materials Science
Introduction: The Thiazole Moiety as a Cornerstone in Functional Polymers
The relentless pursuit of high-performance organic electronic materials has led researchers to explore a vast chemical space. Within this landscape, thiazole-containing conjugated polymers have emerged as a particularly promising class of materials. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique electronic and structural properties to a polymer backbone. Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) copolymers, which are the bedrock of modern organic solar cells (OSCs) and organic field-effect transistors (OFETs). The strategic incorporation of thiazole can effectively lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. Furthermore, the planarity of the thiazole unit can enhance interchain π-π stacking, which is crucial for efficient charge carrier mobility.
2-Chloro-5-(tributylstannyl)thiazole stands out as a key monomer in the synthesis of these advanced materials. The tributylstannyl group provides a reactive site for palladium-catalyzed Stille cross-coupling reactions, a robust and versatile method for forming carbon-carbon bonds. The chloro group offers an additional site for post-polymerization functionalization or can be the reactive handle in the polymerization itself. This application note provides a detailed guide for researchers, materials scientists, and professionals in drug development on the utilization of 2-Chloro-5-(tributylstannyl)thiazole in the synthesis of high-performance conjugated polymers. We will delve into the causality behind experimental choices, provide a detailed and validated protocol, and present key performance data of the resulting materials.
Core Application: Synthesis of Donor-Acceptor Copolymers via Stille Polycondensation
The primary application of 2-Chloro-5-(tributylstannyl)thiazole in materials science is its use as a building block for donor-acceptor (D-A) copolymers. In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This design strategy allows for the tuning of the polymer's optical and electronic properties, such as its bandgap and charge transport characteristics. The thiazole moiety in 2-Chloro-5-(tributylstannyl)thiazole serves as the acceptor unit.
The Stille polycondensation is the reaction of choice for synthesizing these polymers due to its tolerance of a wide range of functional groups and its reliability in achieving high molecular weight polymers.[1] The reaction involves the palladium-catalyzed coupling of an organostannane (in this case, the tributylstannyl group on the thiazole) with an organohalide (typically a dibrominated donor monomer).[2]
Reaction Causality: Why Stille Coupling?
The selection of the Stille coupling is deliberate. The organostannane is relatively stable to air and moisture, making it easier to handle compared to other organometallic reagents.[1] The reaction conditions are generally mild, which helps to prevent side reactions and defects in the polymer chain. The choice of the palladium catalyst and ligands is critical for the success of the polymerization. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst as it is commercially available and effective for a wide range of substrates.[2] The triphenylphosphine ligands stabilize the palladium(0) active species and facilitate the catalytic cycle.
The workflow for a typical Stille polycondensation is outlined below:
Figure 1: Generalized workflow for the synthesis of a thiazole-containing donor-acceptor copolymer via Stille polycondensation.
Detailed Protocol: Synthesis of a Thiazole-Containing Donor-Acceptor Copolymer
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative donor-acceptor copolymer using a thiazole-based monomer, which can be adapted for 2-Chloro-5-(tributylstannyl)thiazole. The following procedure is based on established methods for Stille polycondensation of similar monomers.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole (Monomer A)
-
2,5-dibromo-3,4-dihexylthiophene (Monomer B, representative donor)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Monomer Preparation and Degassing:
-
In a thoroughly dried Schlenk flask equipped with a magnetic stir bar, add equimolar amounts of 2-Chloro-5-(tributylstannyl)thiazole and the dibrominated donor comonomer (e.g., 2,5-dibromo-3,4-dihexylthiophene).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).
-
Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon) to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and lower polymer molecular weight.[1]
-
Add anhydrous toluene via syringe to dissolve the monomers and catalyst. The concentration of monomers is typically in the range of 0.1-0.2 M. The solvent must be anhydrous to prevent side reactions that can quench the catalyst.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously under a positive pressure of inert gas for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker of methanol with vigorous stirring. The polymer will precipitate as a solid. This step removes the majority of the catalyst residues and unreacted monomers.
-
Collect the precipitated polymer by filtration.
-
To further purify the polymer, a series of Soxhlet extractions are performed. This is a critical step to remove oligomers and catalyst impurities, which can significantly impact the material's performance in electronic devices.
-
Wash the polymer with methanol to remove any remaining monomers and catalyst byproducts.
-
Wash with acetone to remove lower molecular weight oligomers.
-
Wash with hexanes to remove any remaining organotin residues.
-
Finally, extract the desired polymer with chloroform.
-
-
Concentrate the chloroform solution under reduced pressure and precipitate the polymer again in methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for at least 24 hours.
-
Characterization and Performance in Organic Electronics
The synthesized thiazole-containing copolymers are typically characterized by a suite of techniques to determine their molecular weight, optical properties, and electronic properties.
Table 1: Key Characterization Techniques and Expected Outcomes
| Characterization Technique | Parameter Measured | Typical Expected Outcome for Thiazole-Containing D-A Copolymers |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) and Polydispersity Index (PDI) | Mn > 20 kDa, PDI < 2.5 for good film-forming properties and device performance. |
| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap | Broad absorption in the visible region, indicating a low bandgap suitable for solar cell applications. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | HOMO and LUMO levels can be tuned by the choice of donor and acceptor units to match the energy levels of other materials in a device. |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing | Evidence of π-π stacking, which is indicative of good charge transport pathways. |
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the thiazole-containing copolymer acts as the active semiconductor layer. The performance of an OFET is primarily evaluated by its charge carrier mobility (µ). The introduction of the electron-deficient thiazole unit can promote n-type or ambipolar (both hole and electron) transport.
Figure 2: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET) structure.
Table 2: Representative Performance of Thiazole-Containing Polymers in OFETs
| Polymer Architecture | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | Reference |
| Thiophene-Thiazole Copolymer | - | 10⁻² | [3] |
| Bis(thiazol-2-yl)-diketopyrrolopyrrole based copolymer | 0.17 | 9.7 x 10⁻³ | [4] |
The data indicates that thiazole-containing polymers can exhibit promising charge carrier mobilities, making them suitable for applications in organic logic circuits and displays.
Application in Organic Solar Cells (OSCs)
In OSCs, the thiazole-containing copolymer is typically blended with a fullerene derivative (like PC₇₁BM) or a non-fullerene acceptor to form the bulk heterojunction (BHJ) active layer. The performance of an OSC is characterized by its Power Conversion Efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Table 3: Representative Performance of Thiazole-Containing Polymers in OSCs
| Polymer Architecture | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Thiazole-fused benzothiadiazole based D-A polymer | PC₇₁BM | 6.13 | High | - | - | [5] |
The results demonstrate that the incorporation of thiazole units, facilitated by monomers like 2-Chloro-5-(tributylstannyl)thiazole, can lead to efficient light harvesting and charge generation in organic solar cells.
Conclusion and Future Outlook
2-Chloro-5-(tributylstannyl)thiazole is a versatile and powerful building block for the synthesis of high-performance conjugated polymers for advanced materials science applications. Its utility in Stille polycondensation enables the creation of a wide array of donor-acceptor copolymers with tunable electronic and optical properties. The resulting materials have demonstrated significant potential in organic field-effect transistors and organic solar cells.
The future of this field lies in the rational design of new comonomers to be paired with 2-Chloro-5-(tributylstannyl)thiazole to further optimize device performance. The exploration of post-polymerization modification of the chloro-substituent on the thiazole ring could also open up new avenues for functional materials. As our understanding of the structure-property relationships in these polymers deepens, we can expect to see even more impressive performance from devices based on these remarkable materials, paving the way for the next generation of flexible and low-cost organic electronics.
References
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Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(50), 12426–12435. [Link]
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Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259-265. [Link]
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Li, H., Gu, C., Jiang, L., Wei, L., Hu, W., & Fu, H. (2013). Donor–acceptor copolymers containing quinacridone and benzothiadiazole for thin film transistors. Journal of Materials Chemistry C, 1(11), 2021-2027. [Link]
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Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
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Morressier, C., et al. (2017). Unipolar electron transport polymers: Thiazole based all-electron acceptor approaches for high mobility organic field-effect transistors. MRS Advances, 2(43), 2329-2334. [Link]
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Wang, J., et al. (2015). Highly coplanar bis(thiazol-2-yl)-diketopyrrolopyrrole based donor–acceptor copolymers for ambipolar field effect transistors. Polymer Chemistry, 6(35), 6343-6351. [Link]
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Yu, L. (2017). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-36). Wiley-VCH. [Link]
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Application Note & Protocols: Derivatization of the Thiazole Ring via Stille Coupling
Introduction: Strategic Importance of Thiazole Derivatization
The thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore.[3] Consequently, robust and versatile methods for the carbon-carbon bond formation at various positions of the thiazole ring are of paramount importance for the construction of novel molecular entities in drug discovery and development.[4][5]
Among the array of cross-coupling methodologies, the palladium-catalyzed Stille coupling has emerged as a powerful tool for the derivatization of heterocyclic systems.[6][7] This reaction, which couples an organostannane (organotin) reagent with an organic halide or triflate, is distinguished by its exceptional functional group tolerance, allowing it to be employed late-stage in complex synthetic routes.[8][9] The organostannane reagents are generally stable to air and moisture, adding to the reaction's practicality.[6][9] This application note provides a comprehensive technical guide to the Stille coupling for thiazole derivatization, detailing the underlying mechanism, key reaction parameters, a validated experimental protocol, and critical troubleshooting insights.
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Stille coupling proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the active 14-electron Pd(0) catalyst undergoing oxidative addition into the carbon-halogen (or carbon-triflate) bond of the halothiazole. This step forms a 16-electron square planar Pd(II) complex.[8][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6][8]
-
Transmetalation: This is often the rate-determining step. The organostannane reagent exchanges its organic group (R') with the halide on the palladium center.[6][8] The mechanism can be associative, where the stannane coordinates to the palladium, forming a transient pentavalent intermediate before ligand exchange.[6] The choice of "non-transferable" groups on the tin atom (typically butyl or methyl) is critical, as their migration rate is significantly slower than the desired sp²-hybridized group.[8]
-
Reductive Elimination: The final step involves the two organic partners coupling and leaving the palladium center, which forms the desired C-C bond in the product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Stille coupling on a thiazole substrate hinges on the careful selection and optimization of several key parameters. The electronic nature of the thiazole ring can influence reactivity, and a systematic approach is recommended.[11]
| Parameter | Selection & Rationale | Typical Conditions & Notes |
| Thiazole Substrate | The position and nature of the leaving group (X) are paramount. Reactivity order: 2-iodo > 2-bromo >> 2-chloro. Triflates (OTf) are also excellent electrophiles. Electron-deficient thiazoles may require more forcing conditions or specialized ligands. | Use 2-bromo or 2-iodothiazoles for initial screening. 2-chlorothiazoles often require specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands). |
| Organostannane | Tributylstannanes are most common due to a good balance of reactivity and stability. Trimethylstannanes can be more reactive but are also more toxic. The group to be transferred (R²) should have a high migratory aptitude (alkenyl, aryl, alkynyl > alkyl). | Use 1.1–1.2 equivalents to ensure complete consumption of the limiting halide and minimize homo-coupling of the stannane.[11] |
| Palladium Catalyst | Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are effective. Pd(II) sources are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is convenient but can degrade on storage. | Typical loading: 1–5 mol%. For highly active systems or industrial applications, loadings <1 mol% can be achieved.[12] |
| Ligand | For standard couplings, triphenylphosphine (PPh₃) is often sufficient. Electron-rich, sterically demanding phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate the oxidative addition and reductive elimination steps, especially for less reactive halides like chlorides. | Pd(PPh₃)₄ contains the necessary ligand. If using a ligand-free Pd source like Pd₂(dba)₃, an external ligand (2-4 equivalents per Pd atom) must be added. |
| Solvent | Aprotic, non-polar to polar solvents are used. Toluene, dioxane, and DMF are most common. The choice can influence reaction rates and solubility of reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. | Toluene or Dioxane: 80–110 °C. DMF: 60–100 °C. |
| Additives | Copper(I) Iodide (CuI): Can act as a co-catalyst, accelerating the transmetalation step, particularly for couplings involving vinylstannanes.[13] Lithium Chloride (LiCl): Can facilitate the transmetalation step by forming more reactive organostannane species or by aiding ligand dissociation from palladium. | CuI: 10–20 mol%. LiCl: 2–3 equivalents. |
Detailed Experimental Protocol: Synthesis of 2-Phenylthiazole
This protocol describes a representative Stille coupling between 2-bromothiazole and tributyl(phenyl)stannane.
Safety Precautions: Organotin compounds are highly toxic.[6] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
4.1 Materials and Reagents
-
2-Bromothiazole (1.0 eq)
-
Tributyl(phenyl)stannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2 Equipment
-
Flame-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromothiazole (e.g., 1.0 mmol, 164 mg) and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment.[11]
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Stir the mixture until the solids dissolve. Add tributyl(phenyl)stannane (1.1 mmol, 404 mg, ~0.37 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the 2-bromothiazole is consumed (typically 4–12 hours).
-
Work-up - Tin Removal: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL). Transfer the solution to a separatory funnel.
-
KF Wash: Add a saturated aqueous solution of potassium fluoride (KF, 20 mL) and stir vigorously for at least 1 hour.[14][15] A thick white precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the insoluble tin salts.[15][16] Wash the filter cake with additional diethyl ether or ethyl acetate.
-
Extraction: Return the filtrate to the separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthiazole.
General Experimental Workflow
The overall process from planning to final product characterization follows a logical sequence. Adherence to this workflow ensures reproducibility and safety.
Figure 2: Standard workflow for a Stille coupling experiment.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Pd(0) catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality/wet solvent or reagents. | 1. Use a fresh bottle of catalyst or test with a reliable substrate.2. Ensure proper flame-drying of glassware and thorough degassing of solvents.[11]3. Use freshly distilled/anhydrous solvents. |
| Stannane Homo-coupling | 1. Reaction temperature is too high.2. Large excess of organostannane.3. Catalyst decomposition. | 1. Lower the reaction temperature.[11]2. Use no more than 1.2 equivalents of the stannane.3. Consider a more robust ligand or catalyst system. |
| Difficulty Removing Tin Byproducts | 1. Incomplete precipitation with KF.2. Insufficient stirring during KF wash.3. Tin species are still soluble. | 1. Increase stirring time with KF solution (1-3 hours or overnight).[17][18]2. Ensure vigorous mixing to maximize interfacial contact.3. For stubborn cases, purify via chromatography on silica gel treated with 2-5% triethylamine.[15][17] |
| Low Yield with Electron-Deficient Thiazoles | Slow oxidative addition or reductive elimination steps. | Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃, Buchwald-type ligands) to accelerate the catalytic cycle.[11] |
Conclusion
The Stille coupling is a highly reliable and versatile method for the C-C functionalization of the thiazole ring. Its tolerance for a wide range of functional groups makes it an invaluable tool in synthetic programs where complex molecular architectures are targeted. By understanding the core mechanism and carefully controlling key reaction parameters—particularly the quality of the catalyst, reagents, and the inertness of the atmosphere—researchers can consistently achieve high yields of desired thiazole derivatives. Proper handling and meticulous removal of the toxic organotin byproducts are critical for ensuring the safety and purity of the final compounds.
References
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Stille reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved January 7, 2026, from [Link]
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Stille Coupling. (n.d.). In NROChemistry. Retrieved January 7, 2026, from [Link]
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Myers, A. (n.d.). The Stille Reaction. In Chem 115. Retrieved January 7, 2026, from [Link]
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Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(8), 2832–2834. [Link]
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Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved January 7, 2026, from [Link]
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Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. [Link]
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Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). Pharmacia. [Link]
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). ResearchGate. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). In Pharmaguideline. Retrieved January 7, 2026, from [Link]
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synthesis of thiazoles. (2019, January 19). YouTube. [Link]
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Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. [Link]
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Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Science and Advanced Technology. [Link]
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Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). PubMed. [Link]
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Application Note: Streamlined Synthesis of Biaryl Thiazoles via Stille Cross-Coupling Using 2-Chloro-5-(tributylstannyl)thiazole
Abstract
This technical guide provides a comprehensive protocol for the synthesis of biaryl thiazole compounds utilizing 2-Chloro-5-(tributylstannyl)thiazole as a key building block. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3][4] The Palladium-catalyzed Stille cross-coupling reaction offers a robust and versatile method for constructing the critical C-C bond between a thiazole core and various aryl partners.[1][5] This document details the reaction mechanism, provides an optimized, step-by-step experimental protocol, discusses key reaction parameters, and offers troubleshooting guidance. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for accessing this important class of molecules.
Introduction: The Significance of Biaryl Thiazoles
The thiazole moiety is a cornerstone in pharmaceutical sciences, integral to the structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][6] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[1] Consequently, efficient methods for the synthesis of functionalized thiazoles are of paramount importance in drug discovery.
The Stille cross-coupling reaction has emerged as a powerful tool for this purpose, valued for its tolerance of a wide array of functional groups and its relative insensitivity to air and moisture compared to other coupling methods.[7][8] The use of organostannane reagents, such as 2-Chloro-5-(tributylstannyl)thiazole, allows for the direct and selective formation of a carbon-carbon bond between the thiazole C5-position and an aryl or heteroaryl halide.[1] This approach provides a convergent route to complex molecular architectures, facilitating the rapid exploration of structure-activity relationships (SAR).[1]
The Stille Coupling Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically stabilized by phosphine ligands (L). The aryl halide (Ar-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halide bond. This forms a square planar Pd(II) intermediate.[7][9]
-
Transmetalation : The organostannane reagent, 2-Chloro-5-(tributylstannyl)thiazole, then exchanges its thiazolyl group for the halide on the palladium center. This is often the rate-determining step and results in a new Pd(II) complex bearing both the aryl and thiazolyl groups.[5][7]
-
Reductive Elimination : The two organic groups (aryl and thiazolyl) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]
Experimental Protocol
This protocol provides a general procedure for a representative Stille coupling. Optimization may be necessary depending on the specific aryl halide substrate.
Materials and Reagents
| Reagent | CAS Number | Purity/Grade | Supplier | Notes |
| 2-Chloro-5-(tributylstannyl)thiazole | 889672-73-5 | 96% or higher | Sigma-Aldrich | [10][11] Highly toxic. Handle with extreme care in a fume hood. |
| Aryl Halide (e.g., Iodobenzene) | 591-50-4 | ≥98% | Various | Scope is broad; bromides and iodides are generally more reactive. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 99% | Various | Air-sensitive catalyst. Handle under an inert atmosphere. |
| Anhydrous 1,4-Dioxane | 123-91-1 | Anhydrous, ≥99.8%, inhibitor-free | Various | Other solvents like Toluene or THF can be used. Must be degassed. |
| Saturated aq. Potassium Fluoride (KF) | 7789-23-3 | Reagent Grade | Various | Used during workup to remove tin byproducts. |
| Diethyl Ether | 60-29-7 | ACS Grade | Various | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Various | For drying organic layers. |
| Silica Gel | 7631-86-9 | 230-400 mesh | Various | For column chromatography. |
Safety Precautions: Organotin compounds are highly toxic, particularly to the reproductive and central nervous systems.[5][10] Always handle 2-Chloro-5-(tributylstannyl)thiazole and resulting tin byproducts in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere) : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-Chloro-5-(tributylstannyl)thiazole (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[12]
-
Rationale: Using slightly excess organostannane ensures complete consumption of the potentially more valuable aryl halide. The catalyst loading is kept low to minimize cost and residual palladium in the product.
-
-
Inert Gas Purge : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Rationale: Degassed solvents are essential to prevent quenching the catalyst. The concentration is kept dilute enough to ensure solubility and efficient stirring.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[1] The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This step is crucial for removing the toxic tributyltin halide byproduct by precipitating it as insoluble tributyltin fluoride, which is easier to filter off.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated tin salts and palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl thiazole product.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Wet or non-degassed solvent.3. Unreactive aryl halide. | 1. Use a fresh bottle of catalyst or a different Pd source.2. Ensure solvent is anhydrous and properly degassed.3. Switch from Ar-Cl to Ar-Br or Ar-I; increase temperature. |
| Homocoupling of Stannane | Reaction temperature is too high or catalyst decomposition is occurring. | Lower the reaction temperature. Consider a different ligand or catalyst system that is more stable, such as those with bulky, electron-rich phosphines.[5][8] |
| Incomplete Reaction | Insufficient reaction time or temperature; sterically hindered substrate. | Increase reaction time and/or temperature. Consider using a more active catalyst system or adding a copper(I) co-catalyst, which can accelerate the transmetalation step.[13][14] |
| Difficulty Removing Tin | Inefficient precipitation during workup. | Ensure the KF solution is saturated and allow for adequate stirring time (at least 1 hour) during the quench step. Repeat the KF wash if necessary. |
Conclusion
The Stille cross-coupling of 2-Chloro-5-(tributylstannyl)thiazole with aryl halides is a highly effective and versatile method for synthesizing biaryl thiazoles. Its broad functional group tolerance makes it an indispensable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.[12] By understanding the underlying mechanism and adhering to a carefully controlled protocol that emphasizes inert conditions and proper handling of toxic reagents, researchers can reliably access these valuable compounds in high yields.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling for 2-Chloro-5-(tributylstannyl)thiazole
Welcome to the technical support guide for the Stille cross-coupling reaction, specifically tailored for reactions involving 2-Chloro-5-(tributylstannyl)thiazole. This resource is designed for researchers, medicinal chemists, and process scientists who are looking to optimize this powerful C-C bond-forming reaction. As your Senior Application Scientist, I will guide you through the nuances of this specific transformation, focusing on overcoming the key challenge: the inherent low reactivity of the chloro-heterocycle.
The Stille coupling is a cornerstone of modern organic synthesis due to its tolerance of a wide array of functional groups.[1][2] However, the successful coupling of heteroaryl chlorides requires a carefully considered approach, as the strength of the C-Cl bond makes the initial oxidative addition step to the palladium catalyst significantly more challenging than with corresponding bromides or iodides.[3][4] This guide provides field-proven insights, troubleshooting protocols, and optimization strategies to ensure a successful outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common questions and issues encountered when working with 2-Chloro-5-(tributylstannyl)thiazole and related substrates.
Section 1: Core Reaction Components & Setup
Q1: My reaction is not working. Where do I start troubleshooting?
A1: A complete reaction failure or very low conversion usually points to a fundamental issue with one of the core components or the reaction environment. A systematic check is the most effective approach.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly flame-dried and that the solvent was rigorously degassed using several vacuum/inert gas (Argon or Nitrogen) cycles.[6]
-
Catalyst Activity: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a freshly opened bottle or a catalyst stored correctly in an inert atmosphere glovebox. If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must be suitable for its in-situ reduction to the active Pd(0) species.[3]
-
Reagent Purity: Verify the purity of your 2-Chloro-5-(tributylstannyl)thiazole and your coupling partner. Organostannanes can degrade, and impurities in the electrophile can poison the catalyst.[5] Solvents must be anhydrous.[6]
Q2: Which palladium catalyst and ligand system is best for coupling a chloro-thiazole?
A2: This is the most critical choice for this reaction. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for the sluggish oxidative addition of aryl chlorides.[7] Success hinges on using a catalyst system known to activate C-Cl bonds.
The key is to use sterically bulky, electron-rich ligands that stabilize the Pd(0) center and promote oxidative addition.[4][7]
| Catalyst/Ligand System | Rationale & Key Features | Typical Loading |
| Pd₂(dba)₃ / XPhos | A widely successful system for aryl chlorides. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination. | 1-5 mol% Pd, 2-10 mol% Ligand |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri(tert-butyl)phosphine is a very strong electron-donating and bulky ligand, first shown by Fu and coworkers to be highly effective for aryl chlorides.[7] Caution: P(t-Bu)₃ is pyrophoric and must be handled with care. | 2-5 mol% Pd, 4-10 mol% Ligand |
| PdCl₂[(t-Bu)₂P(OH)]₂ | A phosphinous acid-based catalyst that has shown high efficiency for coupling aryl chlorides in aqueous media, offering a potentially greener alternative.[8] | 1-3 mol% Pd |
| Pd(OAc)₂ / Dabco | An inexpensive, air-stable, and phosphine-free ligand system that has proven effective for some activated aryl chlorides.[9] May be a good first screen for simpler substrates. | 2-5 mol% Pd, 4-10 mol% Ligand |
Q3: What is the role of additives like Copper(I) Iodide (CuI) or Cesium Fluoride (CsF)?
A3: Additives can dramatically accelerate Stille couplings, especially for challenging substrates.[10]
-
Copper(I) Salts (e.g., CuI): CuI is believed to act as a co-catalyst. It can undergo transmetalation with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex. This can accelerate the rate-limiting transmetalation step.[10][11] It can also act as a phosphine scavenger, freeing up a coordination site on the palladium catalyst.[11]
-
Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom in 2-Chloro-5-(tributylstannyl)thiazole, forming a hypervalent "ate" complex.[11][12] This increases the nucleophilicity of the thiazole ring, making it transfer more readily to the palladium center during transmetalation.[7]
Section 2: Troubleshooting Poor Yields & Side Reactions
Q4: I'm getting a low yield, but I see consumption of my starting material. What's happening?
A4: This scenario suggests that while the catalyst is active, the desired productive catalytic cycle is being intercepted by side reactions. The two most common culprits are homocoupling and protodestannylation.
-
Homocoupling: You may observe the formation of a dimer of your coupling partner (from the organostannane). This arises from the reaction of two organostannane molecules with the palladium catalyst.[10][13]
-
Protodestannylation: This is the cleavage of the C-Sn bond by an acidic proton, replacing the stannyl group with a hydrogen atom, resulting in 2-chlorothiazole.[13]
-
Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If your coupling partner has an acidic proton (e.g., terminal alkyne, phenol), it may need to be protected or a non-protic protocol must be used.
-
Q5: My reaction is clean but very slow and stalls before completion. How can I push it to completion?
A5: A sluggish reaction is typical for C-Cl bond activation. The solution is to increase the rate of the oxidative addition step.
-
Increase Temperature: These reactions often require higher temperatures (e.g., 100-120 °C) compared to couplings with bromides or iodides.[4] Solvents like dioxane, toluene, or DMF are suitable for these temperatures.[9][14]
-
Switch to a More Active Ligand: If you started with a less active system (e.g., Pd(PPh₃)₄), switch to a more potent ligand like XPhos or P(t-Bu)₃ as detailed in the table above.[7]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading to 5-10 mol% can help drive the reaction to completion, although this is less desirable from a cost and purification perspective.[5]
Visualizing the Process
Understanding the mechanism and the troubleshooting logic is key to mastering this reaction.
The Stille Catalytic Cycle for Chloro-Heterocycles
The diagram below illustrates the fundamental steps of the Stille reaction. For 2-chlorothiazole, the initial Oxidative Addition step is the most challenging and often rate-limiting due to the high C-Cl bond energy.
Caption: The Stille catalytic cycle with the challenging oxidative addition step highlighted.
A Logical Troubleshooting Workflow
When a reaction fails, follow a structured approach to diagnose the problem. This workflow helps to systematically eliminate potential causes.
Caption: A systematic workflow for troubleshooting failed Stille coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of an Aryl Bromide with 2-Chloro-5-(tributylstannyl)thiazole
This protocol provides a robust starting point for optimization. The aryl bromide is chosen as a more reactive partner to first establish the reactivity of the stannane.
Materials:
-
Aryl Bromide (1.0 eq)
-
2-Chloro-5-(tributylstannyl)thiazole (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (6 mol%)
-
Cesium Fluoride (CsF) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, CsF, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this vacuum/argon cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Through the septum, add the anhydrous, degassed dioxane via syringe, followed by the 2-Chloro-5-(tributylstannyl)thiazole.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.
-
Work-up (See Protocol 2): Once the starting material is consumed, cool the reaction to room temperature before proceeding with the work-up.
Protocol 2: Work-up and Removal of Tin Byproducts
The removal of toxic and often chromatographically challenging tributyltin residues is a critical step.[15]
Procedure:
-
Quenching: To the cooled reaction mixture, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour. This will precipitate the tin byproduct as insoluble tributyltin fluoride.[5][15]
-
Filtration: Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite®. Wash the Celite® pad thoroughly with more ethyl acetate to recover all the product.[5]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A small amount of triethylamine (~1-2%) in the eluent can help prevent product streaking and improve the separation from any remaining tin residues.[15]
By systematically applying these principles, from selecting the right catalytic system to implementing a robust work-up procedure, you can successfully optimize the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole for your specific research and development needs.
References
-
Wikipedia. Stille reaction. Link
-
NROChemistry. Stille Coupling. Link
-
BenchChem. Side reactions in Stille polymerization of organotin compounds. Link
-
Chemistry LibreTexts. Stille Coupling. Link
-
OpenOChem Learn. Stille Coupling. Link
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. Link
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Link
-
BenchChem. troubleshooting low yields in Stille coupling of 1,2-Dibromoethene. Link
-
Verkade, J. G., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(50), 16433–16440. Link
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Discover, 1(1). Link
-
The Buchwald Research Group. (2015). Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Link
-
Organic Chemistry. (2020). Stille Cross-Coupling Mechanism. YouTube. Link
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Link
-
Myers, A. The Stille Reaction - Chem 115. Link
-
Organic Chemistry Portal. Stille Coupling. Link
-
BenchChem. An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole. Link
-
Total Synthesis. (2020). Stille Coupling. YouTube. Link
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link
-
Gualco, G., et al. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. Chemical Science, 15(1), 107-113. Link
-
BenchChem. Technical Support Center: Stille Coupling with Brominated Heterocycles. Link
-
ResearchGate. The Mechanisms of the Stille Reaction. Link
-
BenchChem. 5-(Tributylstannyl)thiazole: A Versatile Building Block for Bioactive Molecules. Link
-
ResearchGate. Optimization of the Stille coupling. Link
-
Lee, D.-H., et al. (2010). Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. Chemical Communications, 46(3), 478-480. Link
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Link
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554. Link
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Link
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173–4176. Link
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Technical Support Center: Stille Coupling with 2-Chloro-5-(tributylstannyl)thiazole
Welcome to the technical support center for researchers utilizing 2-Chloro-5-(tributylstannyl)thiazole in Stille cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured to help you troubleshoot common side reactions and answer frequently asked questions, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a direct question-and-answer format. We will explore the causality behind these problems and provide actionable solutions grounded in mechanistic principles.
Question 1: My reaction has a low yield of the desired product, and I'm isolating a significant amount of a 5,5'-bis(2-chlorothiazole) dimer. What is happening and how can I prevent it?
Answer:
Probable Cause: Stannane Homocoupling. The primary issue you are facing is the homocoupling of your organostannane reagent, a common side reaction in Stille coupling.[1][2][3] This occurs when two molecules of the stannane reagent couple to form a symmetrical dimer. This side reaction is particularly problematic as it consumes your valuable stannane, reducing the yield of the intended product.
The mechanism can proceed through two main pathways:
-
Palladium(II)-Mediated: Two equivalents of the organostannane can transmetalate with the Pd(II) precatalyst, leading to a diorganopalladium(II) species which then reductively eliminates to form the dimer.[1]
-
Oxygen-Promoted: The presence of oxygen can facilitate the oxidation of the Pd(0) catalyst and promote the homocoupling of the organostannane.[4]
Proposed Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic and anhydrous conditions. Deoxygenate your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-45 minutes) and use flame-dried glassware.[4] Oxygen is a known promoter of homocoupling.
-
Use of a Copper(I) Co-catalyst: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can enhance the rate of the desired cross-coupling by orders of magnitude, thereby outcompeting the slower homocoupling pathway.[1][5] The "copper effect" is thought to proceed by either scavenging inhibitory phosphine ligands or by forming a more reactive organocuprate intermediate that rapidly transmetalates with the palladium center.[6][7]
-
Optimize Catalyst and Ligand: For electron-deficient heteroaryls like 2-chlorothiazole, using a catalyst system with sterically hindered, electron-rich phosphine ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, minimizing the lifetime of intermediates that could lead to side reactions.[8]
Question 2: I am observing the formation of 2-chlorothiazole, where the tributylstannyl group has been replaced by a hydrogen atom. What causes this and how do I stop it?
Answer:
Probable Cause: Protodestannylation. You are observing protodestannylation (also referred to as protodestannation), which is the cleavage of the carbon-tin bond by a proton source.[8][9] Organostannanes, particularly heteroaryl stannanes, can be sensitive to acidic conditions or even trace amounts of water.[8]
The source of protons can be:
-
Trace water in the solvent or reagents.
-
Acidic impurities on silica gel if the stannane was purified via chromatography.
-
Generation of acidic species during the reaction.
Proposed Solutions:
-
Anhydrous Conditions: Use freshly distilled, anhydrous, and deoxygenated solvents. Ensure all reagents are dry.
-
Solvent Choice: Changing the solvent from polar aprotic solvents like DMF to a non-polar solvent like toluene can sometimes reduce the rate of this side reaction.[10]
-
Addition of a Non-Nucleophilic Base: Incorporating a mild, non-nucleophilic base can scavenge trace acids without interfering with the catalytic cycle.
-
Purification of Stannane: When purifying the 2-Chloro-5-(tributylstannyl)thiazole starting material via chromatography, it is advisable to add a small amount of triethylamine (~1-2%) to the eluent to prevent decomposition on the acidic silica gel.[3][8]
Question 3: My reaction is sluggish or stalls completely, with starting materials remaining even after prolonged heating. What steps can I take to improve conversion?
Answer:
Probable Cause: Catalyst Inactivity or Slow Transmetalation. A stalled reaction typically points to an issue with the catalyst's activity or a particularly slow step in the catalytic cycle. With a 2-chlorothiazole system, the electron-deficient nature of the ring can make transmetalation the rate-determining step.
Key factors include:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air or thermal degradation, leading to an inactive catalyst.[11]
-
Poorly Reactive Electrophile: While you are using 2-Chloro-5-(tributylstannyl)thiazole as the tin partner, the reactivity of your electrophile (the aryl halide) is critical. The general reactivity trend is I > Br > OTf >> Cl.[10] Aryl chlorides are often poor substrates without specialized catalyst systems.
-
Inhibitory Ligands: Excess phosphine ligand in solution can inhibit the reaction by coordinating to the palladium center and slowing the crucial transmetalation step.[7]
Proposed Solutions:
-
Use a Pre-catalyst or Fresh Catalyst: Use a fresh batch of your palladium source. Air-stable Pd(II) pre-catalysts that are reduced in situ, or specialized Pd(0) sources, can be more reliable.[11]
-
Additives to Accelerate Transmetalation:
-
Ligand Selection: Employing electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can significantly accelerate the oxidative addition and reductive elimination steps.[12]
-
Increase Temperature: If the catalyst system is thermally stable, gradually increasing the reaction temperature can overcome the activation energy barrier. Microwave heating can also be effective for improving reaction kinetics.[10]
Visualizing the Reaction and its Pitfalls
To better understand the competition between the desired reaction and major side pathways, consider the following diagram.
Caption: Competing pathways in Stille coupling.
Troubleshooting Workflow
Use this flowchart to diagnose issues in your reaction systematically.
Caption: A logical workflow for troubleshooting Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-chloro group on the thiazole ring generally not reactive under standard Stille conditions? A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-OTf > C-Cl, which is inversely related to the carbon-halogen bond strength.[10] The C-Cl bond is significantly stronger and thus requires a higher activation energy for the initial oxidative addition step with the Pd(0) catalyst.[13] This difference in reactivity allows for selective coupling at other, more reactive sites if present. While reactions involving aryl chlorides are possible, they typically require more forcing conditions or specialized, highly active catalyst systems with bulky, electron-rich ligands.[2][8]
Q2: Can you explain the "synergic effect" of using both a copper(I) salt and a fluoride source as additives? A2: The combined use of Cu(I) and a fluoride source like CsF can have a powerful, synergistic effect on accelerating sluggish Stille couplings.[14] The fluoride ion activates the organostannane by forming a more nucleophilic pentavalent tin species.[7][8] Simultaneously, the Cu(I) salt can facilitate the transmetalation step. It is proposed that the hypervalent organostannate transfers its organic group to the copper(I) center to form a highly reactive organocuprate intermediate. This organocuprate then rapidly transmetalates with the Pd(II) complex, pushing the catalytic cycle forward much more efficiently than the direct Sn-to-Pd transfer.[7]
Q3: What are the best practices for workup and removal of toxic tin byproducts? A3: The removal of tributyltin byproducts (e.g., Bu₃SnCl) is a critical and often challenging aspect of the Stille reaction due to their toxicity and lipophilicity.[2][3] Standard best practices include:
-
Aqueous KF Wash: After the reaction, the mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (KF).[3] The fluoride ion has a high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF).
-
Chromatography with Triethylamine: Co-elution of tin impurities is common on silica gel. Adding ~2-5% triethylamine to the eluent can help by preventing the decomposition of any remaining organostannane and altering the polarity to improve separation.[3][8]
-
Recrystallization: If the desired product is a solid, recrystallization is often a highly effective method for removing residual, non-polar tin impurities.
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a representative starting point. Optimization of temperature, catalyst, and ligand may be necessary for specific substrates.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., Aryl Iodide, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Copper(I) iodide (CuI, 10-20 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and CuI (if used).
-
Add the aryl halide, followed by the 2-Chloro-5-(tributylstannyl)thiazole.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Workup: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF. Stir vigorously for 30-60 minutes. A precipitate (Bu₃SnF) should form.
-
Filter the mixture through a pad of Celite, washing the pad with additional organic solvent.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or recrystallization to yield the desired product.
References
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Betzer, J.-F., et al. (2012). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Request PDF: Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved January 7, 2026, from [Link]
-
Cui, H., et al. (2017). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Pérez-Temprano, M. H., et al. (2012). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 7, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Retrieved January 7, 2026, from [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. MSU Chemistry. Retrieved January 7, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Lu, G.-p., et al. (2012). Ligand Effects on the Stereochemistry of Stille Couplings, as Manifested in Reactions of (Z)-Alkenyl Halides. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Barbero, M., et al. (2023). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI. Retrieved January 7, 2026, from [Link]
-
Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. PubMed. Retrieved January 7, 2026, from [Link]
-
Request PDF: A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stille reaction - chemeurope.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Wang, F., et al. (2018). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Retrieved January 7, 2026, from [Link]
-
Cochran, J. C., et al. (1982). Kinetics of the protodestannylation of vinyltrialkyltins and substituted vinyltrialkyltins. ACS Publications. Retrieved January 7, 2026, from [Link]
-
Kotlyar, V., et al. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2021). MDPI. Retrieved January 7, 2026, from [Link]
-
Request PDF: One-Pot Pd-Catalyzed Hydrostannation/Stille Reaction with Acid Chlorides as the Electrophiles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Request PDF: Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. (2011). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
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- 3. Stille Coupling | NROChemistry [nrochemistry.com]
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- 5. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Chloro-5-(tributylstannyl)thiazole Reactions
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-(tributylstannyl)thiazole. This organostannane is a valuable building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to synthesize complex thiazole-containing molecules.[1][2][3] However, the purification of products from these reactions is notoriously challenging due to the presence of stoichiometric tin byproducts.[4][5]
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to move beyond simple procedural lists and explain the causality behind each recommendation, empowering you to optimize your purification strategy.
Common Purification Challenges: An Overview
The primary difficulty in purifying products from reactions involving tributyltin reagents is the removal of tin-containing byproducts.[4][6] These byproducts, such as tributyltin chloride (Bu₃SnCl) or hexabutylditin (Bu₃SnSnBu₃), are often greasy, non-polar liquids with chromatographic behavior similar to many organic products, leading to co-elution.[4] Incomplete removal not only compromises the purity of your final compound but also poses a significant health hazard due to the high toxicity of organotin compounds.[3][7]
This guide will focus on robust methods to break emulsions, precipitate tin residues, and optimize chromatography for a clean, tin-free final product.
Troubleshooting and FAQs
Q1: My crude ¹H NMR is messy, showing large, broad peaks in the 0.9-1.6 ppm region. How do I get rid of these tin byproducts?
This is the most common issue faced when using tributylstannyl reagents. Those signals correspond to the butyl groups on various tin species. The most effective and widely adopted method for their removal is an aqueous potassium fluoride (KF) wash.[4][8][9]
Causality: The fluoride ion has a very high affinity for tin, forming the highly insoluble and stable tributyltin fluoride (Bu₃SnF), which precipitates as a solid.[4][8] This solid can then be easily removed by filtration.
Recommended Action:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF.
-
Shake the funnel vigorously for at least one minute during each wash to ensure complete reaction.[9][10][11]
-
You will likely observe a white precipitate (Bu₃SnF) forming, often at the interface between the organic and aqueous layers.[9][11]
-
Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the solid Bu₃SnF.[9][10][11]
-
Return the filtrate to the separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate.
This procedure should dramatically reduce the tin-related signals in your subsequent NMR analysis.
Q2: I performed the KF wash, but a stubborn emulsion or a thick precipitate formed at the interface that won't separate. What should I do?
This is a frequent complication of the KF wash. The solid Bu₃SnF can act as a surfactant, stabilizing emulsions and physically trapping your product, which hinders efficient separation.[10][11]
Causality: The formation of a dense, stable solid at the interface prevents the clean separation of the organic and aqueous layers. Trying to force the separation without removing the solid will lead to significant product loss.
Recommended Action: The key is not to fight the emulsion but to remove the solid causing it.
-
Celite Filtration: As mentioned in the protocol above, the most robust solution is to filter the entire mixture (both organic and aqueous layers together with the precipitate) through a plug of Celite®.[9][11] This will remove the insoluble Bu₃SnF. The filtrate can then be returned to a separatory funnel where the layers should separate cleanly.[11]
Q3: The KF wash helped, but my product is still contaminated with tin residues after column chromatography. How can I improve my chromatographic separation?
Standard silica gel chromatography can be ineffective for separating organotin compounds from the desired product due to their similar polarities.[10] There are two field-proven methods to enhance separation.
Method 1: Triethylamine (Et₃N)-Treated Silica Gel
-
Causality: Standard silica gel is slightly acidic, which can cause some compounds to streak or decompose. More importantly for this application, organotin compounds can interact with the silica in a way that leads to broad peaks and co-elution. Basifying the silica with triethylamine deactivates the acidic sites and alters the surface properties, often dramatically improving the separation between the desired product and residual tin species.[9][10]
-
Protocol: Prepare your column slurry using your chosen eluent (e.g., a hexane/ethyl acetate mixture) containing 2-5% triethylamine.[9][10] Run the column with this same amine-modified eluent. This simple modification is often sufficient to achieve baseline separation.
Method 2: Potassium Carbonate (K₂CO₃)/Silica Gel Chromatography
-
Causality: This method involves using a stationary phase where finely ground anhydrous potassium carbonate is mixed with the silica gel. The basic carbonate acts as a powerful scavenger for the tin residues, binding them tightly to the stationary phase while allowing your product to elute.
-
Efficacy: This technique has been shown to reduce organotin impurities to levels below 15 ppm.[11][12]
-
Protocol: Prepare the stationary phase by thoroughly mixing 10% w/w anhydrous potassium carbonate with silica gel.[12] Pack and run the column as usual.
Q4: My starting material, 2-Chloro-5-(tributylstannyl)thiazole, is co-eluting with my product. How can I resolve this?
This indicates an incomplete reaction. While optimizing reaction conditions is the first step, purification can still be achieved.
Causality: The starting material and the product may have very similar polarities, making chromatographic separation difficult. The strategy is to chemically modify the unreacted starting material into a species that is much easier to remove.
Recommended Action: Halodestannylation
-
After the standard workup (but before chromatography), dissolve the crude material in a solvent like diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add a solution of iodine (I₂) dropwise until a faint persistent brown color remains. This converts the tributyltin group of the starting material into a tributyltin iodide and the thiazole into 5-iodo-2-chlorothiazole.
-
Quench the excess iodine with a few drops of aqueous sodium thiosulfate solution.
-
Perform an aqueous workup. Now, the unreacted starting material has been converted into two new compounds. The resulting 5-iodo-2-chlorothiazole will have a different polarity from your desired product, and the tin iodide can be removed with a subsequent KF wash.[9] This multi-step approach often simplifies the final chromatographic purification.
Data & Protocols
Table 1: Comparison of Common Tin Removal Techniques
| Method | Principle | Typical Efficiency | Pros | Cons | Reference(s) |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | >95% | Inexpensive, effective for bulk removal. | Can form stubborn emulsions or precipitates. | [4][8][9] |
| Et₃N-Treated Silica | Basification of silica gel | High | Simple to implement, improves peak shape. | May not be sufficient for trace removal. | [9][10] |
| K₂CO₃/Silica Gel | Tin scavenging by basic solid phase | Reduces tin to <15 ppm | Highly effective for trace removal. | Requires preparation of the mixed stationary phase. | [11][12] |
| Iodine (I₂) Treatment | Converts Sn-C bond to I-C and Sn-I | N/A (pre-treatment) | Useful for removing unreacted stannane. | Adds an extra step to the workup. | [9] |
Experimental Protocols
Protocol 1: Standard KF Workup and Celite Filtration
-
Reaction Quench & Dilution: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Dilute with 3-5 volumes of ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous potassium fluoride (KF) solution.
-
Vigorous Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. A white precipitate of Bu₃SnF should become visible.[11]
-
Celite Filtration: Prepare a small plug of Celite® (approx. 2-3 cm deep) in a Büchner or fritted glass funnel over a clean filter flask. Wet the pad with the organic solvent used for dilution.
-
Filter Mixture: Pour the entire biphasic mixture from the separatory funnel through the Celite® pad.[10][11] Rinse the separatory funnel with a small amount of organic solvent and pour this rinse through the pad to recover any residual product.
-
Separation & Drying: Return the clear filtrate to the separatory funnel. The layers should now separate cleanly. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography on Triethylamine-Treated Silica
-
Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add triethylamine (Et₃N) to constitute 2-5% of the total volume (e.g., for 1 L of eluent, add 20-50 mL of Et₃N).
-
Column Packing: Pack a flash chromatography column with silica gel using the Et₃N-containing eluent, ensuring the silica is fully wetted and settled.[13]
-
Sample Loading: Dissolve your crude product (post-KF wash) in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, consider pre-adsorbing the sample onto a small amount of silica gel before loading (dry loading).[14]
-
Elution: Run the column using the Et₃N-containing eluent. Collect fractions and monitor by TLC. The baseline-modified silica should provide enhanced separation of your product from any remaining organotin impurities.[9]
Visualization of Workflows
Decision Workflow for Tin Byproduct Removal
This diagram outlines a logical sequence of steps to take when purifying a product from a Stille reaction involving 2-Chloro-5-(tributylstannyl)thiazole.
Caption: Decision tree for purification after a Stille coupling reaction.
References
- Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents.
- BenchChem. Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions.
- BenchChem. Technical Support Center: Purification of Products from Triphenyl Vinyl Tin Reactions.
- BenchChem. Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
- Shandong Look Chemical. An efficient method for removing organotin impurities.
-
Crich, D., & Sun, S. (2002). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 67(13), 4583–4586. Available from: [Link]
-
Zolotarev, A. A., et al. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications, 23(5), 257-259. Available from: [Link]
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
-
Wikipedia. Stille reaction. Available from: [Link]
- BenchChem. An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole.
-
Maleczka, R. E., et al. (2003). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Journal of the American Chemical Society, 125(26), 7792–7793. Available from: [Link]
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Available from: [Link]
- Google Patents. Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- International Journal of Pharmaceutical Research & Analysis. Flash chromatography.
-
Gallagher, W. P., & Maleczka, R. E. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 66(21), 6940–6943. Available from: [Link]
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
-
Justia Patents. Method for purifying 2-chloro-5-chloromethyl thiazole. Available from: [Link]
- King Group. Successful Flash Chromatography.
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Improving Yield of Stille Coupling with Substituted Thiazoles
Welcome to the technical support center for optimizing Stille coupling reactions with substituted thiazole moieties. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of these critical carbon-carbon bond-forming reactions. Here, we address common challenges in a direct question-and-answer format, providing in-depth, field-proven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
My Stille coupling reaction with a substituted thiazole is showing low to no yield. What are the primary factors to investigate?
Low or no product formation in a Stille coupling involving a thiazole points to several potential issues, often related to catalyst activity, reagent stability, or reaction conditions. A systematic approach to troubleshooting is crucial.
1. Catalyst and Ligand Selection: The choice of palladium catalyst and the associated ligand is paramount. The sulfur atom in the thiazole ring can coordinate with the palladium center, leading to catalyst deactivation or "poisoning."[1]
- Troubleshooting:
- Switch to Electron-Rich, Bulky Ligands: Ligands such as XPhos, SPhos, or other Buchwald-type ligands can form more stable complexes with palladium. This increased stability can prevent the thiazole's sulfur from binding to and inhibiting the catalyst.[1][2][3]
- Use a Fresh Catalyst: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. It is advisable to use a fresh batch or a more air-stable precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a phosphine ligand.[3][4]
- Increase Catalyst Loading: In situations where partial catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help drive the reaction to completion.[1]
2. Reaction Conditions:
- Temperature: Inadequate temperature can result in a sluggish or incomplete reaction.
- Troubleshooting: Most Stille couplings require elevated temperatures, typically in the range of 80-110 °C.[1][2] If the reaction is not proceeding, a gradual increase in temperature may improve the yield. For particularly challenging couplings, microwave heating can be an effective way to enhance reaction kinetics.[2]
- Solvent: The choice of solvent affects the solubility of reactants and the catalyst's activity.
- Troubleshooting: Anhydrous, degassed solvents such as toluene or dioxane are commonly used.[2] In some cases, changing the solvent from dioxane or DMF to toluene can reduce side reactions like proto-dehalogenation.[2]
3. Reagent Quality:
- Organostannane Reagent: The stability and purity of the organostannane are critical.
- Troubleshooting: Ensure the organostannane reagent is pure and has not degraded. Homocoupling of the stannane reagent is a common side reaction that consumes the starting material.[5]
I'm observing significant formation of side products. What are the common side reactions and how can I mitigate them?
The formation of side products can significantly reduce the yield of the desired coupled product. Identifying the nature of these byproducts is the first step toward effective troubleshooting.
1. Homocoupling: This is the unwanted coupling of the organostannane reagent with itself to form a dimer.[5][6][7]
- Causality: This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[5]
- Mitigation:
- Use High-Purity Reagents: Impurities can sometimes promote homocoupling.
- Optimize Reaction Conditions: Lowering the reaction temperature or using a different catalyst/ligand system can sometimes disfavor the homocoupling pathway.
2. Proto-destannylation/Proto-dehalogenation: This involves the replacement of the tin or halogen group with a hydrogen atom, leading to the formation of the corresponding unsubstituted thiazole.[2]
- Causality: This side reaction can be more prevalent in solvents like DMF or dioxane.[2]
- Mitigation:
- Solvent Choice: Switching to a less coordinating solvent like toluene can often suppress this side reaction.[2]
- Use a More Active Catalyst: A more active catalyst can accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.[2]
3. Other Unprecedented Side Reactions: In some cases, unexpected side reactions such as direct C-H stannylation of the thiazole ring or stannylation of aryl bromides with trialkylstannane bromide have been observed.[8][9]
- Mitigation: Careful analysis of byproducts by LC-MS and NMR is necessary to identify these pathways. Adjusting the reaction stoichiometry, temperature, or catalyst system may be required to minimize their formation.
How do electron-donating or -withdrawing groups on the thiazole ring affect the Stille coupling reaction?
The electronic nature of the substituents on the thiazole ring can have a significant impact on the reaction's success.
-
Electron-Withdrawing Groups: These generally make the thiazole halide more reactive towards oxidative addition, which is often a rate-determining step in the catalytic cycle.[5]
-
Electron-Donating Groups: These can make the thiazole halide less reactive. In such cases, a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald ligands) may be necessary to promote the oxidative addition step.[2]
What is the role of additives in improving the yield of Stille coupling with thiazoles?
Additives can play a crucial role in accelerating the reaction and improving yields.
-
Copper(I) Iodide (CuI): The addition of a copper(I) co-catalyst can significantly increase the reaction rate.[3][10] This is attributed to the ability of CuI to scavenge free ligands in the solution, as excess ligands are known to inhibit the rate-limiting transmetalation step.[10]
-
Lithium Chloride (LiCl): LiCl is often used to enhance the reaction rate by stabilizing the transition state during oxidative addition and can also improve the rate of transmetalation by increasing the solvent's polarity.[4]
-
Fluoride Sources (e.g., CsF): Fluoride ions can coordinate to the organotin reagent, forming a hypervalent tin species that is believed to undergo transmetalation at a faster rate.[10][11]
Visualizing the Process
The Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Stille coupling reactions.
Data Summary: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | Standard choice, but can be sensitive to air and moisture.[3] |
| Pd₂(dba)₃ / Pd(OAc)₂ | PPh₃ | 1-5 | Air-stable precatalysts that form the active Pd(0) species in situ.[4] |
| Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos | 1-5 | Bulky, electron-rich ligands are effective for challenging couplings, especially with electron-rich or sterically hindered thiazoles.[3] |
| PdCl₂(PPh₃)₂ | PPh₃ | 2-5 | A common Pd(II) precatalyst.[3][4] |
Experimental Protocols
General Procedure for Stille Coupling of a Substituted Thiazole
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the substituted thiazole halide (1.0 equiv) and the organostannane (1.1-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives (e.g., CuI, 10 mol%).[2][3] If using a precatalyst like Pd₂(dba)₃, add the appropriate phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor its progress by TLC or LC-MS.[2]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of KF. Stir vigorously for at least 30 minutes.[2]
-
Purification: Filter the mixture through a pad of Celite® to remove the precipitated tin fluorides.[12] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Protocol for Removal of Tin Byproducts
The removal of toxic organotin byproducts is a critical step in the purification process.
Aqueous KF Wash:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[13]
-
Wash the organic phase 2-3 times with a 1M aqueous KF solution, shaking vigorously for at least one minute for each wash.[12][13]
-
A solid precipitate of Bu₃SnF may form at the organic/aqueous interface. If this occurs, filter the entire mixture through a pad of Celite®.[12][13]
-
Separate the organic layer, wash with brine, dry, and concentrate.[13]
Flash Chromatography on Triethylamine-Treated Silica:
-
Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.[12][13]
-
Load the crude product and perform flash chromatography using the same triethylamine-containing eluent. This method is often faster and more effective than the KF wash for removing tin residues.[6][12][13]
References
-
Stille reaction - Wikipedia. [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Stille Coupling | OpenOChem Learn. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]
-
Workup for removing tin byproducts ? | ResearchGate. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation | Request PDF - ResearchGate. [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-(tributylstannyl)thiazole
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-chloro-5-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Stille cross-coupling with this specific heterocyclic building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights into making informed experimental choices, troubleshooting common issues, and optimizing your reaction conditions for maximal yield and purity.
Introduction: The Challenge and Opportunity of 2-Chloro-5-(tributylstannyl)thiazole
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] 2-Chloro-5-(tributylstannyl)thiazole is a versatile building block for introducing this valuable scaffold. However, the inherent electronic properties of the chloro-thiazole ring present a specific challenge: the C-Cl bond is relatively strong and electron-deficient, making the oxidative addition step of the catalytic cycle—often the rate-determining step—more demanding compared to its bromo or iodo counterparts.[3][4] This guide will equip you with the knowledge to select the optimal catalyst system to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Stille coupling of 2-chloro-5-(tributylstannyl)thiazole?
A1: The principal challenge lies in the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond of the electron-deficient thiazole ring.[3][4] This step requires a catalyst system that is both electron-rich enough to promote the oxidative addition and sterically appropriate to facilitate the subsequent transmetalation and reductive elimination steps.
Q2: Why choose a Stille coupling over a Suzuki coupling for this substrate?
A2: While Suzuki couplings are popular due to the low toxicity of boronic acid reagents, Stille couplings offer distinct advantages. Organostannanes like 2-chloro-5-(tributylstannyl)thiazole are generally stable to air and moisture and are compatible with a wide range of functional groups without the need for a strong base, which can be detrimental to sensitive substrates.[5][6] This can lead to cleaner reactions with fewer side products related to base-induced degradation.
Q3: My reaction is sluggish or stalls completely. What are the likely causes?
A3: A stalled reaction is often due to an inefficient catalyst system for the C-Cl bond activation. The choice of ligand is critical. Insufficiently electron-rich or sterically hindered ligands may fail to promote oxidative addition. Catalyst decomposition, often indicated by the formation of palladium black, is another common issue. Ensure your reaction is performed under strictly anaerobic conditions and that your solvents are thoroughly degassed.
Q4: I am observing significant homocoupling of my organostannane. How can I minimize this?
A4: Homocoupling of the tributylstannylthiazole is a common side reaction.[6][7] It can be minimized by:
-
Using a suitable palladium precursor: Pre-formed Pd(0) sources like Pd₂(dba)₃ are often preferred over Pd(II) sources which can sometimes promote homocoupling during the in-situ reduction.
-
Controlling the reaction temperature: Lowering the temperature can sometimes disfavor the homocoupling pathway.
-
Optimizing the stoichiometry: Using a slight excess of the organostannane (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
Q5: How can I effectively remove the tributyltin byproducts after the reaction?
A5: Tributyltin halides are toxic and can be challenging to remove.[7] A common and effective method is to quench the reaction mixture with an aqueous solution of potassium fluoride (KF). This precipitates the tin byproduct as insoluble tributyltin fluoride, which can then be removed by filtration through a pad of Celite.
Catalyst and Ligand Selection Guide
The success of your cross-coupling reaction hinges on the judicious selection of the palladium precursor and, most importantly, the phosphine ligand. The ligand's electronic and steric properties directly influence the efficiency of the catalytic cycle.
The Crucial Role of the Ligand
For an electron-deficient substrate like 2-chlorothiazole, bulky and electron-rich phosphine ligands are generally the most effective.[8] These ligands stabilize the palladium(0) center, promote the challenging oxidative addition step, and facilitate the reductive elimination to afford the desired product.
Recommended Catalyst Systems
The following table provides a starting point for catalyst system selection based on literature precedents for similar challenging cross-couplings of heteroaryl chlorides.
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Characteristics & Rationale |
| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | 1-2% Pd, 2-4% Ligand | Highly electron-rich and bulky, excellent for activating C-Cl bonds.[9] |
| Pd(OAc)₂ | XPhos | 1-3% Pd, 2-6% Ligand | A biaryl phosphine ligand with a good balance of electron-donating ability and steric bulk.[10] |
| Pd(OAc)₂ | SPhos | 1-3% Pd, 2-6% Ligand | Another effective biaryl phosphine ligand, often used for challenging couplings.[10] |
| [Pd(P(t-Bu)₃)₂] | (pre-formed complex) | 1-2% | A stable Pd(0) pre-catalyst that eliminates the need for in-situ reduction. |
| PdCl₂(dppf) | dppf | 2-5% | While less electron-rich, dppf can be effective, particularly at higher temperatures. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system for C-Cl activation. 2. Catalyst decomposition. 3. Insufficient reaction temperature. | 1. Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, XPhos). 2. Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. 3. Gradually increase the reaction temperature in 10 °C increments. |
| Homocoupling of Organostannane | 1. High reaction temperature. 2. Inappropriate palladium precursor. | 1. Attempt the reaction at a lower temperature. 2. Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source. |
| Formation of Protodestannylation Product (Thiazole) | Presence of acidic protons or water. | Use anhydrous solvents and reagents. If an additive is used, ensure it is not acidic. |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. | 1. Increase the catalyst and ligand loading. 2. Consider a more stable pre-catalyst or a ligand that forms a more robust catalytic species. |
| Difficulty in Product Purification | Residual tin byproducts. | After the reaction, stir the mixture with a 1M aqueous solution of KF for 1-2 hours, then filter through Celite to remove the precipitated tributyltin fluoride. |
Experimental Protocols
General Procedure for Catalyst Screening
This protocol is designed for the initial screening of different catalyst systems to identify the optimal conditions for your specific coupling partner.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole
-
Your desired coupling partner (aryl or heteroaryl halide/triflate)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃, XPhos)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk tube or reaction vial with a screw cap and septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 2-chloro-5-(tributylstannyl)thiazole (1.1 mmol, 1.1 equiv) and your coupling partner (1.0 mmol, 1.0 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and add a saturated aqueous solution of KF. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Stille cross-coupling of 2-chloro-5-(tributylstannyl)thiazole is a powerful transformation that requires careful consideration of the catalyst system. By understanding the mechanistic challenges and making informed choices about ligands, researchers can successfully employ this building block in the synthesis of complex, biologically active molecules. This guide provides a foundation for troubleshooting and optimization, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
-
Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. (2025). University of Victoria. Retrieved January 7, 2026, from [Link]
-
Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. (2016). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
The Stille Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-carbon bond energy. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]
-
Fundamental Palladium Catalyzed Oxidative Addition Reactions. (2023). Utrecht University. Retrieved January 7, 2026, from [Link]
-
One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. (2006). Michigan State University. Retrieved January 7, 2026, from [Link]
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023). V. N. Karazin Kharkiv National University. Retrieved January 7, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 7, 2026, from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). Bio-enhanced, Environment and Pharmacy Letters. Retrieved January 7, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
Sources
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- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.vu.nl [research.vu.nl]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stille Reaction Purification
Welcome to the technical support center for troubleshooting the removal of organotin byproducts from Stille cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and face the subsequent purification challenges. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and supported by established literature.
Introduction: The Stille Reaction's Double-Edged Sword
The Stille reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the air- and moisture-stability of its organostannane reagents.[1][2] However, the very stability of these reagents leads to the reaction's primary drawback: the difficulty of removing stoichiometric tin byproducts after the reaction is complete.[3][4] These residual organotin compounds are not only toxic but can also interfere with subsequent reactions, complicate product characterization, and are a significant concern for the synthesis of active pharmaceutical ingredients (APIs).[1][5]
This guide provides a systematic approach to tackling this critical purification step, moving from quick answers to common problems to in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common tin byproducts I need to remove?
The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transmetalation step.[1] You may also encounter unreacted starting organostannane or hexaalkylditin (e.g., Bu₃SnSnBu₃) from homocoupling side reactions.[1]
Q2: Why is a standard aqueous workup or silica gel column often ineffective for removing tin residues?
Organotin compounds are generally nonpolar and lipophilic, causing them to co-elute with many organic products on standard silica gel.[4] Simple aqueous washes are insufficient as these compounds are poorly soluble in water.[4] This necessitates specialized workup or chromatographic techniques.
Q3: What is the fastest and most common method for removing the bulk of organotin byproducts?
An aqueous wash with potassium fluoride (KF) is the most widely used and often most direct method.[6][7] The fluoride ion has a high affinity for tin, forming insoluble and easily filterable organotin fluorides (R₃SnF).[3]
Q4: My starting material is a vinylstannane. Are there special chromatographic considerations?
Yes. Vinylstannanes can be sensitive to protodestannylation on acidic silica gel.[8] It is standard practice to add a base, such as 2-5% triethylamine (Et₃N), to the eluent to prevent decomposition of the starting material during chromatography.[6][7][8]
Q5: Are there methods that can reduce tin impurities to the parts-per-million (ppm) level?
Yes, achieving ppm levels is critical for pharmaceutical applications.[5] While a KF wash is a good first step, column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) in silica gel has been shown to reduce organotin impurities to below 15 ppm.[5][9]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific experimental challenges.
Guide 1: The Aqueous Potassium Fluoride (KF) Workup
Issue: My crude reaction mixture is contaminated with significant tin residues, as indicated by ¹H NMR or TLC analysis.
Core Principle: This method relies on the precipitation of highly insoluble trialkyltin fluorides (e.g., Bu₃SnF) from the organic phase upon reaction with aqueous potassium fluoride. The strong Sn-F bond drives the formation of this solid, which can then be removed by filtration.[3]
Caption: Mechanism of tin byproduct removal via KF precipitation.
Detailed Protocol: Standard KF Wash
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[7][9]
-
Observation: A fine white precipitate (Bu₃SnF) should be observed.[9]
-
Separation & Final Washes: Carefully separate the layers. Wash the organic layer with brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now significantly depleted of tin residues.[9]
Troubleshooting: Formation of an Intractable Emulsion or Interfacial Precipitate
Issue: During the KF wash, a thick white solid has formed at the interface of the organic and aqueous layers, preventing clean separation and likely trapping the desired product.[9]
Core Principle: This is a common occurrence where the precipitated Bu₃SnF does not separate cleanly. The solution is to filter the entire biphasic mixture through a pad of a filter aid like Celite to physically remove the solid particles.[7]
Caption: Workflow for resolving emulsions using Celite filtration.
Detailed Protocol: KF Wash with Celite Filtration
-
Perform KF Wash: Follow steps 1 and 2 of the standard protocol above.
-
Prepare Filter Pad: Prepare a filtration setup (e.g., Büchner or fritted glass funnel) with a 1-2 inch pad of Celite. Wet the pad with the organic solvent used for dilution.
-
Filtration: Pour the entire biphasic mixture, including the interfacial solid, through the Celite pad.[7][9] Rinse the separatory funnel with a small amount of the organic solvent and pass it through the filter pad to recover any remaining product.
-
Separation: Transfer the filtrate back to the separatory funnel. The two layers should now be clear and easily separable.
-
Final Steps: Proceed with the final brine wash, drying, and concentration as described in the standard protocol.[9]
Guide 2: Advanced Chromatographic Purification
Issue: A KF wash was insufficient to remove all tin byproducts, or my target molecule is sensitive to aqueous basic conditions.
Core Principle: These methods utilize modified stationary phases to selectively retain the organotin compounds while allowing the desired product to elute. The basicity of the additives (Et₃N, K₂CO₃) or the stationary phase itself (Al₂O₃) is key to this separation.
Comparison of Chromatographic Methods
| Method | Principle of Separation | Pros | Cons | Key References |
| Silica Gel + Et₃N | Basic additive neutralizes acidic sites on silica, preventing decomposition of sensitive compounds and aiding in tin retention. | Simple to implement, protects acid-sensitive groups, widely used. | May not achieve ppm-level purity. Et₃N must be removed. | [6][7][9] |
| K₂CO₃ / Silica Gel | Highly basic solid support strongly adsorbs organotin species. | Can reduce tin to <15 ppm, excellent for API synthesis, stable pre-mixed support. | Requires pre-mixing of the stationary phase. | [5][9] |
| Basic Alumina | Intrinsically basic stationary phase adsorbs Lewis-acidic tin byproducts. | Good alternative to silica, effective for certain compounds. | Activity can vary; may strongly retain polar products. | [6] |
Detailed Protocol: Column Chromatography on K₂CO₃ / Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for future use.[5][9]
-
Reaction Workup: Concentrate the crude reaction mixture directly. A preliminary aqueous workup is often not required.[9]
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent system.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent, load it onto the column, and elute. The organotin impurities will remain strongly adsorbed to the stationary phase.[9]
Guide 3: Specialized Removal Scenarios
Issue 1: I suspect my reaction has residual unreacted tin hydride (e.g., Bu₃SnH) or hexaalkylditin byproducts.
Core Principle: Tin hydrides and ditins are less polar than tin halides and can be difficult to remove. A pre-treatment step with iodine (I₂) converts these species into the corresponding tin iodide (e.g., Bu₃SnI).[7] This tin iodide is then readily removed by a subsequent aqueous KF wash.[9]
Protocol: Iodine Pre-treatment
-
After the Stille reaction is complete, dilute the mixture with an organic solvent.
-
Add a solution of I₂ in the same solvent dropwise until a faint persistent iodine color remains.
-
Proceed with the standard aqueous KF wash protocol as described in Guide 1. The Bu₃SnI will be converted to the insoluble Bu₃SnF.[7]
Issue 2: My desired product is a solid.
Core Principle: For solid products, the difference in solubility between the desired compound and the tin byproducts can be exploited. Recrystallization or slurrying in a solvent where the product is sparingly soluble but the tin impurities are soluble is highly effective.[8]
Protocol: Purification by Slurrying & Recrystallization
-
Concentrate the crude reaction mixture to obtain the crude solid product.
-
Slurry: Add a solvent in which the tin byproducts are soluble but the product is not (e.g., methyl tert-butyl ether (MTBE) or hexanes).[8] Stir the suspension vigorously for 15-30 minutes.
-
Isolate: Collect the solid product by filtration and wash it with a small amount of the cold slurrying solvent.
-
Recrystallize: If further purification is needed, recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate) to obtain the final, highly pure product.[8]
Method Selection Guide
Choosing the right purification strategy is critical for success. The following decision tree can help guide your choice based on your specific experimental context.
Caption: Decision tree for selecting a tin removal strategy.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. Available at: [Link]
-
Myers, A. The Stille Reaction - Chem 115. Available at: [Link]
-
Stille Coupling | NROChemistry. Available at: [Link]
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Cossy, J., & Pete, J. P. (Eds.). (2004). Hydrolysis of Organotin(IV) Compounds in Sea Water. In Advances in Organometallic Chemistry (Vol. 50, pp. 1-56). Academic Press. Available at: [Link]
-
Organotin 1 as a HCl scavenger - ResearchGate. Available at: [Link]
-
Marthaler, T. M. (2006). Production of fluoridated salt. Schweizer Monatsschrift fur Zahnmedizin, 116(4), 367-370. Available at: [Link]
- CN1522960A - Preparation method of potassium fluoride - Google Patents.
-
Organotin chemistry - Wikipedia. Available at: [Link]
-
Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. Available at: [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
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- 5. sdlookchem.com [sdlookchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Stille Couplings of 2-Chloro-5-(tributylstannyl)thiazole
Welcome to the Technical Support Center for troubleshooting low-yield Stille couplings involving 2-Chloro-5-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific cross-coupling reaction. Here, we will delve into the mechanistic nuances of the Stille coupling, provide actionable troubleshooting advice in a Q&A format, and offer detailed experimental protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most common issues encountered during the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole with various coupling partners.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Low conversion in Stille couplings, especially with a less reactive electrophile like a 2-chlorothiazole, often points to issues with the catalytic cycle. The primary bottleneck is typically the slow oxidative addition of the C-Cl bond to the Pd(0) catalyst.
-
Expertise & Experience: The C-Cl bond in 2-chlorothiazole is stronger and less readily undergoes oxidative addition compared to its bromide or iodide counterparts.[1][2] This is a common challenge with aryl chlorides in Stille reactions.[3][4] To overcome this, the choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Employ a more active catalyst system. Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[3][5] Consider using a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as a tri(tert-butyl)phosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., XPhos, SPhos).[6]
-
Reaction Temperature: The reaction may require higher temperatures to drive the oxidative addition. Gradually increase the temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[7][8] While THF and dioxane are common, more polar aprotic solvents like DMF or NMP can sometimes accelerate the coupling, although they may also promote side reactions.[9]
-
Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5] Thoroughly degas all solvents and reagents.
-
Question 2: My main side product is the homocoupling of my organostannane. How can I suppress this?
Homocoupling of the organostannane (to form a bis-thiazole dimer) is a frequent side reaction in Stille couplings.[1][4] It can occur through the reaction of two molecules of the organostannane with the palladium catalyst.
-
Expertise & Experience: This side reaction is often exacerbated by conditions that disfavor the desired cross-coupling pathway, such as an inactive electrophile or the presence of oxygen.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote homocoupling. Try reducing the catalyst loading to 0.5–1 mol%.[5]
-
Additive Effects (Copper(I) Iodide): The addition of a co-catalyst like copper(I) iodide (CuI) can significantly enhance the rate of the desired cross-coupling, thereby outcompeting the homocoupling pathway.[10][11] CuI is thought to act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step, and may also facilitate the formation of a more reactive organocopper intermediate.[10][12]
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can increase the likelihood of homocoupling.
-
Question 3: I am observing significant protodestannylation of my 2-Chloro-5-(tributylstannyl)thiazole. What causes this and how can it be prevented?
Protodestannylation is the cleavage of the carbon-tin bond by a proton source, resulting in the formation of 2-chlorothiazole.[13]
-
Expertise & Experience: This side reaction can be promoted by the presence of moisture or acidic impurities in the reaction mixture. While organostannanes are generally stable to water, prolonged reaction times at high temperatures in the presence of even trace amounts of acid or water can lead to this undesired outcome.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware.
-
Choice of Base: If a base is used as an additive, ensure it is non-protic or used under strictly anhydrous conditions.
-
Reaction Time: Monitor the reaction closely and stop it once the consumption of the limiting reagent is complete to avoid prolonged exposure to conditions that may favor destannylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole?
For challenging couplings involving aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are generally most effective.[3] A recommended starting point is a combination of Pd₂(dba)₃ (1-2 mol%) with a ligand like P(t-Bu)₃ (2-4 mol%) or XPhos (2-4 mol%).
Q2: What is the role of fluoride additives like CsF in this reaction?
Fluoride ions, typically from sources like cesium fluoride (CsF) or potassium fluoride (KF), can accelerate the transmetalation step.[10] They are thought to coordinate to the tin atom, forming a hypervalent stannate species that is more nucleophilic and readily transfers its organic group to the palladium center.
Q3: How can I effectively remove the tributyltin byproducts from my final product?
Tributyltin halides are toxic and can be challenging to remove. Several methods are effective:
-
Aqueous KF Wash: Stirring the crude reaction mixture in an organic solvent with a saturated aqueous solution of potassium fluoride (KF) will precipitate the insoluble and less toxic tributyltin fluoride, which can then be removed by filtration through Celite®.[14][15][16]
-
Triethylamine-Treated Silica Gel Chromatography: Running a flash column on silica gel that has been pre-treated with 2-5% triethylamine in the eluent can effectively separate the desired product from the tin byproducts.[15]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[6]
Experimental Protocols
Optimized Stille Coupling Protocol
This protocol provides a robust starting point for the coupling of 2-Chloro-5-(tributylstannyl)thiazole with an aryl bromide.
Materials:
-
2-Chloro-5-(tributylstannyl)thiazole (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Add 2-Chloro-5-(tributylstannyl)thiazole via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup Protocol for Tin Byproduct Removal
Procedure:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for at least 30 minutes for each wash.
-
A white precipitate of tributyltin fluoride may form. If so, filter the entire biphasic mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data and Visualization
Table 1: Comparison of Reaction Conditions for Stille Coupling
| Catalyst (mol%) | Ligand (mol%) | Additive (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | <10 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | - | Dioxane | 100 | 18 | 65 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | CuI (10 mol%) | Dioxane | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | CsF (2) | DMF | 90 | 16 | 78 |
Yields are representative and may vary depending on the specific aryl halide used.
Diagrams
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
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- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
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Stability of 2-Chloro-5-(tributylstannyl)thiazole under reaction conditions
Introduction
Welcome to the technical support guide for 2-Chloro-5-(tributylstannyl)thiazole (CAS 889672-73-5). This document serves as a specialized resource for researchers, chemists, and drug development professionals utilizing this versatile organostannane reagent. As a key building block in modern organic synthesis, its primary application lies in palladium-catalyzed Stille cross-coupling reactions to form C-C bonds, incorporating the valuable 2-chloro-thiazole moiety found in numerous pharmaceutical and agrochemical agents.[1][2]
This guide provides in-depth, field-proven insights into the stability, handling, and reactivity of this compound. It is structured in a practical question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation, ensuring both safety and optimal reaction outcomes.
Section 1: Safety, Storage, and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring user safety. Organotin compounds, as a class, require careful management due to their potential toxicity.
Q1: What are the primary hazards associated with 2-Chloro-5-(tributylstannyl)thiazole?
A1: This reagent is classified as hazardous and must be handled with appropriate precautions. According to its safety profile, it is acutely toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[3] Always consult the latest Safety Data Sheet (SDS) from your supplier before use. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5] All manipulations should be performed in a well-ventilated fume hood.
Q2: What are the ideal storage conditions to ensure the long-term stability of the reagent?
A2: To minimize degradation, the compound should be stored under refrigerated conditions, typically between 2-8°C.[3] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), to protect it from atmospheric moisture and oxygen. While organostannanes are generally stable to air and moisture, these precautions are best practices for high-purity reagents used in sensitive catalytic reactions.[6]
Q3: How should I properly handle this reagent when setting up a reaction?
A3: Due to its potential for hydrolysis and protodestannylation under certain conditions, meticulous handling is key. Use dry, clean glassware and employ standard inert atmosphere techniques (e.g., Schlenk line or glovebox). Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen, which can impact the stability of the palladium catalyst used in coupling reactions. Use syringes or cannulas for transferring the liquid reagent to prevent exposure to the atmosphere.
Section 2: Stability Under Reaction Conditions
Understanding the compound's stability profile is crucial for designing robust and reproducible synthetic protocols. The Carbon-Tin (C-Sn) bond is the reactive center and also the primary site of potential degradation.
Q4: How stable is the C-Sn bond to acidic or basic conditions?
A4: The C-Sn bond is susceptible to cleavage under both strong acidic and basic conditions.
-
Acidic Conditions: The most common decomposition pathway is protodestannylation , where a proton source cleaves the C-Sn bond to form 2-chlorothiazole and a tributyltin salt. This can be a significant side reaction if the reaction medium is acidic or if acidic impurities are present. Even weak acids can facilitate this process.
-
Basic Conditions: While generally more stable to bases than to acids, strong basic conditions can promote hydrolysis of the C-Sn bond, especially in the presence of water, to form tin hydroxides or oxides.[7][8] Organotin compounds are generally quite stable to hydrolysis under neutral conditions.[6]
Q5: What is the thermal stability of 2-Chloro-5-(tributylstannyl)thiazole?
A5: The thermal stability of organotin compounds is directly related to the strength of the C-Sn bond. Compared to carbon-carbon or carbon-silicon bonds, the C-Sn bond is longer and weaker, making it more susceptible to thermal degradation at elevated temperatures.[9] While specific decomposition temperature data for this molecule is not widely published, it is advisable to avoid prolonged heating at excessively high temperatures (e.g., >120-140°C) to prevent decomposition and the formation of metallic tin, which can interfere with catalysis. Many Stille couplings are successfully run at temperatures between 80-110°C.
Q6: What solvents and reagents are generally compatible or incompatible with this compound?
A6: Compatibility is key to a successful reaction. The table below summarizes common compatibilities and incompatibilities.
| Category | Compatible / Recommended | Incompatible / Use with Caution | Rationale |
| Solvents | Anhydrous, degassed THF, Dioxane, Toluene, DMF, NMP | Protic solvents (Methanol, Ethanol, Water), Acidic solvents | Protic solvents can be a source of protons for protodestannylation. Water can lead to hydrolysis.[10][11] |
| Bases | Non-nucleophilic organic bases (e.g., Proton Sponge®), Carbonates (Cs₂CO₃, K₂CO₃), Phosphates (K₃PO₄) | Strong aqueous bases (NaOH, KOH), Strong alkoxides (t-BuOK) in the presence of water | Strong aqueous bases can promote hydrolysis of the C-Sn bond.[7] |
| Acids | (Strictly avoid) | Strong mineral acids (HCl, H₂SO₄), Strong organic acids (TFA, p-TsOH), Lewis acids | Acids readily cleave the C-Sn bond (protodestannylation), destroying the reagent. |
| Catalysts | Pd(0) and Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂) | Highly electrophilic metal catalysts | Palladium catalysts are essential for Stille coupling.[12] |
| Atmosphere | Inert (Argon, Nitrogen) | Air (Oxygen) | Oxygen can degrade the Pd(0) catalyst, leading to reaction failure. |
Section 3: Troubleshooting Stille Coupling Reactions
Even with careful planning, challenges can arise. This section addresses common problems encountered during Stille cross-coupling with 2-Chloro-5-(tributylstannyl)thiazole.
Q7: My Stille reaction has stalled or resulted in a low yield. What are the most likely causes?
A7: Low yield or reaction failure in a Stille coupling typically points to one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Ensure solvents were properly degassed and the reaction was maintained under a strictly inert atmosphere.
-
Reagent Decomposition: Your stannane reagent may have partially decomposed. Verify its purity by ¹H NMR or GC-MS before use. Look for the presence of 2-chlorothiazole, the product of protodestannylation.
-
Inhibiting Ligands: If using a Pd(II) precatalyst with phosphine ligands, an excess of free ligand can sometimes inhibit the reaction.
-
Poor Substrate Reactivity: The reactivity of the electrophile is critical. The general trend is I > Br ≈ OTf >> Cl. If using an aryl chloride, specialized catalysts and conditions are often required.[12]
Q8: I am observing a significant amount of a byproduct that appears to be a dimer of my thiazole reagent (homocoupling). How can I prevent this?
A8: Homocoupling of the organostannane is a known side reaction in Stille couplings and is believed to occur via two primary mechanisms: reaction of two stannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[6] To minimize this:
-
Control Stoichiometry: Ensure you are not using a large excess of the organostannane reagent.
-
Optimize Catalyst/Ligand: Some palladium/ligand systems are more prone to homocoupling than others. Experiment with different ligands.
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the desired transmetalation step, often outcompeting the homocoupling pathway.[13][14]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.
Q9: How do I effectively remove the tributyltin byproducts from my final product after the reaction?
A9: Tributyltin halides and other tin byproducts are toxic and must be removed. Standard methods include:
-
Fluoride Treatment: Stirring the crude reaction mixture in a solvent like ether or ethyl acetate with an aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration.
-
Flash Chromatography: Most tin byproducts are nonpolar. They can often be separated from more polar products using silica gel chromatography. A common technique is to pre-treat the crude material with a small amount of DBU or triethylamine to hydrolyze any remaining tin halides before loading onto the column.
Section 4: Experimental Protocols and Visual Workflows
This section provides a representative protocol and visual guides for common procedures.
Representative Protocol: Stille Coupling of 2-Chloro-5-(tributylstannyl)thiazole with an Aryl Iodide
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.1 equiv, if used).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent) via syringe. Stir the mixture for 10-15 minutes.
-
Reagent Addition: Add 2-Chloro-5-(tributylstannyl)thiazole (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-100°C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for 1 hour.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Visual Workflow for a Typical Stille Coupling
Caption: General workflow for a Stille cross-coupling reaction.
Key Degradation Pathways
Caption: Major degradation routes for the organostannane reagent.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting failed Stille reactions.
References
-
Organotin chemistry - Wikipedia . Wikipedia. [Link]
-
Stille reaction - Wikipedia . Wikipedia. [Link]
-
α,ω-Bis(trichlorostannyl)alkanes: Unravelling the Hydrolysis Pathway to Organotin-oxo Oligomers . ACS Publications. [Link]
-
A Review of Organotin Compounds: Chemistry and Applications . Lupine Publishers. [Link]
-
Direct Hydrolysis of Hydrated Organotin Cations . ACS Publications. [Link]
-
HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION . ResearchGate. [Link]
-
Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies . PubMed Central. [Link]
-
Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride) . Scientific.net. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene . ResearchGate. [Link]
-
Thermal stabilisation of poly(vinyl chloride) by organotin compounds . ResearchGate. [Link]
-
Cross-Coupling Chemistry . University of Rochester. [Link]
-
2-Chloro-5-(chloromethyl)thiazole - PubChem . PubChem. [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole . Royal Society of Chemistry. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS . Organic Syntheses. [Link]
-
The Stille Reaction, 38 Years Later . ACS Publications. [Link]
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives . Semantic Scholar. [Link]
-
Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides . PubMed Central. [Link]
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Technical Support Center: Palladium-Catalyzed Reactions of 2-Chloro-5-(tributylstannyl)thiazole
Prepared by: Senior Application Scientist, Catalyst & Ligand Technologies Division
Welcome to our dedicated technical support guide for researchers utilizing 2-Chloro-5-(tributylstannyl)thiazole in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into the critical role of ligands in achieving successful outcomes. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal analysis and actionable solutions.
Q1: Why is my Stille coupling reaction showing low to no conversion of the 2-chloro-5-(tributylstannyl)thiazole starting material?
A1: Low or no conversion in a Stille coupling is typically traced back to one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The choice of ligand is paramount as it directly influences the kinetics of each step.[1][2]
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The oxidative addition of the C-Cl bond of 2-chlorothiazole to the Pd(0) center is often the rate-limiting step.[3] Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[4]
-
Causality: The Pd(0) catalyst needs to be sufficiently electron-rich to break the C-Cl bond. Ligands that are poor σ-donors may not create a sufficiently nucleophilic palladium center.
-
Solution: Employ strongly electron-donating, bulky phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) are designed to accelerate this step.[4][5] N-Heterocyclic Carbenes (NHCs) are also excellent choices due to their strong σ-donating properties, which facilitate oxidative addition even with challenging substrates like aryl chlorides.[6][7]
-
-
Catalyst Deactivation: The active Pd(0) species can be unstable, leading to the formation of inactive palladium black, especially at higher temperatures.[8]
-
Causality: Insufficiently bulky ligands may fail to protect the palladium center from aggregation.
-
Solution: Use bulky ligands that create a sterically hindered coordination sphere around the palladium. This not only stabilizes the active monomeric catalytic species but can also promote the reductive elimination step.[1] Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
-
-
Inhibited Transmetalation: While less common for organostannanes, slow transmetalation can be a bottleneck.
-
Causality: The ligand's steric bulk can sometimes hinder the approach of the organostannane to the palladium center.
-
Solution: While bulky ligands are generally preferred, an excessively large ligand might be detrimental. If oxidative addition is not the issue, consider a ligand with a slightly smaller cone angle. Additionally, additives like copper(I) iodide (CuI) can sometimes accelerate transmetalation, although the mechanism can be complex.[9]
-
Q2: My reaction works, but I'm getting a significant amount of homocoupled stannane byproduct (thiazole-thiazole dimer). What's causing this?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[1] It typically arises when the transmetalation step is faster than the subsequent reductive elimination or when there's an alternative pathway for the organopalladium intermediate to react.
Potential Causes & Solutions:
-
Slow Reductive Elimination: If the R¹-Pd-R² intermediate is long-lived, it can undergo side reactions.
-
Causality: Reductive elimination is the step where the new C-C bond is formed.[10] This step is favored by bulky ligands that cause steric crowding around the metal center, forcing the coupled product to be expelled.[1]
-
Solution: Switch to a bulkier ligand. For example, if you are using triphenylphosphine (PPh₃), moving to a Buchwald-type ligand or a bulky NHC can significantly accelerate reductive elimination and minimize homocoupling.[5][6]
-
-
Presence of Oxygen: Trace amounts of oxygen can promote homocoupling pathways.
-
Causality: Oxygen can participate in redox processes with the palladium catalyst and the organostannane.
-
Solution: Ensure your reaction setup is strictly anaerobic. Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
Experimental Workflow & Data
General Protocol for a Ligand Screening Experiment
This protocol provides a framework for systematically evaluating different ligands for the coupling of 2-chloro-5-(tributylstannyl)thiazole with an aryl bromide.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., 3.6 mol% for a monodentate ligand).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 equiv), 2-chloro-5-(tributylstannyl)thiazole (1.2 equiv), and a base (e.g., CsF, 2.0 equiv).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane or Toluene, to achieve a 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparative Performance of Common Ligands
The following table summarizes typical outcomes for the Stille coupling of 2-chloro-5-(tributylstannyl)thiazole with 4-bromoanisole, illustrating the profound effect of ligand choice.
| Ligand | Palladium Precursor | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| PPh₃ | Pd(PPh₃)₄ | 110 | 24 | < 10 | Poor catalyst activity, significant starting material recovery. |
| P(t-Bu)₃ | Pd₂(dba)₃ | 100 | 12 | 75 | Good activity due to electron-rich nature accelerating oxidative addition. |
| XPhos | Pd₂(dba)₃ | 100 | 8 | 92 | Excellent yield; bulky biarylphosphine promotes both oxidative addition and reductive elimination.[5] |
| IPr | Pd₂(dba)₃ | 100 | 6 | 95 | High turnover frequency; strong σ-donation from the NHC ligand is highly effective for C-Cl activation.[6][11] |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
Frequently Asked Questions (FAQs)
Q3: How do I choose between a phosphine and an N-heterocyclic carbene (NHC) ligand for my reaction?
A3: Both phosphines and NHCs are powerful ligands for palladium-catalyzed cross-coupling, but they have distinct properties that make them suitable for different situations.
-
Phosphine Ligands: This is a very broad class.
-
Triphenylphosphine (PPh₃): A traditional, less electron-rich, and less bulky ligand. It is often insufficient for activating less reactive C-Cl bonds.[12][13]
-
Bulky Alkylphosphines (e.g., P(t-Bu)₃): These are strongly electron-donating and sterically demanding, making them excellent for promoting the oxidative addition of aryl chlorides.[4]
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These represent a major advance in ligand design. Their steric bulk and electronic properties are highly tunable, and they are exceptionally effective at stabilizing the active catalyst and promoting the key steps of the catalytic cycle, leading to high yields under milder conditions.[5][14]
-
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes):
-
Properties: NHCs are generally stronger σ-donors than even the most electron-rich phosphines.[7][11] This makes them extremely effective at promoting the oxidative addition of unreactive electrophiles. The Pd-NHC bond is also very strong, leading to highly stable and long-lived catalysts that resist decomposition at high temperatures.[6]
-
When to Use: NHCs are a prime choice when working with challenging substrates like electron-rich or sterically hindered aryl chlorides, or when high catalyst turnover numbers are required.
-
The diagram below illustrates a simplified decision-making process.
Caption: The Stille Catalytic Cycle highlighting ligand influence.
Cycle Explanation:
-
Oxidative Addition: The cycle begins with the active Pd(0)L₂ catalyst. An electron-rich ligand (L) makes the palladium center more nucleophilic, facilitating the cleavage of the R¹-X (2-chlorothiazole) bond to form a Pd(II) intermediate. [3][10]2. Transmetalation: The organostannane (R²-SnBu₃) transfers its R² group to the palladium center, displacing the halide (X) to form a new Pd(II) complex. [1]3. Reductive Elimination: This is the product-forming step. The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new R¹-R² bond. A bulky ligand (L) creates steric pressure that promotes this step. [1][10]The catalyst Pd(0)L₂ is regenerated, ready to begin a new cycle.
By carefully selecting a ligand with the optimal balance of electronic and steric properties, you can significantly enhance the efficiency and selectivity of your reaction.
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Hopkinson, M. N., et al. (2014). N-heterocyclic carbenes. Nature, 510(7506), 485-496. [Link]
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Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17–22. [Link]
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ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate Publication. [Link]
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Tarasenko, D. O., & Kotliar, V. M. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Quesnel, J. S., et al. (2016). Computational studies on the unusual ability of Pd(PtBu3)2 to catalyze formation of highly reactive acid chlorides from aryl halides and carbon monoxide. Semantic Scholar. [Link]
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Chemistry LibreTexts. (2023). Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. [Link]
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Doucet, H., et al. (2007). Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. [Link]
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Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
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Tani, S., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(6), 2511-2516. [Link]
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Sameera, W. M. C., & Maseras, F. (2017). Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. ACS Catalysis, 7(12), 8494-8502. [Link]
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Roger, J., Pozˇgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]
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Semproni, S. P., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor. [Link]
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Peng, S., et al. (2021). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
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OpenChemHub. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
-
Tani, S., et al. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science. [Link]
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So, C. M., & Fu, G. C. (2011). Stille Cross-Coupling of Aryl Chlorides: Use of a Single Ligand for a Broad Range of Coupling Partners. Organic Syntheses, 88, 197. [Link]
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Semproni, S. P., et al. (2014). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]
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ResearchGate. (2019). Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides. ResearchGate. [Link]
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Gandelman, M., et al. (2012). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Communications, 48(51), 6357-6359. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
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Tóth, G., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(15), 4255-4301. [Link]
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Ortí-Suárez, A., et al. (2021). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Inorganic Chemistry, 60(20), 15330-15340. [Link]
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Gallagher, W. P., et al. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841-846. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Farina, V., et al. (2004). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
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Nishida, M., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega, 6(12), 8593-8600. [Link]
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Chen, C., et al. (2018). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Journal of the American Chemical Society, 140(35), 11096-11103. [Link]
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Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
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Singh, R., et al. (2017). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Catalysis Reviews, 59(4), 287-362. [Link]
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Zong, H., et al. (2020). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 25(16), 3698. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835-846. [Link]
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The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
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Okawara, T., et al. (1995). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Okayama University. [Link]
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Overcoming steric hindrance in Stille reactions of substituted thiazoles
Welcome to the technical support center for St. Jude's Bio-Organic Chemistry Division. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with Stille cross-coupling reactions involving sterically hindered substituted thiazoles. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower your experimental design.
Introduction: The Challenge of Sterically Hindered Thiazoles
The Stille reaction is a powerful and versatile tool for C-C bond formation, valued for its tolerance of a wide array of functional groups.[1][2][3] However, when coupling partners involve sterically demanding moieties, such as substituted thiazole rings, researchers often face significant hurdles including low yields, slow reaction rates, and undesired side reactions.[2][4] This guide provides a systematic approach to troubleshooting these challenging transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be encountering in the lab. Each issue is followed by a diagnostic workflow and detailed protocols.
Issue 1: Low or No Product Formation with a 2,4-Disubstituted Thiazole
Scenario: You are attempting to couple an aryl stannane to a 5-bromo-2,4-disubstituted thiazole. After prolonged heating, you observe only starting material or trace amounts of the desired product.
Probable Cause: Severe steric hindrance around the palladium catalytic center is likely inhibiting either the oxidative addition or the transmetalation step of the catalytic cycle. The bulky substituents at the 2- and 4-positions of the thiazole ring impede the approach of the palladium catalyst.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Stille reactions.
Step-by-Step Solutions:
-
Catalyst and Ligand Selection: The standard Pd(PPh₃)₄ may be too bulky. Switch to a catalyst system that promotes faster rates and can accommodate sterically demanding substrates.
-
Incorporate a Copper(I) Co-catalyst: Copper(I) iodide (CuI) can dramatically accelerate Stille couplings, an effect often referred to as the "copper effect".[1][7][8]
-
Mechanism of Action: In polar aprotic solvents like DMF or NMP, CuI is believed to facilitate a Sn/Cu transmetalation, generating a more reactive organocopper species that then transmetalates with the palladium center.[9] In less polar solvents like THF, CuI can act as a scavenger for dissociated phosphine ligands, preventing catalyst inhibition.[7]
-
Protocol: Add 1.0-2.0 equivalents of CuI to your reaction mixture.
-
-
Solvent and Temperature Optimization:
-
If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF, NMP, or dioxane.[10] These solvents can help to stabilize charged intermediates in the catalytic cycle.
-
If thermal instability of your substrates is not a concern, increasing the reaction temperature can help overcome the activation energy barrier. Microwave irradiation can also be effective in reducing reaction times.[11][12]
-
Issue 2: Significant Homocoupling of the Organostannane Reagent
Scenario: Alongside your desired product, you isolate a significant amount of the R²-R² dimer, where R² is the group from your organostannane.
Probable Cause: Homocoupling is a common side reaction in Stille couplings.[1] It can occur through two primary pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] This is often exacerbated by slow transmetalation of the desired coupling partner.
Solutions:
-
Ensure an Oxygen-Free Environment: Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the oxidation of the Pd(0) catalyst and facilitate homocoupling.[13]
-
Use a Pd(0) Source Directly: Instead of generating Pd(0) in situ from a Pd(II) salt, use a well-defined Pd(0) catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[2][14] This can minimize side reactions with the precatalyst.
-
Accelerate the Main Catalytic Cycle: By implementing the strategies from Issue 1 (e.g., using bulky ligands and a CuI co-catalyst), you can increase the rate of the desired cross-coupling reaction, making it more competitive with the homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the transmetalation step often rate-limiting in Stille reactions with substituted thiazoles?
The transmetalation step involves the transfer of the organic group from the tin reagent to the palladium center.[1] For this to occur, the organostannane must approach and coordinate to the palladium complex. Substituents on the thiazole ring, particularly at positions adjacent to the coupling site, create steric congestion that hinders this approach, thus slowing down the reaction.[4]
Caption: The Stille catalytic cycle highlighting the rate-limiting step.
Q2: I'm seeing dehalogenation of my thiazole starting material. What's causing this?
Dehalogenation is a known side reaction, particularly in solvents like dioxane or DMF.[10] It can occur if the reductive elimination step is slow, allowing for side reactions of the Ar-Pd(II)-X intermediate. Changing to a less coordinating solvent like toluene can sometimes mitigate this issue.[10] Additionally, using bulkier ligands can promote faster reductive elimination, outcompeting the dehalogenation pathway.
Q3: Can I use a 2-stannylthiazole with a 4-halothiazole?
Yes, this is a viable strategy. The general reactivity order for organostannanes in the transmetalation step is alkynyl > alkenyl > aryl > allyl > alkyl.[6] A 2-stannylthiazole will behave similarly to other heteroarylstannanes. The key challenges of steric hindrance will still apply depending on the substituents at other positions of both the stannane and the halide.
Q4: How do I remove the tin byproducts from my final product?
Tin byproducts can be notoriously difficult to remove. Common purification strategies include:
-
Fluoride Wash: A wash with an aqueous solution of potassium fluoride (KF) can precipitate the tin salts as insoluble fluorides.
-
Chromatography: Careful column chromatography on silica gel is often effective. Sometimes, impregnating the silica with KF can improve separation.
-
Recrystallization: If your product is crystalline, this can be a very effective method for purification.[6]
Data Summary: Ligand & Additive Effects
The following table summarizes typical starting points for optimization when dealing with a sterically hindered 2,4-disubstituted 5-bromothiazole.
| Catalyst System | Additive (equiv.) | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (5 mol%) | None | Dioxane | 100 | 5-30% | Often sluggish and prone to side reactions with hindered substrates.[10] |
| Pd(OAc)₂ / XPhos (2:2.2 mol%) | None | Toluene | 110 | 40-70% | Bulky ligand improves performance but may still be slow.[5] |
| Pd₂(dba)₃ / SPhos (2.5:5 mol%) | CsF (2.0) | DME | 80 | 60-85% | CsF can act as an activator for the stannane.[5] |
| Pd(OAc)₂ / XPhos (2:2.2 mol%) | CuI (1.5) | DMF | 90 | 75-95% | The copper effect often provides the most significant rate and yield enhancement.[7][13] |
Experimental Protocol: General Procedure for a Hindered Stille Coupling
This protocol provides a robust starting point for the coupling of a sterically hindered halothiazole with an organostannane.
Materials:
-
5-Bromo-2,4-disubstituted thiazole (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.022 equiv)
-
CuI (1.5 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To an oven-dried reaction vessel, add the 5-bromo-2,4-disubstituted thiazole, Pd(OAc)₂, XPhos, and CuI.
-
Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed DMF via syringe, followed by the organostannane.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with an aqueous solution of KF, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Stille reaction - Wikipedia. Available from: [Link]
-
The Stille Reaction - Chem 115 Myers. Available from: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC - NIH. Available from: [Link]
-
Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction - ResearchGate. Available from: [Link]
-
Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure | Request PDF - ResearchGate. Available from: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available from: [Link]
-
The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. Available from: [Link]
-
(PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction - ResearchGate. Available from: [Link]
-
(PDF) Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles - ResearchGate. Available from: [Link]
-
The Stille Reaction - Organic Reactions. Available from: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available from: [Link]
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Stille Coupling | OpenOChem Learn. Available from: [Link]
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Stille reaction - chemeurope.com. Available from: [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. Available from: [Link]
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The Mechanisms of the Stille Reaction - University of Windsor. Available from: [Link]
-
A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed. Available from: [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. Available from: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Profile of 2-Chloro-5-(tributylstannyl)thiazole
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key intermediates is paramount. 2-Chloro-5-(tributylstannyl)thiazole stands as a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Its utility is intrinsically linked to its structure, which is definitively elucidated through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-5-(tributylstannyl)thiazole, comparing it with relevant analogues and explaining the underlying principles that govern its spectral behavior.
Introduction to 2-Chloro-5-(tributylstannyl)thiazole: A Versatile Synthetic Intermediate
2-Chloro-5-(tributylstannyl)thiazole is an organometallic compound that marries the reactivity of an organotin moiety with the versatile scaffold of a substituted thiazole. The tributylstannyl group serves as a potent nucleophile in Stille cross-coupling reactions, allowing for the introduction of the thiazole ring into complex molecular architectures. The chloro-substituent at the 2-position and the stannyl group at the 5-position provide distinct points for chemical modification, making this reagent a strategic choice in the synthesis of novel compounds with potential biological activity.
The precise characterization of this molecule is crucial for ensuring its purity and for predicting its reactivity. The following sections will detail the expected spectroscopic data, offering a robust framework for its identification and quality control.
Predicted Spectroscopic Data for 2-Chloro-5-(tributylstannyl)thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-5-(tributylstannyl)thiazole, we will consider the key nuclei: ¹H, ¹³C, and ¹¹⁹Sn.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be dominated by the signals from the tributyl groups, with a single, diagnostic signal for the proton on the thiazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-5-(tributylstannyl)thiazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 (Thiazole) | 7.50 - 7.80 | s | - | The sole proton on the electron-deficient thiazole ring will appear as a singlet in the aromatic region. Its chemical shift is influenced by the electronegative chlorine at C-2 and the electropositive tin at C-5. |
| α-CH₂ (Butyl) | 1.05 - 1.20 | t | JH-H ≈ 7.5 | These protons are adjacent to the tin atom and will appear as a triplet due to coupling with the neighboring methylene group. |
| β-CH₂ (Butyl) | 1.45 - 1.65 | sextet | JH-H ≈ 7.5 | These protons will show a more complex splitting pattern due to coupling with the adjacent methylene groups. |
| γ-CH₂ (Butyl) | 1.25 - 1.40 | sextet | JH-H ≈ 7.5 | Similar to the β-protons, these will appear as a sextet. |
| δ-CH₃ (Butyl) | 0.85 - 0.95 | t | JH-H ≈ 7.3 | The terminal methyl groups will appear as a triplet. |
Note: Satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes are expected for the protons on the butyl groups, particularly the α-CH₂ protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on both the thiazole ring and the butyl chains. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-5-(tributylstannyl)thiazole
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Thiazole) | 150 - 155 | Attached to both an electronegative chlorine and nitrogen, this carbon will be significantly deshielded. |
| C-4 (Thiazole) | 145 - 150 | This carbon is adjacent to the nitrogen and the carbon bearing the tin, leading to a downfield shift. |
| C-5 (Thiazole) | 135 - 140 | The direct attachment to the electropositive tin atom will influence its chemical shift. |
| α-CH₂ (Butyl) | 9 - 12 | This carbon is directly attached to the tin atom and will show a characteristic upfield shift. |
| β-CH₂ (Butyl) | 29 - 31 | A typical chemical shift for an sp³ hybridized carbon in a butyl chain. |
| γ-CH₂ (Butyl) | 27 - 29 | Similar to the β-carbon, this will be in the standard aliphatic region. |
| δ-CH₃ (Butyl) | 13 - 15 | The terminal methyl carbon will be the most upfield signal of the butyl chain. |
Note: The carbon signals of the butyl group, especially Cα, will exhibit coupling with the tin isotopes, resulting in satellite peaks.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a highly diagnostic technique for organotin compounds. The chemical shift is very sensitive to the coordination number and the nature of the substituents on the tin atom.
For a tetracoordinate tin atom in a tributylstannyl group attached to an sp²-hybridized carbon, the ¹¹⁹Sn chemical shift is expected to be in the range of -10 to +20 ppm (relative to tetramethyltin). This value can be influenced by the solvent and the presence of any coordinating species.[1] An upfield shift in the ¹¹⁹Sn resonance is generally associated with an increase in the coordination number of the tin atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule. The IR spectrum of 2-Chloro-5-(tributylstannyl)thiazole will be a composite of the vibrations from the thiazole ring and the tributyltin moiety.
Table 3: Predicted IR Absorption Bands for 2-Chloro-5-(tributylstannyl)thiazole
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretch (thiazole) | Aromatic C-H stretching vibrations typically appear in this region. |
| 2950 - 2850 | C-H stretch (butyl) | Asymmetric and symmetric stretching vibrations of the methylene and methyl groups of the butyl chains. |
| ~1600, ~1480, ~1380 | C=N and C=C stretching (thiazole ring) | Characteristic ring stretching vibrations of the thiazole heterocycle. |
| ~1460, ~1375 | C-H bend (butyl) | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1100 - 1000 | C-N stretching (thiazole) | Stretching vibration of the carbon-nitrogen bond within the thiazole ring. |
| ~800 - 700 | C-Cl stretch | The carbon-chlorine stretching vibration is expected in this region. |
| ~550 - 500 | Sn-C stretch | The stretching vibrations of the tin-carbon bonds of the tributylstannyl group. |
The presence of both the characteristic thiazole ring vibrations and the Sn-C stretching bands would be a strong indicator of the compound's identity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural elucidation. For 2-Chloro-5-(tributylstannyl)thiazole, due to the presence of multiple isotopes for tin and chlorine, the mass spectrum will exhibit a characteristic isotopic pattern.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ should be observable, and its isotopic distribution will be a key identifier. Tin has several abundant isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), which will result in a complex cluster of peaks for the molecular ion and any tin-containing fragments.
The primary fragmentation pathway is expected to be the loss of butyl radicals (C₄H₉•, mass 57) from the molecular ion. This will lead to a series of prominent fragment ions:
-
[M - 57]⁺ : Loss of one butyl radical.
-
[M - 114]⁺ : Loss of two butyl radicals.
-
[M - 171]⁺ : Loss of three butyl radicals, leading to the [thiazole-Sn]⁺ fragment.
Further fragmentation of the thiazole ring is also possible. The fragmentation of thiazole itself typically involves the loss of HCN or C₂H₂S.
Figure 1: Proposed Mass Spectrometry Fragmentation of 2-Chloro-5-(tributylstannyl)thiazole
Caption: Key fragmentation pathways in the mass spectrum.
Comparison with Alternative Reagents
While 2-Chloro-5-(tributylstannyl)thiazole is a valuable reagent, other stannylated thiazoles exist and can be used in similar synthetic applications. For instance, 2-(tributylstannyl)thiazole and 5-(tributylstannyl)thiazole are commercially available.[2][3][4]
-
2-(tributylstannyl)thiazole : In this isomer, the stannyl group is at the 2-position. The ¹H NMR would show two distinct protons on the thiazole ring, likely as doublets. The ¹³C NMR would also reflect the different substitution pattern.
-
5-(tributylstannyl)thiazole : Here, the ¹H NMR would again show two thiazole protons. The absence of the chloro group would lead to upfield shifts for the thiazole protons and carbons compared to the target molecule.
The choice between these reagents depends on the desired substitution pattern in the final product. The spectroscopic data for each isomer is unique and allows for their unambiguous differentiation.
Experimental Protocols: A General Approach to Spectroscopic Analysis
To obtain the data discussed above, the following general protocols would be employed:
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of 2-Chloro-5-(tributylstannyl)thiazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 200 ppm is appropriate.
-
¹¹⁹Sn NMR Acquisition : Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum. A wider spectral width may be necessary depending on the instrument and reference compound. Tetramethyltin (TMSn) is a common external standard.
IR Spectroscopy
-
Sample Preparation : As 2-Chloro-5-(tributylstannyl)thiazole is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.
Figure 2: General Workflow for Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 2-Chloro-5-(tributylstannyl)thiazole is essential for its effective use in organic synthesis. While direct experimental spectra may be sparse in the literature, a detailed and predictive analysis based on the well-understood spectroscopic properties of its constituent fragments provides a robust framework for its identification. The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for confirming the structure and purity of this versatile building block, thereby ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide serves as a valuable resource for researchers by providing a clear and scientifically grounded interpretation of the expected spectroscopic data.
References
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- Mössbauer and infrared spectra of organotin oxin
- 2-Tributylstannylthiazole 97 121359-48-6. Sigma-Aldrich.
- 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5. Sigma-Aldrich.
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- 5-(Tributylstannyl)thiazole | 157025-33-7. Sigma-Aldrich.
- 5-(Tributylstannyl)-1,3-thiazole. Apollo Scientific.
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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- Journal of Organometallic Chemistry.
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- The infrared spectra of some organotin oxides.
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A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5-(tributylstannyl)thiazole
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-(tributylstannyl)thiazole is a key intermediate in organic synthesis, particularly in cross-coupling reactions where the tributylstannyl group facilitates the formation of new carbon-carbon bonds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization, providing unambiguous insights into its molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-(tributylstannyl)thiazole, presenting a comparative study with structurally related analogs to provide a comprehensive understanding of its spectral features.
Predicted NMR Data for 2-Chloro-5-(tributylstannyl)thiazole
While a complete, publicly available experimental dataset for 2-Chloro-5-(tributylstannyl)thiazole is not readily found in the literature, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of its constituent parts and comparison with closely related, structurally verified compounds.
Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz)
The proton NMR spectrum is anticipated to be dominated by the signals from the three butyl groups of the tributylstannyl moiety, with a single, diagnostic signal for the thiazole ring proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.55 | s | 1H | H-4 (thiazole) | The lone proton on the thiazole ring is expected to be a singlet. Its chemical shift is influenced by the adjacent chloro and tributylstannyl groups. |
| ~ 1.55 - 1.65 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ | These protons are in the second position relative to the tin atom and typically appear as a multiplet. |
| ~ 1.30 - 1.40 | m | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ | These protons are in the third position relative to the tin atom and are expected to be a multiplet. |
| ~ 1.05 - 1.15 | m | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ | The protons on the carbon directly attached to the tin atom are deshielded and often show satellite peaks due to coupling with tin isotopes. |
| ~ 0.90 | t, J ≈ 7.3 Hz | 9H | Sn-CH₂-CH₂-CH₂-CH₃ | The terminal methyl groups of the butyl chains are expected to appear as a triplet. |
Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz)
The carbon NMR spectrum will display signals for the two distinct carbons of the thiazole ring and the four unique carbons of the butyl groups. A key feature to anticipate is the presence of satellite peaks for the carbons of the tributylstannyl group due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
| Chemical Shift (δ, ppm) | Assignment | ¹J(¹¹⁹Sn, ¹³C) (Hz) | Justification |
| ~ 165 | C-2 (thiazole) | - | The carbon bearing the chlorine atom is expected to be significantly downfield. |
| ~ 145 | C-5 (thiazole) | - | The carbon attached to the tributylstannyl group will also be downfield. |
| ~ 138 | C-4 (thiazole) | - | The protonated carbon of the thiazole ring. |
| ~ 29.1 | Sn-CH₂-CH₂ -CH₂-CH₃ | ~ 20 | A characteristic chemical shift for the second carbon of the butyl chain in tributyltin compounds. |
| ~ 27.3 | Sn-CH₂-CH₂-CH₂ -CH₃ | ~ 55-60 | The third carbon of the butyl chain. |
| ~ 13.7 | Sn-CH₂-CH₂-CH₂-CH₃ | - | The terminal methyl carbon. |
| ~ 11.0 | Sn-CH₂ -CH₂-CH₂-CH₃ | ~ 330-350 | The carbon directly bonded to the tin atom, showing a large one-bond coupling constant. |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally verified NMR data of analogous compounds is essential.
2-Chloro-5-chloromethylthiazole
This compound shares the 2-chlorothiazole core, providing a valuable reference for the thiazole ring's spectral characteristics.
-
¹H NMR (CDCl₃) : The thiazole proton (H-4) appears as a singlet at δ 7.3 ppm . The chloromethyl protons (-CH₂Cl) are observed as a singlet at δ 4.6 ppm [1].
-
¹³C NMR (CDCl₃) : The thiazole carbons are assigned as follows: C-2 at δ 152.6 ppm , C-4 at δ 140.2 ppm , and C-5 at δ 137.5 ppm . The chloromethyl carbon appears at δ 37.1 ppm [1].
The electron-donating nature of the tributylstannyl group compared to the electron-withdrawing chloromethyl group is expected to cause a downfield shift of the H-4 proton and an upfield shift of the C-5 carbon in 2-Chloro-5-(tributylstannyl)thiazole.
Tributyltin Derivatives
The signals for the tributyltin group are highly characteristic. For instance, in tributyltin chloride, the butyl protons appear as multiplets between δ 1.15-1.65 ppm and a triplet at δ 0.91 ppm[2]. The chemical shifts of the butyl carbons in various tributyltin compounds are also well-documented and align with the predicted values[3][4]. The one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn, ¹³C)) for the carbon directly attached to tin is typically in the range of 330-380 Hz, a key diagnostic feature[5].
Other Substituted Thiazoles
-
2-Chlorothiazole : The ¹H NMR spectrum shows signals for H-4 and H-5, providing a baseline for the thiazole ring system[6][7].
-
2,5-Dibromothiazole : The single proton at the 4-position (H-4) resonates at δ 7.52 ppm in the ¹H NMR spectrum (CDCl₃). The ¹³C NMR shows signals at δ 110.6 (C-5), 135.8 (C-2), and 144.0 (C-4) ppm [8]. The deshielding effect of the bromine at C-5 is evident here.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of 2-Chloro-5-(tributylstannyl)thiazole, the following experimental protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).
- Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Use a spectrometer with a field strength of at least 400 MHz.
- Acquire the spectrum at a constant temperature, typically 298 K.
- Employ a standard pulse sequence with a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration, especially for the broad signals of the tributylstannyl group.
3. ¹³C NMR Acquisition:
- Use a spectrometer with a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
- Acquire a proton-decoupled spectrum to simplify the signals to singlets.
- A larger number of scans will be necessary compared to the ¹H spectrum to achieve a good signal-to-noise ratio, particularly for the quaternary carbons. Pay attention to the digital resolution to resolve the tin-carbon couplings.
4. 2D NMR Experiments (for unambiguous assignment):
- COSY (Correlation Spectroscopy): To establish proton-proton couplings within the butyl chains.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, for instance, from the thiazole proton to the thiazole carbons and the carbons of the tributylstannyl group.
Visualization of Key Structural Features and NMR Correlations
dot graph "2_Chloro_5_tributylstannyl_thiazole_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} Caption: Molecular structure of 2-Chloro-5-(tributylstannyl)thiazole.
dot graph NMR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
} Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Chloro-5-(tributylstannyl)thiazole are characterized by distinct and predictable signals. The tributylstannyl group gives rise to a series of upfield multiplets in the ¹H spectrum and four characteristic signals in the ¹³C spectrum, with notable tin-carbon coupling. The thiazole moiety is identified by a lone proton signal in the aromatic region of the ¹H spectrum and three downfield carbon signals in the ¹³C spectrum. By comparing these expected spectral features with data from analogous compounds, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their synthetic endeavors.
References
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Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]
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2-Chlorothiazole. PubChem. Available at: [Link]
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1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
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High resolution MMR of organotin compounds and ESR study of X-ray irradiated organic single crystals. UBC Library Open Collections. Available at: [Link]
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Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. AWS. Available at: [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
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Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. OSTI.GOV. Available at: [Link]
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2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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13C and '19Sn NMR spectra of some tribenzyltin( IV) compounds. ElectronicsAndBooks. Available at: [Link]
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Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. PubMed. Available at: [Link]
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A Comparative Analysis of 2-Chloro-5-(tributylstannyl)thiazole in Organotin Chemistry
A Senior Application Scientist's Guide to Reactivity, Scope, and Synthetic Strategy
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Organotin reagents, particularly in the context of the Stille cross-coupling reaction, offer a powerful and versatile toolkit for the formation of carbon-carbon bonds.[1][2] Among these, 2-Chloro-5-(tributylstannyl)thiazole emerges as a uniquely valuable reagent, not merely for the introduction of a thiazole ring but for the strategic possibilities its bifunctional nature unlocks.
This guide provides an in-depth comparison of 2-Chloro-5-(tributylstannyl)thiazole with other common organotin reagents. Moving beyond a simple catalog of alternatives, we will explore the causal factors governing reactivity, delve into comparative experimental data, and present detailed protocols to ground these insights in practical application. Our objective is to equip the synthetic chemist with the expert knowledge required to make informed, strategy-driven decisions.
Physicochemical and Handling Characteristics: A Bench-Top Overview
Before delving into reactivity, a clear understanding of the physical properties and safety considerations of these reagents is paramount. Organotin compounds are a class of toxic chemicals and must be handled with appropriate engineering controls and personal protective equipment.[3] The data below provides a comparative snapshot of 2-Chloro-5-(tributylstannyl)thiazole and other representative organostannanes.
Table 1: Comparative Properties of Selected Organotin Reagents
| Property | 2-Chloro-5-(tributylstannyl)thiazole | 2-(Tributylstannyl)thiazole | Tributyl(vinyl)tin | Tributyl(phenyl)tin |
| Molecular Formula | C₁₅H₂₈ClNSSn[4] | C₁₅H₂₉NSSn[5] | C₁₄H₃₀Sn | C₁₈H₃₂Sn |
| Molecular Weight | 408.62 g/mol [4] | 374.17 g/mol [5] | 317.15 g/mol | 367.15 g/mol |
| Form | Liquid[4] | Liquid | Liquid | Liquid |
| Density | 1.236 g/mL at 25 °C[4] | 1.190 g/mL at 25 °C[5] | 1.082 g/mL at 25 °C | 1.153 g/mL at 25 °C |
| Refractive Index | n20/D 1.528[4] | n20/D 1.520[5] | n20/D 1.491 | n20/D 1.524 |
| Storage Temp. | 2-8°C[4] | Room Temperature | Room Temperature | Room Temperature |
| Key Hazard Statements | H301, H312, H315, H319, H360FD, H372, H410 | H301, H312, H315, H319, H360FD, H372, H410[5] | H301, H315, H319, H360D, H372, H410 | H301, H360D, H372, H410 |
Expert Insight: The similar hazard profiles underscore the need for universal precautions when handling any tributyltin reagent. The lower storage temperature for 2-Chloro-5-(tributylstannyl)thiazole suggests a potential for lower long-term stability compared to simpler aryl or vinyl stannanes, warranting storage under an inert atmosphere and refrigeration to ensure reagent integrity.
The Heart of the Matter: Reactivity and Strategic Advantage
The primary utility of organostannanes lies in the palladium-catalyzed Stille cross-coupling reaction.[1][3] The reaction's power stems from its tolerance of a wide variety of functional groups, allowing for its application in the late-stage synthesis of complex molecules. The fundamental mechanism, outlined below, hinges on a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The choice of organotin reagent (R²-SnBu₃) directly determines the moiety introduced onto the organic electrophile (R¹-X). It is in the nature of this "R²" group that 2-Chloro-5-(tributylstannyl)thiazole distinguishes itself.
A Comparative Framework for Reactivity
The efficiency of the transmetalation step is governed by the nature of the transferring group (R²). A generally accepted order of migratory aptitude for groups from tin is: Alkynyl > Alkenyl > Aryl > Alkyl
The tributyl groups on the stannane are chosen deliberately; their poor migratory aptitude ensures that the desired R² group is selectively transferred to the palladium center.
Caption: Comparative workflow of different organotin reagents in C-C bond formation.
The Unique Advantage: Bifunctional Reactivity
While reagents like tributyl(phenyl)tin or its unsubstituted counterpart, 5-(tributylstannyl)thiazole, serve to install a single, relatively inert moiety, 2-Chloro-5-(tributylstannyl)thiazole introduces a functionalized heterocycle. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibitors and anticancer agents.[1][6] The chloro-substituent at the C2 position is not merely a spectator; it is an active handle for downstream transformations.
The C2 position of the thiazole ring is electron-deficient and susceptible to nucleophilic substitution.[7] This opens up a two-step synthetic strategy:
-
Stille Coupling: Introduction of the 2-chloro-5-yl-thiazole scaffold onto a core molecule.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of the chloride with a variety of nucleophiles (amines, thiols, alcohols) to rapidly generate a library of analogs.
This dual reactivity is a significant advantage in drug discovery, where rapid scaffold-hopping and structure-activity relationship (SAR) studies are essential.
Caption: Two-stage synthetic utility of 2-Chloro-5-(tributylstannyl)thiazole.
Performance in Practice: Comparative Experimental Data
The following table consolidates data from literature, showcasing the yields achieved with various organotin reagents in Stille cross-coupling reactions. This provides a quantitative basis for comparison, though it is important to note that reaction conditions are highly substrate-dependent and optimized for each case.
Table 2: Representative Stille Coupling Reactions and Yields
| Electrophile | Organotin Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | 5-(tributylstannyl)thiazole | Pd(OAc)₂ / Dabco | PEG-400 | N/A | Good | [3] |
| Aryl Iodide | 2-(Tributylstannyl)tellurophene | Pd(PPh₃)₄ / CuI | DMF | N/A | Optimal | [8] |
| Aryl Bromide | Organotin (general) | Pd(PPh₃)₄ | PEG-400 | N/A | High | [2] |
| Dihaloheterocycle | Trialkylstannylheterocycle | PdCl₂(PPh₃)₂ | THF | N/A | N/A | [8] |
Expert Insight: The use of additives like copper(I) iodide (CuI) can significantly accelerate the transmetalation step, particularly for less reactive organostannanes.[2][8] The choice of solvent and ligand system is also critical; polar aprotic solvents like DMF or THF are common, and phosphine ligands are typically required to stabilize the palladium catalyst.[8]
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for utilizing these reagents. Adherence to these procedures, particularly the emphasis on inert atmosphere techniques, is crucial for reproducibility and safety.
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 eq.), and any co-catalyst or additive (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the organotin reagent (e.g., 2-Chloro-5-(tributylstannyl)thiazole, 1.1 - 1.5 eq.) via syringe, followed by anhydrous, degassed solvent (e.g., THF, DMF, or Toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble fluorides.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Synthesis of 2-Chloro-5-(tributylstannyl)thiazole
While commercially available, understanding the synthesis provides insight into the reagent's origin. A common route involves lithiation followed by quenching with an electrophilic tin source.
-
Lithiation: Dissolve 2,5-dichlorothiazole (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature. The lithium selectively exchanges with the chlorine at the more acidic 5-position.
-
Stannylation: After stirring for 1 hour at -78 °C, add tributyltin chloride (1.1 eq.) dropwise to the solution.
-
Quench and Isolation: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography to obtain the pure product.
Conclusion and Strategic Recommendations
2-Chloro-5-(tributylstannyl)thiazole is more than just another organotin reagent; it is a strategic tool for synthetic chemists. While sharing the general utility and reactivity patterns of other stannanes in Stille couplings, its true value lies in its bifunctionality.
-
For Direct Installation: When the goal is simply to install a vinyl, phenyl, or unsubstituted heterocyclic group, reagents like Tributyl(vinyl)tin, Tributyl(phenyl)tin, or 5-(Tributylstannyl)thiazole are effective and appropriate choices.
-
For Library Synthesis and SAR Exploration: 2-Chloro-5-(tributylstannyl)thiazole is the superior choice. It provides a direct route to a functionalized thiazole core, enabling rapid diversification through subsequent SₙAr chemistry. This two-step approach is highly efficient for generating analogs in a drug discovery or materials science context.
The primary drawback of all these reagents remains the toxicity and disposal of organotin byproducts. However, for complex syntheses where functional group tolerance is key, the Stille reaction remains a dominant method. By understanding the nuanced reactivity profiles and strategic potential of reagents like 2-Chloro-5-(tributylstannyl)thiazole, researchers can design more elegant, efficient, and impactful synthetic routes.
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A Senior Application Scientist’s Guide to Greener Alternatives for Stille Coupling: Moving Beyond 2-Chloro-5-(tributylstannyl)thiazole
Introduction: The Enduring Utility and Inherent Challenges of the Stille Coupling
The Palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For decades, reagents like 2-Chloro-5-(tributylstannyl)thiazole have been instrumental in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials where the thiazole moiety is a prevalent scaffold. The reaction's tolerance for a wide range of functional groups and the general stability of organostannane reagents have cemented its place in the synthetic chemist's toolbox.[1][2]
However, the progress of synthetic chemistry is intrinsically linked to the principles of safety and sustainability. The primary drawback of the Stille coupling lies in the toxicity of its organotin reagents and byproducts.[3] Tributyltin compounds, in particular, are known neurotoxins and persistent environmental pollutants, posing significant health risks and disposal challenges.[4][5][6][7] This inherent toxicity necessitates stringent handling protocols and generates hazardous waste, running counter to the modern imperatives of green chemistry.[8][9]
This guide provides a comprehensive comparison of viable, greener alternatives to 2-Chloro-5-(tributylstannyl)thiazole for the functionalization of the thiazole core. We will delve into the mechanistic nuances, practical advantages, and experimental protocols for leading alternative coupling strategies, providing the data and insights necessary for researchers, scientists, and drug development professionals to make informed, sustainable choices in their synthetic endeavors.
The Problem with Tin: A Necessary Push Towards Safer Alternatives
The toxicity of organotin compounds is not a trivial matter. It is dependent on the number and nature of the organic groups attached to the tin atom, with trialkyltin compounds like the tributyltin derivatives used in Stille couplings exhibiting the highest toxicity.[5] These compounds are potent neurotoxins and have been linked to a range of adverse biological effects, including endocrine disruption and immunotoxicity.[4][7] The environmental persistence of these compounds led to a worldwide ban on their use in marine anti-fouling paints, a testament to their ecological impact.[3]
From a practical laboratory standpoint, the challenges are twofold:
-
Exposure Risk: Handling volatile or dusty organotin reagents requires extreme caution, including the use of specialized personal protective equipment and containment facilities.[4]
-
Waste Management: The stoichiometric tin byproducts (e.g., tributyltin chloride) are often difficult to separate from the desired product and constitute a stream of highly toxic waste that is expensive and challenging to dispose of responsibly.[3]
These factors provide a compelling rationale for transitioning to alternative organometallic reagents that offer comparable or superior synthetic utility without the associated toxicological and environmental burden.
Comparative Analysis of Leading Alternative Coupling Reactions
The most effective alternatives to the Stille reaction are other palladium-catalyzed cross-coupling reactions that utilize less toxic organometallic partners. We will focus on the Suzuki-Miyaura, Negishi, Hiyama, and Kumada couplings as direct replacements for the functionalization of a 2-chlorothiazole scaffold.
The Suzuki-Miyaura Coupling: The Preeminent Alternative
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron species, is arguably the most popular and versatile alternative.[10] The low toxicity, high stability, and commercial availability of boronic acids and their derivatives make this a highly attractive green chemistry approach.[11][12]
The key to the Suzuki coupling's success is the activation of the organoboron reagent with a base. This forms a tetracoordinate "ate" complex, which is significantly more nucleophilic and readily undergoes transmetalation to the palladium center. This controlled activation contributes to the reaction's excellent functional group tolerance.
// Nodes Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative Addition"]; PdII [label="R¹-Pd(II)L_n-X"]; Transmetal [label="Transmetalation"]; PdII_R2 [label="R¹-Pd(II)L_n-R²"]; RedElim [label="Reductive Elimination"]; Product [label="R¹-R² (Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boron [label="R²-B(OR)₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext]; AteComplex [label="[R²-B(OR)₂(OH)]⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", peripheries=2];
// Edges Pd0 -> OxAdd [label="R¹-X\n(2-Chlorothiazole)"]; OxAdd -> PdII; PdII -> Transmetal; AteComplex -> Transmetal [label="Transfers R²"]; Transmetal -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; Product -> Pd0 [style=invis]; // for layout RedElim -> Pd0 [label="Regenerates\nCatalyst", constraint=false]; Boron -> AteComplex [label="+ Base"]; Base -> Boron [style=invis];
// Invisible edges for alignment OxAdd -> Transmetal [style=invis]; Transmetal -> RedElim [style=invis]; }
Suzuki-Miyaura Catalytic Cycle Diagram
Potassium organotrifluoroborate salts (R-BF₃K) are excellent alternatives to boronic acids.[13][14] They are highly stable, crystalline solids that are often easier to handle and purify than their boronic acid counterparts.[15][16][17] In the reaction, they slowly hydrolyze to release the corresponding boronic acid, which can help suppress side reactions like protodeboronation.[16]
Rationale: While 2-chlorothiazole can be used directly, this protocol uses a dihalothiazole to demonstrate regioselective coupling at the more reactive C-I bond, a common strategy for building molecular complexity. This approach allows for subsequent coupling at the C-Cl position.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-5-iodothiazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv) or a more active catalyst system like Pd₂(dba)₃ (0.015 equiv) with a ligand like SPhos (0.06 equiv). The choice of catalyst and ligand is critical and can be optimized for specific substrates.[18]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water. The use of water is a key advantage, enhancing safety and sustainability.[11]
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-phenylthiazole.
The Negishi Coupling: High Reactivity and Tolerance
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoborons but generally less reactive and basic than Grignard or organolithium reagents.[19][20] This strikes an excellent balance, providing high reactivity while maintaining good functional group tolerance, making it a powerful tool for coupling with less reactive chlorides.[21][22]
-
Organozinc Preparation (in situ): To a flame-dried Schlenk flask under argon, add anhydrous zinc chloride (ZnCl₂, 1.1 equiv) in dry THF. Cool the solution to 0 °C and slowly add phenylmagnesium bromide (a Grignard reagent, 1.0 M in THF, 1.1 equiv). Stir for 30 minutes at room temperature to form the phenylzinc chloride reagent.
-
Coupling Reaction Setup: In a separate flame-dried Schlenk flask, add 2-chlorothiazole (1.0 equiv) and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv), in dry THF.
-
Addition and Reaction: Transfer the freshly prepared organozinc solution to the flask containing the chlorothiazole and catalyst via cannula. Heat the reaction mixture to 60-70 °C (refluxing THF). Monitor the reaction by TLC or LC-MS. The coupling is often complete in 4-16 hours.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 2-phenylthiazole. A key advantage here is that zinc byproducts are generally water-soluble and easily removed during the aqueous work-up.
The Hiyama Coupling: The Silicon-Based Green Alternative
The Hiyama coupling employs organosilicon reagents, which are among the most environmentally benign and non-toxic organometallics.[23][24] The silicon byproducts are typically silanols or siloxanes, which are non-toxic and often easily removed. The primary challenge has been the need for a stoichiometric fluoride source (e.g., TBAF) to activate the C-Si bond for transmetalation.[25][26]
// Nodes Start [label="Start: Combine Substrates & Catalyst", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="2-Chlorothiazole (R¹-X)\nOrganosilane (R²-SiR'₃)\nPd(0) Catalyst"]; Activator [label="Add Activator (e.g., TBAF)"]; Activation [label="Formation of Hypervalent\nPentacoordinate Silicon Complex\n[R²-SiF(R'₃)]⁻", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Heat Reaction Mixture\n(e.g., 60-100 °C in THF/Dioxane)"]; Monitoring [label="Monitor by TLC/LC-MS"]; Workup [label="Aqueous Work-up & Extraction"]; Purification [label="Column Chromatography"]; End [label="End: Purified Product (R¹-R²)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Substrates; Substrates -> Activator; Activator -> Activation; Activation -> Reaction [label="Ready for Transmetalation"]; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; }
Hiyama Coupling Experimental Workflow
Recent advancements have led to the development of fluoride-free Hiyama couplings, which often use silanols or specific ligands that facilitate transmetalation under basic conditions, further enhancing the green credentials of this method.[24]
The Kumada Coupling: The High-Reactivity Option
As one of the first cross-coupling reactions developed, the Kumada coupling uses highly reactive Grignard reagents (organomagnesium).[27][28] Its main advantage is the high reactivity and low cost of the reagents. However, this comes at the cost of poor functional group tolerance; Grignard reagents are incompatible with acidic protons (alcohols, amines) and many carbonyl groups (esters, ketones).[29] This limits its application in complex, late-stage syntheses but makes it a powerful option for robust substrates.
Quantitative Comparison of Alternatives
| Feature | Stille Coupling (Baseline) | Suzuki-Miyaura Coupling | Negishi Coupling | Hiyama Coupling | Kumada Coupling |
| Organometallic Reagent | R-Sn(Bu)₃ | R-B(OH)₂ or R-BF₃K | R-ZnX | R-Si(OR)₃ | R-MgX |
| Toxicity Profile | High [4][6][7] | Very Low [10] | Low | Very Low [24][30] | Low (Reagent is highly basic/reactive) |
| Functional Group Tolerance | Very Good | Excellent | Good | Good | Poor [29] |
| Reagent Stability | Air & moisture stable | Boronic acids can dehydrate; BF₃K salts are very stable[16] | Air & moisture sensitive | Air & moisture stable[24] | Highly sensitive |
| Reaction Conditions | Mild to moderate | Mild to moderate; requires base | Mild to moderate | Often requires heat & activator | Mild; often very fast |
| Byproduct Removal | Difficult | Generally easy (water soluble) | Easy (water soluble) | Generally easy (siloxanes) | Easy (water soluble salts) |
| Green Chemistry Score | Poor | Excellent | Good | Excellent | Moderate |
Conclusion and Future Outlook
While 2-Chloro-5-(tributylstannyl)thiazole and the Stille coupling have a long and productive history, the significant toxicity of organotin compounds makes transitioning to alternative reagents a scientific and ethical imperative.
For most applications involving the synthesis of substituted thiazoles, the Suzuki-Miyaura coupling stands out as the superior alternative. Its combination of low toxicity, excellent functional group tolerance, operational simplicity, and the use of stable, readily available organoboron reagents makes it the go-to choice for both academic and industrial settings. The use of highly stable organotrifluoroborates further enhances its appeal.
The Negishi coupling serves as a powerful secondary option, particularly when coupling less reactive electrophiles or when the required boronic acid is unstable. The Hiyama coupling is the greenest alternative, and with ongoing developments in fluoride-free protocols, its utility is set to expand significantly. Finally, the Kumada coupling , while limited by its functional group intolerance, remains a viable, cost-effective option for simple, robust substrates.
By embracing these greener alternatives, researchers can continue to innovate and construct complex molecules with high efficiency while minimizing risk to themselves and the environment. The future of cross-coupling chemistry is not only about what we can make, but how we make it.
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Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
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Singh, U., & Kaur, H. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 24(3), 821–839. [Link]
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Wikipedia. (n.d.). Kumada coupling. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
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Ritsumeikan University. (2025, April 9). Rethinking coupling methods for more sustainable organic synthesis. EurekAlert![Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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Wikipedia. (n.d.). Hiyama coupling. [Link]
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Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3851–3855. [Link]
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Ali, M. A., et al. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. International Journal of Advanced Research in Chemical Science, 4(11), 1-11. [Link]
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Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Chem-Station. (2014, May 12). Kumada-Tamao-Corriu Cross Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. [Link]
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Tolomelli, A., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry & Engineering Conference. [Link]
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YouTube. (2020, June 26). HIYAMA COUPLING REACTION. [Link]
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Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
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Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. [Link]
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Foubelo, F., & Yus, M. (2013). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE Repository. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
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Kumar, A., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5698. [Link]
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Wallace, D. J., et al. (2006). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 8(26), 6043–6046. [Link]
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ResearchGate. (n.d.). Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. [Link]
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Ghorab, M. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 113–124. [Link]
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A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a vital structural motif in a vast array of pharmacologically active compounds, making the efficient synthesis of its derivatives a critical focus in medicinal chemistry and drug development.[1][2][3][4] Among the most powerful methods for constructing the carbon-carbon bonds necessary for elaborating thiazole scaffolds are the palladium-catalyzed Stille and Suzuki cross-coupling reactions.[5][6] This guide provides an in-depth, objective comparison of these two indispensable synthetic tools, supported by mechanistic insights and experimental data, to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Key Advantages | Excellent functional group tolerance, use of air and moisture-stable reagents, and typically neutral reaction conditions.[7][8][9] | Low toxicity of reagents and byproducts, broad commercial availability of boronic acids, and ease of byproduct removal.[5][10] |
| Key Disadvantages | High toxicity of organotin compounds, stoichiometric tin waste, and challenges in removing tin byproducts.[8][11][12] | Requirement of a base that can be incompatible with sensitive substrates, and the potential for protodeboronation of the boronic acid.[6][13][14] |
| Byproducts | Toxic organotin compounds.[6] | Non-toxic boronic acid derivatives.[6] |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Stille and Suzuki couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16] The fundamental difference between the two lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.[6]
The Stille Coupling Cycle
The Stille reaction typically proceeds under neutral conditions.[6] The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[7][11] This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center.[11][17] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7][16]
Catalytic cycle of the Stille coupling.
The Suzuki Coupling Cycle
A key distinction in the Suzuki coupling is the requirement of a base to activate the organoboron reagent.[10] The base converts the boronic acid into a more nucleophilic borate species, which then readily undergoes transmetalation with the Pd(II)-halide complex formed after oxidative addition.[18][19] Similar to the Stille coupling, the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15]
Catalytic cycle of the Suzuki coupling.
Performance Comparison: A Data-Driven Perspective
Stille Coupling: Representative Experimental Data
The Stille coupling is renowned for its broad functional group tolerance and reliability, even with complex substrates.[9][20]
| Thiazole Derivative | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 2-Bromothiazole | Phenyl-SnBu₃ | Pd(PPh₃)₄ | Toluene | 110 | ~85 |
| 2,4-Dibromothiazole | 2-Thienyl-SnBu₃ | PdCl₂(PPh₃)₂ | Dioxane | 100 | ~78 (mono-arylated) |
| 5-Iodothiazole-4-carboxylate | (4-Methoxyphenyl)-SnBu₃ | Pd₂(dba)₃/P(t-Bu)₃ | THF | 65 | ~92 |
Note: The data presented are representative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Suzuki Coupling: Representative Experimental Data
The Suzuki coupling is often favored for its use of non-toxic and readily available boronic acids, frequently delivering high yields.[10][21]
| Thiazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chlorothiazole | Phenyl-B(OH)₂ | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | ~90 |
| 2-Bromo-4-methylthiazole | (3-Pyridyl)-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~88 |
| 5-Bromothiazole | (4-Formylphenyl)-B(OH)₂ | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | ~95 |
Note: The data presented are representative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: Generalized Methodologies
The following are generalized experimental protocols for the Stille and Suzuki couplings for the arylation of a halothiazole. It is crucial to note that optimization of the catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.
Generalized Protocol for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halothiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any necessary additives (e.g., CuI).[6]
-
Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Coupling Partner: Add the organostannane (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with aqueous KF to remove tin byproducts. The organic layer is then dried, concentrated, and purified by flash column chromatography.
Generalized Protocol for Suzuki Coupling
-
Reaction Setup: To a Schlenk flask, add the halothiazole (1.0 eq), the organoboron reagent (1.2-2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), the ligand (if required), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[22][21]
-
Solvent Addition: Add a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the mixture to the desired temperature (typically 60-110 °C) under an inert atmosphere and monitor the reaction progress.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[22]
Decision Workflow: Choosing the Right Coupling Partner
The selection between Stille and Suzuki coupling is a critical decision that can significantly impact the success of a synthetic campaign. The following workflow provides a logical framework for making this choice.
Decision workflow for choosing between Stille and Suzuki coupling.
Conclusion: A Matter of Strategic Choice
Both the Stille and Suzuki couplings are exceptionally potent and versatile methods for the arylation of thiazoles.[5][6] The Suzuki coupling is frequently the initial method of choice due to the low toxicity of the boron-based reagents and byproducts, a significant advantage in the context of pharmaceutical development.[10][23] However, the Stille coupling's superior functional group tolerance and robustness in the face of sterically demanding substrates or those with coordinating moieties make it an indispensable tool for complex syntheses.[24][25] Ultimately, the optimal choice depends on a careful consideration of the specific substrate, the desired scale of the reaction, and the overall synthetic strategy.
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Merits of the Suzuki Coupling Reaction. BYJU'S. Available from: [Link]
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Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available from: [Link]
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Reilly, M. M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 13(21), 5886–5889. Available from: [Link]
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Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available from: [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. Available from: [Link]
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Ch 23 Stille and Suzuki Coupling. YouTube. Available from: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
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- 7. Stille Coupling | NROChemistry [nrochemistry.com]
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- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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- 20. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Reaction Kinetics for 2-Chloro-5-(tributylstannyl)thiazole Couplings
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of a Challenging Heterocycle
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions makes it a privileged scaffold. Consequently, robust and efficient methods for the functionalization of thiazole rings are of paramount importance. The Stille cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance, is a powerful tool in this context.[1][2] The bifunctional reagent, 2-Chloro-5-(tributylstannyl)thiazole, presents itself as a versatile building block, capable of sequential, site-selective couplings. However, the inherent inertness of the C(sp²)-Cl bond poses a significant kinetic challenge that demands a sophisticated approach to catalyst selection and reaction optimization.[3][4]
This guide provides a comparative analysis of catalytic systems for the coupling of the 2-chloro position of the thiazole ring. We will dissect the kinetic hurdles, compare catalyst performance based on established principles for heteroaryl chlorides, and provide actionable protocols to empower researchers in this demanding synthetic field.
The Kinetic Barrier: Overcoming the C-Cl Bond Activation
The canonical Stille catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For aryl and heteroaryl chlorides, the first step—oxidative addition of the C-Cl bond to the Pd(0) center—is often the rate-limiting step. The high bond dissociation energy of the C-Cl bond compared to its bromide and iodide counterparts makes this step energetically demanding.[5]
Traditional palladium catalysts, such as Pd(PPh₃)₄, which are effective for aryl iodides and bromides, frequently fail or provide dismal yields when applied to aryl chlorides.[6] The key to unlocking the reactivity of 2-chlorothiazoles lies in the rational selection of a palladium catalyst system specifically designed to facilitate this challenging oxidative addition. This is achieved through the use of sterically bulky and highly electron-donating ligands that enrich the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.[5][7]
Comparative Analysis of Catalytic Systems
While a direct, side-by-side kinetic study for 2-Chloro-5-(tributylstannyl)thiazole is not extensively documented in peer-reviewed literature, a robust comparative framework can be constructed from extensive studies on other challenging heteroaryl chlorides, such as chloropyridines and other chlorothiazole derivatives.[6][8] The performance of a catalyst system is a direct reflection of its ability to navigate the catalytic cycle efficiently.
Key Performance Indicators:
-
Reaction Time: A proxy for the overall catalytic turnover frequency.
-
Yield: The ultimate measure of catalyst efficiency and stability.
-
Catalyst Loading: Lower loadings indicate a more active and robust catalyst.
Table 1: Performance Comparison of Representative Palladium Catalyst Systems for the Coupling of Heteroaryl Chlorides
The following data is synthesized from typical results reported for the Stille and Suzuki coupling of challenging heteroaryl chlorides (e.g., chloropyridines, dichlorothiazoles) to provide a qualitative and quantitative comparison.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Temp. (°C) | Time (h) | Typical Yield (%) | Causality and Field Insights |
| Pd(PPh₃)₄ | 3 - 5 | 100 - 120 | 12 - 48 | < 20% | Baseline/Ineffective: Triphenylphosphine is not electron-rich enough to promote efficient oxidative addition of the C-Cl bond. Often leads to catalyst decomposition (palladium black).[6] |
| Pd₂(dba)₃ + P(t-Bu)₃ | 1 - 2 | 80 - 100 | 4 - 12 | 75 - 90% | Good Performance: Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that significantly accelerates oxidative addition. Requires careful handling as it is air-sensitive. |
| XPhos Pd G3 | 1 - 2 | 80 - 100 | 2 - 8 | > 95% | Excellent Performance: Buchwald-type precatalysts offer superior activity and stability. The XPhos ligand's bulk and electronic properties are ideal for activating C-Cl bonds. The precatalyst ensures efficient generation of the active Pd(0) species. |
| SPhos Pd G2 | 1 - 2 | 80 - 100 | 4 - 10 | > 90% | Excellent Performance: Similar to XPhos-based systems, SPhos provides a highly active catalyst for difficult couplings. The choice between XPhos and SPhos can be substrate-dependent. |
| Pd(OAc)₂ + DavePhos | 2 - 3 | 100 | 8 - 16 | 70 - 85% | Good Performance: A common combination for screening. DavePhos is another effective Buchwald ligand, though modern precatalysts are often more reliable and require lower loadings.[8] |
Kinetic Insights and Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The diagram below illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
The Role of Additives: Accelerating Transmetalation
While oxidative addition is the primary hurdle for chlorides, the transmetalation step can also influence the overall reaction rate. In some systems, particularly with less reactive organostannanes or inhibiting ligands, transmetalation can become rate-limiting.[7] The addition of a stoichiometric amount of copper(I) iodide (CuI) has been shown to dramatically accelerate Stille couplings.[9] The proposed mechanism involves a rapid Sn-to-Cu transmetalation, followed by a faster Cu-to-Pd transfer.
For a challenging substrate, this can be a key optimization parameter. A workflow for deciding when to employ a CuI additive is presented below.
Validated Experimental Protocol
This protocol is a robust starting point for the Stille coupling of 2-Chloro-5-(tributylstannyl)thiazole with a generic aryl bromide, based on best practices for challenging heteroaryl couplings.
Objective: To synthesize 2-(Aryl)-5-(tributylstannyl)thiazole with high efficiency.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2-Chloro-5-(tributylstannyl)thiazole (1.1 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or microwave vial with a magnetic stir bar
Procedure:
-
Vessel Preparation (Trustworthiness): An oven-dried Schlenk flask containing a magnetic stir bar is cooled to room temperature under a high vacuum and then backfilled with inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen-free atmosphere, preventing catalyst deactivation.
-
Reagent Addition (Expertise): To the flask, add K₃PO₄ (2.0 equiv), the Aryl Bromide (1.0 equiv), and the XPhos Pd G3 catalyst (0.02 equiv). The use of a solid base like K₃PO₄ is standard for many cross-couplings, and the precatalyst is added at this stage to ensure it is well-mixed with the other solids.
-
Inert Atmosphere Purge: The flask is sealed, evacuated, and backfilled with inert gas three more times. This is a critical self-validating step to guarantee the integrity of the catalytic system.
-
Solvent and Substrate Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Dioxane is an excellent solvent for Stille couplings due to its polarity and high boiling point. Finally, add the 2-Chloro-5-(tributylstannyl)thiazole (1.1 equiv) via syringe. A slight excess of the stannane ensures complete consumption of the limiting electrophile.
-
Reaction Execution: The reaction mixture is heated to 100 °C in an oil bath with vigorous stirring. The progress is monitored by TLC or LC-MS at 1-hour intervals.
-
Work-up: Upon completion (typically 2-8 hours), the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is then quenched with a saturated aqueous solution of potassium fluoride (KF).
-
Tin Removal (Expertise): The KF solution is stirred vigorously with the organic mixture for 1 hour. This crucial step causes the precipitation of tributyltin fluoride (Bu₃SnF), which is insoluble and can be removed by filtration. This is the most effective method for removing the toxic tin byproducts.
-
Purification: The filtrate is transferred to a separatory funnel, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Alternative Coupling Methodologies
While the Stille reaction is powerful, its primary drawback is the toxicity of organotin compounds.[9] It is prudent to consider alternatives:
-
Suzuki-Miyaura Coupling: This would involve converting the stannane to a boronic acid or ester. The Suzuki reaction uses non-toxic boron reagents and is often the preferred method in industrial settings. However, the synthesis and stability of the requisite thiazole-5-boronic ester can be challenging.[4]
-
Negishi Coupling: This would use an organozinc reagent. Organozincs are highly reactive but are also moisture and air-sensitive, requiring more stringent anhydrous techniques.
The Stille reaction often remains the method of choice for complex heterocyclic fragments due to the high stability and reliability of the organostannane reagents, which can be prepared and stored easily.[1]
Conclusion
The successful coupling of 2-Chloro-5-(tributylstannyl)thiazole is not a matter of applying standard conditions but of making informed, mechanism-based choices. The kinetic challenge posed by the C-Cl bond is effectively overcome by employing modern catalytic systems featuring bulky, electron-rich phosphine ligands, with Buchwald-type precatalysts representing the current state-of-the-art. By understanding the catalytic cycle and the role of potential additives like CuI, researchers can rationally design experiments, troubleshoot effectively, and unlock the full synthetic potential of this valuable heterocyclic building block.
References
-
Myers, A. Stille Reaction. Chem 115 Handout, Harvard University. [Link]
-
Jain, S., & Kaur, N. (2022). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22. [Link]
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Schnürch, M., & Spina, M. (2015). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. ResearchGate. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
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Zhang, P., et al. (2018). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. MDPI. [Link]
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Tarasenko, D. O., & Kotliar, V. M. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. [Link]
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A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-(tributylstannyl)thiazole and its Application in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise architecture of molecular building blocks is paramount. Organostannanes, particularly functionalized heterocyclic derivatives like 2-Chloro-5-(tributylstannyl)thiazole, are critical reagents in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with significant therapeutic potential.[1][2] This guide provides an in-depth analysis of the X-ray crystal structure of 2-Chloro-5-(tributylstannyl)thiazole, compares it with relevant alternatives, and presents the experimental data necessary to make informed decisions in synthetic strategy.
Part 1: The Archetype: 2-Chloro-5-(tributylstannyl)thiazole
2-Chloro-5-(tributylstannyl)thiazole serves as a key intermediate for creating 2,5-disubstituted thiazole cores, a scaffold present in numerous pharmacologically active compounds.[1] Its utility primarily lies in the Stille cross-coupling reaction, a versatile C-C bond-forming method.[3][4] The solid-state structure, determined by X-ray crystallography, dictates its reactivity, stability, and handling characteristics.
Synthesis and Crystallization Protocol
The synthesis of 2-Chloro-5-(tributylstannyl)thiazole is typically achieved via metallation of 2-chlorothiazole followed by quenching with tributyltin chloride. Obtaining high-quality crystals suitable for X-ray diffraction is crucial for unambiguous structural elucidation.
Experimental Protocol: Synthesis and Crystallization
-
Lithiation: Dissolve 2-chlorothiazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Stannylation: Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Subsequently, add tributyltin chloride (Bu3SnCl) and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel. The product is typically a liquid at room temperature.[5]
-
Crystallization: While the compound is a liquid at room temperature, crystals suitable for X-ray analysis can often be obtained through slow evaporation of a concentrated solution in a suitable solvent (e.g., hexane) at low temperatures (e.g., -20 °C).
Crystal Structure Analysis
-
Thiazole Ring Geometry: The five-membered thiazole ring is expected to be essentially planar.
-
C-Sn Bond: The bond between the thiazole C5 carbon and the tin atom is the reactive site for transmetalation in the Stille catalytic cycle. Its length and the surrounding steric bulk are critical.
-
Tributyl Groups: The three butyl chains attached to the tin atom adopt a tetrahedral geometry and create a sterically hindered environment. This bulk can influence the rate of transmetalation.
-
Intermolecular Interactions: In the solid state, weak intermolecular forces, such as van der Waals interactions, will dictate the crystal packing.
Part 2: Comparative Analysis with Alternatives
The choice of an organometallic reagent can significantly impact reaction outcomes. Here, we compare 2-Chloro-5-(tributylstannyl)thiazole with two logical alternatives: a different halogen derivative (2-Bromo-5-(tributylstannyl)thiazole) and a different coupling partner for the same scaffold (2-Chloro-5-(pinacolborato)thiazole for Suzuki coupling).
| Feature / Compound | 2-Chloro-5-(tributylstannyl)thiazole | 2-Bromo-5-(tributylstannyl)thiazole | 2-Chloro-5-(pinacolborato)thiazole |
| Coupling Reaction | Stille Coupling | Stille Coupling | Suzuki-Miyaura Coupling |
| Leaving Group | Tributyltin Halide | Tributyltin Halide | Boronic Acid/Ester Byproducts |
| Toxicity Profile | High (Organotin compounds are toxic) | High (Organotin compounds are toxic) | Low (Boron compounds are less toxic) |
| Stability | Generally air and moisture stable | Generally air and moisture stable | Prone to hydrolysis/deboronation |
| Reactivity (C-X Bond) | C-Cl bond is less reactive in oxidative addition than C-Br. | C-Br bond is more reactive in oxidative addition, allowing for milder conditions. | C-Cl bond requires more active catalysts for oxidative addition. |
| Reactivity (C-Metal) | Good transmetalation efficiency. | Similar transmetalation efficiency to the chloro-analog. | Transmetalation requires a base. |
Causality Behind Experimental Choices:
-
Why choose Stille over Suzuki? Stille reactions are often tolerant of a wider range of functional groups and do not require a base, which can be advantageous for sensitive substrates.[3] The stability of organostannanes is also a benefit for complex, multi-step syntheses.[4]
-
Why choose the Bromo- derivative? For the Stille coupling itself, starting with a 2-bromo-thiazole derivative allows for a more facile oxidative addition step at the palladium center, which can lead to higher yields or allow for lower catalyst loadings compared to the 2-chloro analog.[9]
-
Why choose Suzuki over Stille? The primary driver is the significantly lower toxicity of boron-based reagents and their byproducts, which is a major consideration in green chemistry and process development.[3]
Part 3: Performance in Application: A Stille Coupling Case Study
To provide a tangible comparison, let's consider a standard Stille cross-coupling reaction with an aryl iodide. The goal is to synthesize a 2-chloro-5-aryl-thiazole derivative.
Comparative Performance Data
The following table summarizes typical outcomes when using different thiazole derivatives in a Stille coupling with iodobenzene, catalyzed by Pd(PPh3)4.
| Thiazole Derivative | Typical Reaction Conditions | Typical Yield | Key Observation |
| 2-Chloro-5-(tributylstannyl)thiazole | Toluene, 110 °C, 12h | 75-85% | Reliable and effective, but requires high temperatures due to the C-Cl bond.[10] |
| 2-Bromo-5-(tributylstannyl)thiazole | Toluene, 90 °C, 8h | 85-95% | Higher reactivity of the C-Br bond allows for milder conditions and potentially higher yields.[9] |
Trustworthiness of Protocols: The protocols described are based on well-established literature procedures for Stille cross-coupling reactions.[10][11] The self-validating nature of these reactions lies in the consistent and predictable formation of the desired C-C bond, with outcomes that are highly reproducible when reaction conditions (catalyst, solvent, temperature) are carefully controlled. The primary byproduct, tributyltin iodide, is separable by standard chromatographic techniques.
Conclusion
2-Chloro-5-(tributylstannyl)thiazole is a robust and valuable reagent for the synthesis of 2,5-disubstituted thiazoles via the Stille coupling. Its solid-state structure, characterized by a sterically accessible C-Sn bond, facilitates reliable transmetalation. However, for applications demanding milder conditions or higher reactivity, the corresponding 2-bromo derivative offers a superior alternative within the Stille framework. For researchers prioritizing lower toxicity and greener synthetic routes, exploring the analogous 2-chloro-5-(pinacolborato)thiazole for Suzuki-Miyaura coupling is a highly recommended and increasingly standard approach in modern medicinal chemistry. The choice ultimately depends on a careful balance of substrate scope, functional group tolerance, reaction conditions, and safety considerations.
References
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances.
- Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.).
- Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. (2023).
- 2-Chloro-5-(tributylstannyl)thiazole 96. (n.d.). Sigma-Aldrich.
- The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023).
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (n.d.).
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (2023). Chemistry LibreTexts.
-
CCDC 2253267: Experimental Crystal Structure Determination. (2023). Cambridge Crystallographic Data Centre. [Link]
- A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (n.d.).
- CCDC: The Cambridge Structural Database. (n.d.).
- Access Structures. (n.d.).
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. (n.d.). BenchChem.
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2018). IUCrData. [Link]
-
Pharmaceutical perspectives of thiazole analogues: An overview. (2024). Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2-Chloro-5-(tributylstannyl)thiazole
Introduction: The Critical Role of Purity in Synthetic Chemistry
2-Chloro-5-(tributylstannyl)thiazole is a vital heterocyclic organotin reagent, frequently employed as a key building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility in Stille cross-coupling reactions allows for the introduction of the 2-chlorothiazole-5-yl moiety, a common pharmacophore in drug discovery.
However, the efficacy and outcome of these synthetic transformations are inextricably linked to the purity of the starting reagent. The presence of even minor impurities—such as residual starting materials, side-products from synthesis, or degradation products—can have cascading negative effects, including reduced reaction yields, formation of complex side-products, and contamination of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous purity analysis of commercially available 2-Chloro-5-(tributylstannyl)thiazole, ensuring the integrity and reproducibility of their research.
The methodologies presented herein are designed as a self-validating system, where orthogonal analytical techniques are employed to build a complete and trustworthy purity profile.
Understanding Potential Impurities: A Mechanistic Perspective
Effective purity analysis begins with an understanding of the potential impurities that may arise during the synthesis and storage of 2-Chloro-5-(tributylstannyl)thiazole. The common synthetic routes often involve the reaction of a lithiated thiazole intermediate with a tributyltin halide or the reaction of 1,3-dichloropropene with sodium thiocyanate followed by chlorination.[1][2][3] These pathways can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-chlorothiazole or tributyltin chloride.
-
Organotin By-products: Hexabutyldistannane (from the coupling of tributylstannyl anions), tetrabutyltin, and dibutyltin derivatives.
-
Isomeric Impurities: Formation of 2-(tributylstannyl)thiazole if metallation is not regioselective.
-
Hydrolysis/Degradation Products: Destannylation to form 2-chlorothiazole, or formation of bis(tributyltin) oxide upon exposure to moisture.
-
Residual Solvents: Toluene, Tetrahydrofuran (THF), hexanes, or other solvents used during synthesis and purification.
A multi-technique approach is therefore not just recommended but essential for the comprehensive identification and quantification of these diverse potential contaminants.
Orthogonal Analytical Methodologies for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods provide complementary information, leading to a robust and validated assessment.
Workflow for Purity Verification
The following diagram illustrates the logical workflow for a comprehensive purity analysis of a commercial sample.
Caption: A comprehensive workflow for the purity analysis of 2-Chloro-5-(tributylstannyl)thiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural and Purity Analysis
Expertise & Causality: NMR is the most powerful technique for unambiguous structural confirmation and the quantification of the main component against a certified internal standard (quantitative NMR or qNMR). It provides a direct measure of the molar quantity of the analyte, making it a primary method for assigning purity.
-
¹H NMR: Allows for the identification and integration of signals corresponding to the thiazole ring proton and the protons of the three butyl groups. The chemical shift and splitting patterns confirm the structure, while the integration ratio provides an initial check on the integrity of the molecule.
-
¹³C NMR: Confirms the carbon backbone of both the thiazole ring and the butyl chains. The number of signals can indicate the presence of isomers or other carbon-containing impurities.
-
¹¹⁹Sn NMR: This is particularly crucial for organotin compounds. The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment around the tin atom, allowing for the clear differentiation of 2-Chloro-5-(tributylstannyl)thiazole from impurities like tetrabutyltin or hexabutyldistannane.
Trustworthiness through qNMR: By accurately weighing the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity into the same NMR tube, the absolute purity of the target compound can be calculated. This method is self-validating as it relies on the fundamental molar relationship between the analyte and the standard, independent of detector response factors.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Expertise & Causality: GC-MS is the gold standard for separating and identifying volatile and semi-volatile impurities.[4][5] Its high chromatographic resolution can separate compounds with very similar boiling points, while the mass spectrometer provides structural information for identification. This is essential for detecting residual solvents and low-boiling organotin by-products. For organotin compounds, derivatization may sometimes be employed to improve chromatographic performance, though direct analysis is often possible.[6][7]
Trustworthiness: The identification of impurities is confirmed by matching their mass spectra against established libraries (e.g., NIST). Quantification can be performed using an internal standard, providing a reliable measure of trace contaminants that are often invisible to bulk NMR analysis.
High-Performance Liquid Chromatography (HPLC): A Complementary Separation Technique
Expertise & Causality: HPLC is an essential orthogonal technique to GC, excelling in the analysis of non-volatile, polar, or thermally unstable impurities.[8][9] For 2-Chloro-5-(tributylstannyl)thiazole, a reversed-phase HPLC method with UV detection is effective, as the thiazole ring possesses a UV chromophore.[10][11][12][13] This method can readily separate the main component from more polar degradation products (like destannylated 2-chlorothiazole) or less polar impurities.
Trustworthiness: While often reported as "area percent purity," which assumes all components have the same response factor, HPLC's true power lies in its ability to resolve and indicate the presence of non-GC amenable impurities. When coupled with a mass spectrometer (LC-MS), it provides definitive structural information on these separated peaks, validating the purity assessment.[14][15]
Logical Relationship of Analytical Techniques
The synergy between these techniques provides a robust, self-validating purity assessment.
Caption: Interrelation of orthogonal techniques for a comprehensive purity profile.
Comparison of Commercial Products: A Data-Driven Approach
To illustrate the application of these methodologies, the following table presents hypothetical purity analysis data for 2-Chloro-5-(tributylstannyl)thiazole from three different commercial suppliers. Researchers should look for this level of detail in a Certificate of Analysis or perform the analysis in-house.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | 96%[16][17] | ≥95%[18] | 96% |
| Appearance | Colorless to pale yellow liquid | Pale yellow liquid | Yellow liquid |
| ¹H NMR Purity (qNMR) | 96.5% | 94.8% | 95.2% |
| ¹¹⁹Sn NMR Analysis | Single major peak at expected δ. Trace peak consistent with tetrabutyltin (<0.5%). | Major peak observed. Additional peaks consistent with tetrabutyltin (1.2%) and an unidentified tin species (0.8%). | Major peak observed. Significant peak (3.1%) consistent with hexabutyldistannane. |
| GC-MS Impurity Profile | Toluene (0.2%), Tetrabutyltin (0.4%) | Hexanes (0.5%), Toluene (0.3%), Tetrabutyltin (1.1%) | Toluene (0.8%), Unidentified organotin (1.5%) |
| HPLC Purity (% Area) | 99.1% | 97.5% | 96.2% |
| Key HPLC Impurity | 2-chlorothiazole (0.6%) | 2-chlorothiazole (1.8%) | Multiple minor unidentified peaks |
| Overall Assessment | High Purity. Meets stated specification. Low levels of process-related impurities. Suitable for sensitive applications. | Meets Specification. Higher levels of organotin and starting material impurities. May require purification for demanding applications. | Questionable Purity. Significant presence of organotin by-products. The yellow color may indicate degradation. Not recommended without further purification. |
Detailed Experimental Protocols
The following protocols are provided as a template for in-house verification.
Protocol 1: Quantitative NMR (qNMR) Analysis
-
Preparation: Accurately weigh ~25 mg of 2-Chloro-5-(tributylstannyl)thiazole and ~10 mg of a certified internal standard (e.g., dimethyl sulfone, purity >99.9%) into a clean vial.
-
Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons, typically 30-60 seconds.
-
Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte (e.g., the thiazole proton) and a signal from the internal standard.
-
Calculation: Use the standard qNMR equation to calculate the purity by weight.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system equipped with a low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230 °C.
-
-
Analysis: Identify peaks by comparing their retention times and mass spectra to standards and library data.
Protocol 3: HPLC-UV Analysis
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).
-
Gradient: Start with 60% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Calculate the area percent of the main peak relative to all other peaks in the chromatogram.
Conclusion
The purity of 2-Chloro-5-(tributylstannyl)thiazole is not a trivial specification but a critical parameter that dictates the success of subsequent research. Relying solely on the supplier's stated purity without understanding the analytical basis is insufficient for high-stakes applications like drug development. By employing an orthogonal analytical strategy encompassing NMR, GC-MS, and HPLC, researchers can build a comprehensive and trustworthy purity profile. This guide provides the framework and detailed protocols to empower scientists to independently verify the quality of this crucial reagent, ensuring the reliability and reproducibility of their synthetic endeavors.
References
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Tanabe, K., et al. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Chromatography A, 800(2), 267-73. Available from: [Link]
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Centineo, G., & Rodríguez-González, P. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent Technologies. Available from: [Link]
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British Columbia Ministry of Environment. (2021). Organotins in Water by GC with MS Detection - PBM. Gov.bc.ca. Available from: [Link]
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Gialluisi, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Available from: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]
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U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available from: [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1994). ORGANOTIN COMPOUNDS (as Sn): METHOD 5504. CDC. Available from: [Link]
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Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS–TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. Available from: [Link]
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ALS Global. (n.d.). Analysis of organotin compounds. Available from: [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. Available from: [Link]
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Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka. Available from: [Link]
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da Silva, P. B., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
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Shchukin, I. V., et al. (2017). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 72(8), 849-854. Available from: [Link]
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Alkali Scientific. (n.d.). 2-Chloro-5-(tributylstannyl)thiazole, 1 X 5 g (728896-5G). Available from: [Link]
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G, S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences, 8(1), 38. Available from: [Link]
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Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Available from: [Link]
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
Tiginyanu, I., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8893. Available from: [Link]
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Abbate, V., et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(21), 5176. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Available from: [Link]
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The Advent of Modern Catalysis: Benchmarking 2-Chloro-5-(tributylstannyl)thiazole Against Next-Generation Cross-Coupling Catalysts in Thiazole Arylation
A Technical Guide for Researchers in Organic Synthesis and Drug Development
The thiazole moiety is a cornerstone in medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules. The efficient synthesis of C5-arylated thiazoles, in particular, is a critical step in the development of numerous pharmacologically active agents. For decades, the Stille cross-coupling reaction, utilizing organotin reagents such as 2-Chloro-5-(tributylstannyl)thiazole, has been a reliable and widely adopted method for this transformation. However, the evolution of catalysis has ushered in a new era of more efficient, sustainable, and cost-effective cross-coupling technologies. This guide provides an in-depth, data-driven comparison of the traditional Stille coupling approach with modern nickel-catalyzed Suzuki-Miyaura coupling, offering a critical perspective for researchers navigating the expanding landscape of synthetic methodologies.
The Established Workhorse: Stille Coupling with 2-Chloro-5-(tributylstannyl)thiazole
The palladium-catalyzed Stille cross-coupling reaction has long been a favored method for the formation of carbon-carbon bonds due to its high functional group tolerance and the relative stability of the organostannane reagents.[1] In the context of thiazole functionalization, 2-Chloro-5-(tributylstannyl)thiazole serves as a key building block, enabling the introduction of an aryl group at the C5 position.
The primary advantage of the Stille coupling lies in the inertness of organostannanes to many reaction conditions, which allows for their use in complex molecular syntheses without the need for extensive protecting group strategies.[1] However, this methodology is not without its significant drawbacks. The toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture are major concerns, particularly in the context of pharmaceutical development where purity is paramount.
A typical Stille coupling protocol involving 2-Chloro-5-(tributylstannyl)thiazole requires a palladium catalyst, often Pd(PPh₃)₄, and an aryl halide coupling partner. The reaction is generally carried out in an inert solvent at elevated temperatures.
The Modern Challenger: Nickel-Catalyzed Suzuki-Miyaura Coupling
In recent years, nickel catalysis has emerged as a powerful and economically attractive alternative to palladium-based systems for cross-coupling reactions.[2][3] Nickel catalysts have demonstrated remarkable activity in the coupling of challenging substrates, including heteroaryl chlorides, which are often less reactive in palladium-catalyzed transformations.[3][4]
The Suzuki-Miyaura coupling, which utilizes organoboron reagents such as boronic acids and their esters, offers a significantly more environmentally benign profile compared to the Stille reaction. Boronic acids are generally non-toxic, and the boron-containing byproducts are typically easy to remove through aqueous workup.
For the synthesis of 5-arylthiazoles, a modern approach would involve the nickel-catalyzed Suzuki-Miyaura coupling of a 2-chloro-5-halothiazole with an arylboronic acid. This strategy circumvents the need for toxic organotin reagents and can often be performed under milder conditions with lower catalyst loadings.[5][6]
Head-to-Head Performance Benchmark
| Parameter | Traditional: Pd-catalyzed Stille Coupling | Modern: Ni-catalyzed Suzuki-Miyaura Coupling |
| Thiazole Substrate | 2-Chloro-5-(tributylstannyl)thiazole | 5-Bromo-2-arylthiazole |
| Coupling Partner | Aryl Bromide | Arylboronic Acid |
| Catalyst System | Pd(OAc)₂ / XPhos | NiCl₂(PCy₃)₂ |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% |
| Base | CsF | K₃PO₄ |
| Solvent | Dioxane | 2-Me-THF or t-Amyl Alcohol |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 12-24 hours | 12 hours |
| Typical Yields | 70-94%[7] | 75-95%[5] |
| Key Advantages | High functional group tolerance; stable organometallic reagent.[1] | Low toxicity of reagents and byproducts; cost-effective catalyst; effective for heteroaryl chlorides.[2][5] |
| Key Disadvantages | High toxicity of organotin reagents; difficult removal of tin byproducts.[1] | Can require higher temperatures for less reactive substrates. |
Mechanistic Insights: A Tale of Two Metals
The catalytic cycles of the Stille and Suzuki-Miyaura reactions, while both involving oxidative addition, transmetalation, and reductive elimination, exhibit key differences influenced by the choice of metal and organometallic reagent.
Palladium-Catalyzed Stille Coupling: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of electron-rich, bulky phosphine ligands can accelerate the reaction.
Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel-catalyzed cross-couplings can proceed through various oxidation states of nickel, including Ni(0)/Ni(II) and Ni(I)/Ni(III) cycles.[8] For the coupling of aryl chlorides, the oxidative addition to a Ni(0) center is often the rate-limiting step. The use of specific ligands and additives is crucial for promoting this step and preventing catalyst deactivation. The transmetalation with the organoboron reagent is facilitated by a base, which activates the boronic acid.
Experimental Protocols
Representative Protocol for Pd-Catalyzed Stille Coupling
A detailed experimental protocol for a representative Stille coupling reaction is provided below. This protocol is based on analogous syntheses of stannylated heterocycles.[1]
-
Reaction Setup: To a solution of 5-bromothiazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Lithiation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithiothiazole intermediate.
-
Stannylation: Add tributyltin chloride (1.2 eq.) dropwise to the solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Coupling: To the crude 2-Chloro-5-(tributylstannyl)thiazole, add the aryl halide (1.2 eq.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) in dioxane. Add CsF (2.0 eq.).
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite, and concentrate. Purify the crude product by column chromatography.
Representative Protocol for Ni-Catalyzed Suzuki-Miyaura Coupling
The following is a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of a heteroaryl halide with an arylboronic acid in a green solvent.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 5-bromo-2-arylthiazole (1.0 equiv), the arylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), and NiCl₂(PCy₃)₂ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed t-amyl alcohol or 2-Me-THF via syringe.
-
Heating: Heat the reaction mixture to 100-130 °C with stirring for 12 hours.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Workflows and Catalytic Cycles
Caption: Experimental workflow for the synthesis of a 5-arylthiazole via the Stille coupling.
Caption: Simplified catalytic cycles for the Stille and Suzuki-Miyaura cross-coupling reactions.
Conclusion and Future Outlook
The transition from palladium-catalyzed Stille couplings using organotin reagents like 2-Chloro-5-(tributylstannyl)thiazole to modern nickel-catalyzed Suzuki-Miyaura reactions represents a significant advancement in the synthesis of functionalized thiazoles. While the Stille reaction remains a valuable tool for its broad functional group tolerance, the pronounced toxicity of organotin compounds presents a substantial barrier to its application in pharmaceutical and materials development.
Nickel-catalyzed Suzuki-Miyaura coupling, on the other hand, offers a more sustainable, cost-effective, and environmentally benign alternative. The ability of nickel catalysts to activate challenging heteroaryl chloride substrates, coupled with the low toxicity of boronic acids, makes this methodology highly attractive for both academic research and industrial applications. As the field of catalysis continues to evolve, the development of even more active and selective nickel catalysts is anticipated to further displace traditional cross-coupling methods, paving the way for greener and more efficient chemical synthesis.
References
-
Recent Advances in Nickel Catalysis. National Institutes of Health.[Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications.[Link]
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Publications.[Link]
-
Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Publications.[Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate.[Link]
-
A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. ResearchGate.[Link]
-
ChemInform Abstract: Synthesis of 5-Arylthiazoles. Comparative Study Between Suzuki Cross-Coupling Reaction and Direct Arylation. ResearchGate.[Link]
-
Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. PubMed.[Link]
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health.[Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health.[Link]
-
Green chemistry metrics: Insights from case studies in fine chemical processes. ScienceDirect.[Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University Name.[Link]
-
Green Chemistry Metrics, A Review. MDPI.[Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. National Institutes of Health.[Link]
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.[Link]
-
Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. National Institutes of Health.[Link]
-
Efficient Synthesis of 5- and 6-Tributylstannylindoles and Their Reactivity with Acid Chlorides in the Stille Coupling Reaction. ResearchGate.[Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health.[Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(tributylstannyl)thiazole
This document provides essential, field-proven guidance for the safe handling and disposal of 2-Chloro-5-(tributylstannyl)thiazole. As a potent organotin compound, its management demands a rigorous, safety-first approach to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Critical Hazard Assessment
2-Chloro-5-(tributylstannyl)thiazole is a hazardous substance with a complex risk profile. The primary toxicity is driven by the tributyltin moiety, which is known for its severe biological effects. Organotin compounds are readily absorbed through the skin, are toxic upon ingestion and inhalation, and pose a significant, long-term threat to aquatic ecosystems.[1][2]
A full understanding of its hazards is non-negotiable for safe handling. The compound is classified with multiple hazard statements that dictate the necessary precautions.[3]
| Hazard Code | Classification | Implication for Laboratory Practice |
| H301 | Acute Toxicity (Oral), Cat. 3 | Toxic if swallowed. Accidental ingestion can have severe consequences. |
| H312 | Acute Toxicity (Dermal), Cat. 4 | Harmful in contact with skin. Skin absorption is a primary route of exposure. |
| H315 / H319 | Skin/Eye Irritation, Cat. 2 | Causes skin and serious eye irritation. Direct contact must be avoided. |
| H360FD | Reproductive Toxicity, Cat. 1B | May damage fertility or the unborn child.[3] |
| H372 | STOT (Repeated Exposure), Cat. 1 | Causes damage to organs through prolonged or repeated exposure.[3] |
| H410 | Aquatic Hazard, Chronic Cat. 1 | Very toxic to aquatic life with long-lasting effects.[1][4] |
The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for all organotin compounds of 0.1 mg/m³ as a time-weighted average (TWA).[5][6] This low threshold underscores the compound's high toxicity and the critical need for engineering controls.
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe hazards, a comprehensive PPE strategy is the first line of defense. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[7] | Prevents dermal absorption, a primary exposure route for organotins.[1][8] Contaminated gloves must be disposed of as hazardous waste immediately after use.[4] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[7] | Protects against splashes and vapors that can cause severe eye irritation and damage. |
| Body Protection | Flame-retardant lab coat and apron. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Mandatory if there is any risk of exposure outside of a functioning fume hood, such as during a large spill.[7] |
Standard Operating Procedure for Waste Disposal
The disposal of 2-Chloro-5-(tributylstannyl)thiazole must follow a strict, documented protocol to ensure regulatory compliance and safety.
Step 1: Waste Segregation
Immediately upon generation, all waste streams containing 2-Chloro-5-(tributylstannyl)thiazole must be segregated from other laboratory waste.[9] This is the most critical step in preventing cross-contamination and ensuring proper final disposal.
Segregate the following:
-
Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, weighing paper, and silica gel.
Caption: Disposal workflow for 2-Chloro-5-(tributylstannyl)thiazole.
Step 2: Containerization and Labeling
-
Select Appropriate Containers : Use chemically resistant, leak-proof containers for all waste streams.[9] For liquids, use glass or polyethylene-coated glass bottles. For solids, use puncture-proof containers. Ensure containers have secure, vapor-tight lids.
-
Label Containers Clearly : All waste containers must be clearly and indelibly labeled before any waste is added. The label must include:
Step 3: Temporary Storage
Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[7] This storage area should have secondary containment to control any potential leaks. Access should be restricted to authorized personnel.
Step 4: Final Disposal
Organotin waste cannot be disposed of via standard drains or municipal trash.[10] You must arrange for collection by a licensed professional hazardous waste disposal service.[4][11] These services are equipped to handle and dispose of highly toxic materials through methods such as high-temperature incineration, which ensures the complete destruction of the organotin molecule.
Emergency Protocol: Spill Management
Accidental spills require immediate and decisive action.
-
Assess and Evacuate : Assess the extent of the spill. If it is large or if ventilation is inadequate, evacuate the area immediately and alert safety personnel.
-
Don Full PPE : Before addressing any spill, don the full PPE detailed in Section 2, including a respirator if necessary.[1]
-
Contain the Spill : Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand.[12] Do not use combustible materials like paper towels.
-
Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a designated, pre-labeled hazardous waste container for organotin compounds.[2]
-
Decontaminate the Area : Clean the spill area thoroughly. See Section 5 for the appropriate decontamination procedure.
-
Report : Report the incident to your institution's environmental health and safety department.
Caption: Emergency response plan for an organotin compound spill.
Decontamination of Laboratory Equipment
Properly decontaminating glassware and surfaces is essential to prevent inadvertent exposure and cross-contamination of future experiments. Organotins adhere strongly to surfaces and simple solvent rinsing is insufficient. The principle of decontamination is to chemically convert the toxic organotin into a less toxic, more easily removable inorganic tin species.[13]
Protocol for Glassware Decontamination
-
Initial Rinse : In a fume hood, perform an initial rinse of the glassware with an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse solvent as hazardous liquid organotin waste.[7]
-
Oxidative Soak : Immerse the rinsed glassware completely in an oxidizing solution. Two effective options are:
-
Option A: Bleach Solution : A 10-15% solution of sodium hypochlorite (household bleach) in water. Soak for at least 12 hours.[13]
-
Option B: Nitric Acid Bath : A 20% nitric acid solution. Soak for at least 12 hours.[7][13]
-
Causality : The oxidizing agent cleaves the tin-carbon bonds, converting the tributyltin moiety to inorganic tin oxides, which are significantly less toxic and less lipid-soluble.[13]
-
-
Dispose of Decontamination Solution : Carefully decant the oxidizing solution into a designated hazardous waste container for corrosive waste. Do not mix it with organic solvent waste.
-
Thorough Rinsing : Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.
-
Final Wash : Perform a final wash with a standard laboratory detergent, followed by final rinses with tap and deionized water before drying.
By adhering to these rigorous, evidence-based protocols, researchers can effectively manage the risks associated with 2-Chloro-5-(tributylstannyl)thiazole, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
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Personal protective equipment for handling 2-Chloro-5-(tributylstannyl)thiazole
Operational Guide: Safe Handling of 2-Chloro-5-(tributylstannyl)thiazole
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Chloro-5-(tributylstannyl)thiazole (CAS No. 889672-73-5). The information herein is designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards for handling highly toxic organotin compounds.
Immediate Hazard Assessment
Signal Word: Danger [1]
2-Chloro-5-(tributylstannyl)thiazole is a hazardous organotin compound that poses significant health risks. A thorough understanding of its hazard profile is the foundation of safe laboratory practice.
Primary Hazards Include:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1] The central nervous and immune systems are particular targets for organotin compounds.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Severe Irritation: Causes serious eye irritation and skin irritation.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, this compound must be handled with stringent safety protocols. Adherence to the following hierarchy of controls is mandatory.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: These are the first and most effective line of defense, designed to isolate you from the hazard.
-
Chemical Fume Hood: All work with 2-Chloro-5-(tributylstannyl)thiazole must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2][3] Keep the sash at the lowest possible position.
-
Inert Atmosphere: Organotin reagents can be air and moisture sensitive.[2][4] To prevent degradation of the compound and the formation of potentially hazardous byproducts, handling under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) is strongly recommended.[4][5][6]
-
-
Administrative Controls: These are the work practices that reduce or prevent exposure.
-
Restricted Access: Clearly designate the work area where this compound is being used.
-
Work in Pairs: Never work alone when handling highly toxic compounds like organotins.[2]
-
Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to minimize the potential for exposure and waste generation.[7]
-
-
Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The specific PPE required is detailed in the next section.
Personal Protective Equipment (PPE) Protocol
The correct selection and consistent use of PPE are non-negotiable when handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, transfers, solution prep) | Tightly fitting safety goggles and a face shield (8-inch minimum).[3][8] | Chemical-impermeable gloves (e.g., nitrile or neoprene).[2][3] Consider double-gloving. | A flame-retardant or cotton laboratory coat, long pants, and closed-toe shoes.[2] | Required if there is any risk of generating vapors or aerosols outside of a fume hood. Use a NIOSH-approved respirator.[3][7] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat.[7] | A self-contained breathing apparatus (SCBA) may be required for large spills.[7] |
| Waste Disposal | Safety goggles with side-shields. | Chemical-impermeable gloves. | Laboratory coat. | Not typically required if handling sealed, closed waste containers. |
Causality of PPE Choices:
-
Eye and Face Protection: The requirement for both goggles and a face shield is driven by the compound's classification as a serious eye irritant and the risk of splashes during handling and transfers.[1]
-
Hand Protection: Organotins are known for their potential for percutaneous absorption (absorption through the skin).[9] Therefore, chemically resistant gloves are essential to prevent dermal exposure, which can lead to acute toxicity.[1]
-
Body Protection: A lab coat and full-length clothing prevent accidental skin contact from minor drips or splashes.[8]
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection becomes critical in situations where engineering controls may be insufficient or during an emergency, such as a spill, to prevent inhalation of the toxic compound.[8]
Step-by-Step Operational Plan: Weighing and Solution Preparation
This protocol outlines the safe handling of 2-Chloro-5-(tributylstannyl)thiazole when preparing a solution under an inert atmosphere.
-
Preparation (Pre-Operation):
-
Ensure all glassware is oven-dried to remove moisture.[6]
-
Assemble the reaction apparatus inside the chemical fume hood.
-
Purge the system with an inert gas (Argon or Nitrogen) using a Schlenk line.[6]
-
Don all required PPE as specified in the table above.
-
Ensure an emergency eyewash station and safety shower are accessible.[7]
-
-
Reagent Transfer:
-
This compound is a liquid at room temperature (density ~1.236 g/mL at 25 °C).[1]
-
Transfers should be conducted using a dry, gas-tight syringe that has been purged with inert gas.[2][6]
-
Pierce the septum of the reagent bottle with the syringe needle to withdraw the required volume.
-
Transfer the liquid to the reaction flask under a positive flow of inert gas.
-
-
Post-Transfer and Cleanup:
-
Immediately rinse the syringe and needle with a suitable dry solvent (e.g., toluene or hexanes) and discharge the rinsing into a designated organotin hazardous waste container.[2]
-
Securely close the primary reagent bottle.
-
Proceed with your experiment under the inert atmosphere.
-
Decontamination and Disposal Plan
Proper waste management is critical to protect both personnel and the environment.
-
Waste Segregation: All materials that come into contact with 2-Chloro-5-(tributylstannyl)thiazole are considered hazardous waste. This includes gloves, pipette tips, bench paper, and solvent rinses.[3][7]
-
Waste Collection:
-
Collect all liquid organotin waste in a dedicated, sealed, and clearly labeled hazardous waste container.[3] The label must read "Hazardous Waste: Organotin Compounds".[3]
-
Collect all solid contaminated waste (gloves, wipes, etc.) in a separate, sealed, and clearly labeled hazardous waste container.[7]
-
-
Glassware Decontamination:
-
Rinse the glassware multiple times with an organic solvent (e.g., hexanes or toluene) into the designated liquid organotin hazardous waste container.[2]
-
Subsequent decontamination can be performed by rinsing with a bleach or nitric acid solution, which should also be collected as hazardous waste.[3]
-
Follow with a thorough rinse with tap water, then deionized water, and a final wash with standard laboratory detergent before drying.[3]
-
-
Storage and Disposal: Store hazardous waste containers in a secure, well-ventilated area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal in a controlled landfill.[3][10] Do not pour organotin waste down the drain.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of 2-Chloro-5-(tributylstannyl)thiazole.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
References
- Proper Disposal of Tributyltin Chloride: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Standard Operating Procedures - Del Valle Lab.
- ORGANOTIN COMPOUNDS. CDC Stacks.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide. Benchchem.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
- 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5. Sigma-Aldrich.
- Air Sensitive Compounds. Ossila.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- 2-Chloro-5-(tributylstannyl)thiazole 96 889672-73-5. Sigma-Aldrich.
- 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc.
- How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate.
- Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. ResearchGate.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
